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  • Product: Cyanidin 3-arabinoside cation
  • CAS: 792868-19-0

Core Science & Biosynthesis

Foundational

Cyanidin 3-arabinoside cation chemical structure and properties

An In-Depth Technical Guide to Cyanidin 3-arabinoside Cation For Researchers, Scientists, and Drug Development Professionals Abstract Cyanidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoid pigm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cyanidin 3-arabinoside Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the vibrant red, purple, and blue colors in numerous plants.[1] As a glycoside of cyanidin, it consists of a cyanidin aglycone linked to an arabinose sugar moiety.[1] This compound has garnered significant scientific interest due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Found abundantly in fruits like blueberries, chokeberries, and apples, it is a key bioactive component in the human diet.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological mechanisms, and relevant experimental protocols for Cyanidin 3-arabinoside, offering a critical resource for its study and application in research and drug development.

Chemical Structure and Physicochemical Properties

Molecular Structure

Cyanidin 3-arabinoside belongs to the anthocyanidin-3-O-glycoside class of organic compounds.[3] Its core structure is the flavylium cation, which is a benzopyran ring system (A and C rings) attached to a phenolic B ring.[4][5] Specifically, it is composed of the cyanidin aglycone, characterized by hydroxyl groups at the 3, 5, 7, 3', and 4' positions, with an arabinose sugar molecule O-glycosidically linked at the C3 position.[1][3] This glycosylation enhances its water solubility and stability compared to the aglycone form.

Caption: Chemical structure of Cyanidin 3-arabinoside cation.

Physicochemical Data

The fundamental properties of Cyanidin 3-arabinoside cation are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₉O₁₀⁺ (cation) C₂₀H₁₉ClO₁₀ (chloride salt)[6][7]
Molecular Weight 419.36 g/mol (cation) 454.81 g/mol (chloride salt)[7][8]
CAS Number 27214-72-8[1][7][8]
Appearance Solid, brown to black or dark red/purple powder[6][9]
IUPAC Name (2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol[7]
Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quantification of Cyanidin 3-arabinoside. Key data from various techniques are compiled below.

Spectroscopic TechniqueKey Data PointsSource(s)
UPLC-MS/MS Parent Ion [M]⁺: m/z 419.10; Fragment Ion: m/z 287.10 (Cyanidin aglycone)[5][10]
¹H NMR Spectra available in deuterated solvents (e.g., DMSO, MeOD) for structural elucidation.[11]
¹³C NMR Chemical shifts confirm the carbon skeleton and glycosylation pattern.[11]
HRESIMS High-resolution mass spectrometry provides exact mass for formula confirmation ([M]⁺: 419.0971).[11]
FTIR Spectra show characteristic O-H and N-H stretching (3600-3000 cm⁻¹) and polyphenol signals (600-500 cm⁻¹).[12]

Stability and Solubility

The efficacy and experimental utility of Cyanidin 3-arabinoside are heavily dependent on its stability and solubility.

Factors Affecting Stability

The stability of Cyanidin 3-arabinoside is influenced by several environmental factors:

  • pH : Like other anthocyanins, its color and stability are pH-dependent. The flavylium cation form is most stable and vibrant in acidic conditions (pH < 3).

  • Temperature : The compound is sensitive to heat. It is easily degraded by hydrolysis or hydrogenation at temperatures above 40°C.[9] Long-term storage in solution should be at -20°C or -80°C.[6][8]

  • Light : Exposure to light can cause degradation, necessitating storage in dark or amber containers.[1]

  • Oxygen and Metal Ions : The presence of oxygen and certain metal ions can accelerate degradation.[4]

Solubility Profile
  • Water : It is highly water-soluble, a characteristic enhanced by the glycosidic bond.[9]

  • Organic Solvents : It is soluble in ethanol, often requiring ultrasonic and warming to achieve higher concentrations (e.g., 4.5 mg/mL).[6] Stock solutions are typically prepared in solvents like DMSO. For in vivo studies, co-solvent systems such as DMSO, PEG300, and Tween 80 are used.[8]

Natural Occurrence and Biosynthesis

Key Natural Sources

Cyanidin 3-arabinoside is a widespread pigment in the plant kingdom, contributing to the color of many fruits and flowers.[1] Significant dietary sources include:

  • Berries : It is found in high concentrations in black chokeberries (Aronia melanocarpa), bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and blueberries (Vaccinium corymbosum).[2][3]

  • Other Fruits : Apples (Malus pumila) and their skins are notable sources.[3][13]

  • Flowers : It has been isolated from the flowers of Rhododendron cv. Lems Stormcloud.[6]

Biosynthesis Overview

The production of Cyanidin 3-arabinoside in plants follows the general anthocyanin biosynthetic pathway, which is a branch of the flavonoid pathway.

Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (Flavanonol) Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin (Aglycone) Leucocyanidin->Cyanidin ANS/LDOX C3A Cyanidin 3-arabinoside Cyanidin->C3A UFGT (UDP-arabinosyltransferase)

Caption: Simplified biosynthesis pathway of Cyanidin 3-arabinoside.

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes like chalcone synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS).[2] The final step involves the glycosylation of the cyanidin aglycone by a specific UDP-arabinosyltransferase.[2]

Biological Activities and Mechanisms of Action

Cyanidin 3-arabinoside exhibits a range of pharmacological activities that are of interest for drug development.

Antioxidant Properties

As a phenolic compound, Cyanidin 3-arabinoside is a potent antioxidant.[2] It effectively scavenges free radicals, which helps to mitigate oxidative stress implicated in numerous chronic diseases.[2][14] This activity is attributed to the hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize radicals.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties.[2] It can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory pathways.[2][15] This action is relevant for conditions like inflammatory bowel disease and atherosclerosis.[16][17][18]

Anticancer Activity

Extensive research has highlighted the anticancer potential of Cyanidin 3-arabinoside.

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cells, particularly in human colon cancer (Caco-2) models, with a reported IC₅₀ value of 112 µg/mL.[2][13]

  • Apoptosis Induction : The anti-tumor effect is exerted by inducing apoptosis (programmed cell death).[2][13] This is achieved by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[13]

  • Metabolic Disruption : It can interfere with cancer cell metabolism by reducing cell membrane synthesis and energy metabolism, and can also trigger DNA damage.[2][13]

  • Enzyme Inhibition : It has been shown to inhibit target proteins involved in tumor growth and inflammation, such as aminopeptidase N (APN) and Janus kinase (JAK).[2][13]

Apoptosis_Pathway C3A Cyanidin 3-arabinoside Bcl2 Bcl-2 (Anti-apoptotic) C3A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) C3A->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of apoptosis induction by Cyanidin 3-arabinoside.

PTP1B Inhibition and Anti-diabetic Potential

Cyanidin 3-arabinoside is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[8][19] By inhibiting PTP1B, it can enhance insulin sensitivity, making it a promising candidate for the study of type 2 diabetes.[8] It exhibits reversible, mixed-type inhibition with an IC₅₀ value of 8.91 µM.[19]

Experimental Protocols

The following protocols provide a framework for the extraction, purification, and analysis of Cyanidin 3-arabinoside from plant sources.

Extraction and Purification from Plant Material

This protocol describes a general procedure for obtaining an anthocyanin-rich extract from plant tissue (e.g., berry skins).

Extraction_Workflow start Plant Material (e.g., Berries) homogenize Homogenize & Freeze-Dry start->homogenize extract Ultrasonic-Assisted Extraction (Acidified Ethanol/Methanol, 30-60 min) homogenize->extract filter Filter & Collect Supernatant extract->filter concentrate Rotary Evaporation (Temp < 40°C) filter->concentrate purify Column Chromatography (e.g., Macroporous Resin AB-8) concentrate->purify Load Crude Extract elute Elute with Acidified Ethanol purify->elute dry Dry Purified Fraction elute->dry end Purified Cyanidin 3-arabinoside dry->end

Caption: Workflow for extraction and purification of anthocyanins.

Methodology:

  • Sample Preparation : Obtain fresh or frozen plant material. Homogenize the tissue and lyophilize (freeze-dry) to obtain a stable powder.[10]

  • Extraction : Suspend the powdered material in an acidified solvent (e.g., 70% ethanol or methanol with 0.1% HCl, pH ~2.5) at a solid-to-liquid ratio of 1:20 (w/v).[10] Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 25°C) to prevent degradation.[10][20]

  • Filtration : Centrifuge the mixture and filter the supernatant to remove solid residues. Repeat the extraction on the residue two more times to maximize yield.[10]

  • Concentration : Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[10]

  • Purification : Dissolve the concentrated extract in water and load it onto a pre-treated macroporous resin column (e.g., AB-8 or D101).[10]

  • Washing and Elution : Wash the column with acidified water to remove sugars and other polar impurities. Elute the anthocyanins using an acidified ethanol solution (e.g., 95% ethanol with 0.1% HCl).[10]

  • Final Step : Collect the colored eluate, concentrate it via rotary evaporation, and then lyophilize to yield a purified anthocyanin powder.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for quantifying Cyanidin 3-arabinoside.

Methodology:

  • Sample Preparation : Dissolve the purified extract or standard in the mobile phase starting condition (e.g., 50% methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter.[10]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[10]

    • Mobile Phase A : Water with 0.1% formic acid.[10]

    • Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid.[10]

    • Gradient : A typical gradient might be: 5-50% B over 12 minutes, then ramp to 95% B, hold, and return to 5% B for re-equilibration.[10]

    • Flow Rate : 0.3-0.4 mL/min.[10]

    • Column Temperature : 40°C.[10]

  • Detection : Monitor at the visible wavelength of maximum absorbance for anthocyanins, typically around 520 nm.[21][22]

  • Quantification : Prepare a standard curve using a certified reference standard of Cyanidin 3-arabinoside. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Future Perspectives and Conclusion

Cyanidin 3-arabinoside cation is a highly promising natural compound with a well-defined chemical profile and a spectrum of beneficial biological activities. Its potent antioxidant, anti-inflammatory, and targeted anticancer effects make it a strong candidate for further investigation in nutraceutical and pharmaceutical development. Future research should focus on improving its bioavailability, conducting robust clinical trials to validate its efficacy in human health, and exploring its synergistic effects with other therapeutic agents. This guide provides the foundational technical knowledge for researchers to effectively harness the potential of this valuable anthocyanin.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91810602, Cyanidin 3-arabinoside. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Cyanidin 3-arabinoside (FDB017148). Retrieved from [Link]

  • Khan, H., et al. (2025). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. Planta Medica.
  • BioCrick. (n.d.). Cyanidin 3-Arabinoside. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Assessment of the anti-tumor activity of cyanidin-3-O-arabinoside from apple against APN, JAK, and EZH2 target proteins.
  • de Ancos, B., et al. (2015). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules.
  • Hosseini, B., et al. (2023). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
  • Fernandes, A., et al. (2026).
  • ResearchGate. (n.d.). FTIR spectra in the region 4000–400 cm⁻¹for Cyanidin-3-O-arabinoside.... Retrieved from [Link]

  • Martins, N., et al. (2019).
  • ResearchGate. (n.d.). Identification of cyanidin-3-arabinoside extracted from blueberry as selective PTP1B inhibitor. Retrieved from [Link]

  • Diamanti, S., et al. (2023). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions.
  • DOI. (n.d.).
  • Lee, H., et al. (2019). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Molecules.
  • Li, Y., et al. (2023). Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei.
  • Wang, D., et al. (2025).
  • Tan, J., et al. (2024).
  • Diamanti, S., et al. (2023). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. PubMed.
  • USDA ARS. (n.d.).
  • ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B).... Retrieved from [Link]

Sources

Exploratory

Pharmacological Targeting of Metabolic Disorders via Cyanidin 3-Arabinoside: A Mechanistic and Methodological Guide

Executive Summary Metabolic syndrome, characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation, requires multi-target therapeutic interventions. Cyanidin 3-arabinoside (C3A), a naturally occu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome, characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation, requires multi-target therapeutic interventions. Cyanidin 3-arabinoside (C3A), a naturally occurring anthocyanin predominantly extracted from Vaccinium species (blueberries), has emerged as a potent, [1]. Unlike broad-spectrum antioxidants, C3A exerts precise allosteric and competitive control over key metabolic enzymes, most notably [2]. This technical whitepaper delineates the molecular pharmacology of C3A, providing drug development professionals with validated mechanistic insights and standardized, self-validating protocols for preclinical evaluation.

Molecular Pathogenesis & The Role of C3A

Insulin resistance is fundamentally a signaling failure. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, recruiting Insulin Receptor Substrate 1 (IRS-1) to propagate the [3]. PTP1B acts as the master negative regulator of this pathway by dephosphorylating the IR and IRS-1, effectively truncating the insulin signal[1][4].

C3A functions as a selective, reversible mixed-type inhibitor of PTP1B with an[1][2]. By occupying both the active site and an allosteric pocket, C3A prevents the dephosphorylation of IR/IRS-1, thereby amplifying insulin sensitivity and driving downstream GLUT4 translocation and glycogen synthesis via the IRS-1/PI3K/Akt/GSK3β pathway[1][4]. Furthermore, C3A demonstrates (Combination Index, CI ≤ 0.54) or , significantly lowering the required therapeutic dose and providing complementary mechanisms of action[1][5].

Systems Biology Visualization

G C3A Cyanidin 3-arabinoside (C3A) PTP1B PTP1B Enzyme C3A->PTP1B Inhibits (IC50: 8.91 μM) IR Insulin Receptor (IR) PTP1B->IR Dephosphorylates (Negative Regulation) IRS1 IRS-1 IR->IRS1 Phosphorylates (Activates) PI3K_Akt PI3K / Akt Pathway IRS1->PI3K_Akt Activates GSK3b GSK3β (Inhibited) PI3K_Akt->GSK3b Phosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Triggers Metabolism Glycogen Synthesis & Glucose Uptake GSK3b->Metabolism Promotes GLUT4->Metabolism Promotes

Figure 1: Mechanism of Action of Cyanidin 3-arabinoside in the Insulin Signaling Pathway.

Quantitative Pharmacodynamics

The following table summarizes the key kinetic and pharmacological parameters of C3A derived from recent biochemical profiling.

ParameterValueComparator / NotesSource
Target Enzyme PTP1BMaster negative regulator of insulin signaling[1]
Inhibitory Potency (IC50) 8.91 ± 0.63 μMSuperior to Oleanolic Acid (IC50 = 13.9 μM)[2],[1]
Inhibition Mechanism Reversible MixedOccupies active site & allosteric pocket[1],[4]
Synergistic Index (CI) CI ≤ 0.54Highly synergistic with Oleanolic Acid[1],[4]
Formulation Stability -20°C (Powder, 3 yrs)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[6]

Standardized Methodologies for C3A Evaluation

As a Senior Application Scientist, I emphasize that experimental protocols must be robust and self-validating. The following workflows are designed with strict internal controls to ensure data integrity and to distinguish specific C3A activity from assay artifacts.

Protocol 1: In Vitro PTP1B Enzyme Kinetics & Mechanism of Action Profiling

Objective: To quantify the inhibitory potency of C3A against PTP1B and determine its reversible mixed-inhibition kinetics[1][4]. Causality & Design: We utilize p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. PTP1B cleaves pNPP into p-nitrophenol, which absorbs at 405 nm. Continuous kinetic monitoring allows for the generation of Lineweaver-Burk plots to confirm the mixed-inhibition mechanism[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20). Causality Note: The inclusion of Dithiothreitol (DTT) is critical to maintain the catalytic cysteine (Cys215) of PTP1B in its active, reduced state.

  • Inhibitor Dilution: Dissolve C3A powder (stored at -20°C[6]) in a validated solvent system: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to a 2 mg/mL stock[6]. Perform serial dilutions in assay buffer (ensure final DMSO is < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 10 nM recombinant human PTP1B with varying concentrations of C3A (1 μM to 50 μM). Include Oleanolic Acid (15 μM) as a positive control[1] and a vehicle-only well as a negative control. Incubate at 37°C for 15 minutes to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding pNPP at varying concentrations (0.5 to 5 mM) to evaluate Michaelis-Menten kinetics.

  • Kinetic Readout: Measure absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

  • Self-Validation Check: The vehicle control must show linear product formation over the first 15 minutes. If the positive control fails to inhibit >50% of activity, verify the DTT integrity, as oxidized PTP1B is inactive.

Protocol 2: Functional 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To validate the downstream functional consequence of PTP1B inhibition by C3A via GLUT4-mediated glucose uptake[3]. Causality & Design: 2-NBDG is a fluorescent glucose analog. Unlike radiolabeled 2-deoxyglucose, 2-NBDG allows for high-throughput, non-radioactive quantification of glucose transport, directly reflecting PI3K/Akt pathway activation[3].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail (IBMX, Dexamethasone, Insulin) over 8 days. Causality Note: Mature adipocytes are strictly required because preadipocytes do not express sufficient levels of insulin-responsive GLUT4 transporters.

  • Starvation: Wash cells with PBS and incubate in serum-free, low-glucose DMEM for 4 hours to establish a baseline and sensitize the insulin signaling cascade.

  • Treatment: Pre-treat cells with C3A (10 μM) for 1 hour. Include a cohort treated with Cytochalasin B (10 μM), a potent GLUT inhibitor, as a negative self-validating control.

  • Stimulation & Uptake: Stimulate with 100 nM Insulin for 20 minutes, followed by the addition of 50 μM 2-NBDG for an additional 30 minutes at 37°C.

  • Termination & Readout: Wash cells rapidly three times with ice-cold PBS to halt transporter kinetics. Lyse cells in 0.1% Triton X-100 and measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Self-Validation Check: The Cytochalasin B wells must exhibit near-zero fluorescence. If high fluorescence is detected here, it indicates incomplete washing of extracellular 2-NBDG rather than true intracellular uptake.

References

  • Tian, Jin-Long, et al. "Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor." Journal of Agricultural and Food Chemistry (2019).[Link]

  • MDPI. "Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways." mdpi.com.[Link]

  • PMC. "Anthocyanins and Type 2 Diabetes: An Update of Human Study and Clinical Trial." nih.gov.[Link]

Sources

Foundational

Cyanidin 3-Arabinoside as a Selective PTP1B Inhibitor: Molecular Mechanisms and Experimental Workflows

Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) is a premier negative regulator of the insulin signaling pathway, making it a highly validated therapeutic target for Type 2 Diabetes (T2D) and insulin resistance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) is a premier negative regulator of the insulin signaling pathway, making it a highly validated therapeutic target for Type 2 Diabetes (T2D) and insulin resistance. Recent phytochemical screening has identified Cyanidin 3-arabinoside (C3A), an anthocyanin predominantly extracted from blueberries, as a potent, selective, and reversible mixed-type inhibitor of PTP1B[1]. This technical whitepaper provides an in-depth analysis of C3A's mechanism of action, its modulation of the IRS-1/PI3K/Akt/GSK3β signaling axis, and field-proven, self-validating protocols for evaluating its pharmacological efficacy.

Molecular Mechanism of Action: PTP1B Inhibition

Enzymatic Kinetics and Inhibition Modality

Unlike many synthetic PTP1B inhibitors that suffer from poor cell permeability or off-target toxicity due to irreversible active-site binding, C3A operates via a reversible mixed-inhibition pattern [2]. This indicates that C3A can bind to both the free PTP1B enzyme and the enzyme-substrate complex.

From a drug development perspective, mixed inhibition is highly advantageous. It ensures that the inhibitory effect is not completely outcompeted by high intracellular concentrations of the endogenous substrate (phosphorylated insulin receptor residues), maintaining basal signaling while blunting hyperactive phosphatase activity. Kinetic assays demonstrate that C3A achieves an IC50 of 8.91 ± 0.63 μM, outperforming standard positive controls like oleanolic acid (IC50 = 13.9 ± 1.01 μM)[1][2].

Structural Biology and Residue Mapping

Molecular docking simulations reveal that C3A anchors itself within the PTP1B catalytic pocket and adjacent allosteric clefts. The anthocyanin interacts directly with critical residues, including Tyr46, Val49, Asp181, Phe182, Cys215, Ala217, and Arg221 [1].

The causality of these interactions is fundamental to its efficacy:

  • Cys215 & Asp181: Cys215 is the essential nucleophile in the PTP1B catalytic cycle, while Asp181 acts as the general acid/base. By interacting with these residues, C3A directly occludes the catalytic machinery.

  • Arg221: This residue is crucial for stabilizing the transition state of the phosphate group. Binding here prevents substrate processing.

Cellular Signaling: Restoring the Insulin Axis

In states of insulin resistance, overexpressed PTP1B prematurely dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1). By inhibiting PTP1B, C3A prolongs the phosphorylated (active) state of these receptors[1][3].

This upstream preservation triggers a downstream cascade: it activates Phosphoinositide 3-kinase (PI3K), which subsequently phosphorylates Akt. Active Akt then phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3β). Because GSK3β normally suppresses glycogen synthesis, its inhibition by the C3A-rescued Akt pathway ultimately promotes hepatic glycogen storage, effectively lowering circulating blood glucose levels[2][3].

Pathway C3A Cyanidin 3-arabinoside (C3A) PTP1B PTP1B (Negative Regulator) C3A->PTP1B Reversible Mixed Inhibition IR Insulin Receptor (IR) PTP1B->IR Dephosphorylates IRS1 IRS-1 PTP1B->IRS1 Dephosphorylates Insulin Insulin Insulin->IR Activates IR->IRS1 Phosphorylates (Tyr) PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Phosphorylates GSK3B GSK3β AKT->GSK3B Phosphorylates (Inhibits) Glycogen Glycogen Synthesis AKT->Glycogen Promotes GSK3B->Glycogen Inhibits (Relieved by Akt)

Insulin signaling pathway highlighting PTP1B inhibition by Cyanidin 3-arabinoside (C3A).

Synergistic Pharmacology

A critical discovery in C3A pharmacology is its synergistic potential. When co-administered with oleanolic acid or metformin, C3A yields a Combination Index (CI) of ≤ 0.54, indicating strong synergy[1][3]. Metformin primarily reduces hepatic gluconeogenesis via AMPK activation, while C3A directly sensitizes the IR/IRS-1 axis. This complementary mechanism allows for dose reduction of synthetic drugs, potentially mitigating their gastrointestinal side effects.

Quantitative Data Summary

The following table synthesizes the core biochemical and kinetic parameters of C3A against PTP1B, providing a benchmark for comparative screening.

Pharmacological ParameterValue / Description
Target Enzyme Protein Tyrosine Phosphatase 1B (PTP1B)
C3A IC50 Value 8.91 ± 0.63 μM[1]
Positive Control (Oleanolic Acid) IC50 13.9 ± 1.01 μM[1]
Inhibition Modality Reversible, Mixed-Type[2]
Key Interacting Residues Tyr46, Val49, Asp181, Phe182, Cys215, Ala217, Arg221[1]
Synergistic Combination Index (CI) ≤ 0.54 (Strong Synergy with Oleanolic Acid)[2]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to prevent false positives caused by assay artifacts (e.g., compound autofluorescence or non-specific oxidation).

Workflow Prep C3A Isolation & Preparation Enzyme In Vitro PTP1B Inhibition Assay Prep->Enzyme Kinetics Michaelis-Menten Kinetics (Mixed Type) Enzyme->Kinetics IC50 Determination Docking Molecular Docking (Residue Mapping) Kinetics->Docking Mechanism Validation Cell HepG2 Insulin Resistance Model Docking->Cell Cellular Translation WB Western Blot (IRS-1/PI3K/Akt) Cell->WB Pathway Analysis

Experimental workflow for validating PTP1B inhibition and cellular efficacy of C3A.

Protocol 1: In Vitro PTP1B Enzyme Kinetics Assay

Purpose: To determine the IC50 and inhibition modality using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. Causality Note: PTP1B's catalytic Cys215 is highly susceptible to oxidation, which inactivates the enzyme. Dithiothreitol (DTT) must be included in the buffer to maintain the enzyme in its reduced, active state, preventing false-positive inhibition readouts.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.15 M NaCl.

  • Reagent Setup: Dilute recombinant human PTP1B enzyme to a working concentration of 0.1 μg/mL in the assay buffer. Prepare C3A in DMSO (final DMSO concentration in assay must not exceed 1% to prevent solvent-induced denaturation).

  • Pre-incubation: In a 96-well microplate, mix 10 μL of C3A (at varying concentrations: 1–50 μM) with 40 μL of PTP1B enzyme solution. Incubate at 37°C for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 50 μL of 2 mM pNPP substrate to each well.

  • Self-Validation Controls:

    • Blank: Buffer + pNPP (No enzyme) to measure spontaneous hydrolysis.

    • Negative Control: Enzyme + pNPP + 1% DMSO (No C3A) for max activity.

    • Positive Control: Enzyme + pNPP + Oleanolic Acid (15 μM).

  • Measurement: Monitor the formation of p-nitrophenol continuously at 405 nm using a microplate reader for 30 minutes at 37°C.

  • Kinetic Analysis: Plot initial velocities against substrate concentrations using Lineweaver-Burk double-reciprocal plots. A mixed-type inhibitor will display intersecting lines in the second or third quadrant, indicating changes in both Vmax​ and Km​ .

Protocol 2: HepG2 Cellular Insulin Resistance Model & Pathway Validation

Purpose: To validate that C3A successfully penetrates cells and modulates the IRS-1/PI3K/Akt pathway in an insulin-resistant environment. Causality Note: HepG2 (human hepatoma) cells are utilized because the liver is the primary site of glycogen synthesis and a major target for PTP1B-mediated insulin resistance.

Step-by-Step Procedure:

  • Cell Culture & IR Induction: Culture HepG2 cells in DMEM with 10% FBS. Induce insulin resistance by exposing cells to high glucose (30 mM) and 100 nM insulin for 24 hours.

  • Treatment: Wash cells with PBS and treat with C3A (10, 20, and 40 μM) for 12 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM insulin for 15 minutes prior to harvesting to capture the acute phosphorylation cascade.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to freeze the phosphorylation state of the proteins).

  • Western Blotting: Resolve proteins on 10% SDS-PAGE and transfer to PVDF membranes.

  • Antibody Probing: Probe for total and phosphorylated forms of IRS-1 (Tyr612), Akt (Ser473), and GSK3β (Ser9).

  • Data Interpretation: An effective PTP1B inhibitor will show a dose-dependent increase in the ratio of p-IRS-1/Total IRS-1 and p-Akt/Total Akt compared to the insulin-resistant control group.

References

  • Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor. Journal of Agricultural and Food Chemistry, American Chemical Society (2019). URL:[Link]

  • Anthocyanins and Type 2 Diabetes: An Update of Human Study and Clinical Trial. National Center for Biotechnology Information (NCBI) / PMC (2024). URL:[Link]

Sources

Exploratory

Structural and Pharmacological Divergence of Cyanidin Glycosides: A Comparative Analysis of Cyanidin 3-Arabinoside and Cyanidin 3-Galactoside

Executive Summary Anthocyanins are highly bioactive polyphenolic compounds, but their specific pharmacological profiles and physicochemical behaviors are heavily dictated by their glycosylation patterns. This technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthocyanins are highly bioactive polyphenolic compounds, but their specific pharmacological profiles and physicochemical behaviors are heavily dictated by their glycosylation patterns. This technical guide provides an in-depth comparative analysis of two closely related but functionally distinct anthocyanins: Cyanidin 3-arabinoside (Cy-3-ara) and Cyanidin 3-galactoside (Cy-3-gal) . Despite sharing the identical cyanidin aglycone core, the substitution of a pentose (arabinose) versus a hexose (galactose) at the C3 position fundamentally alters their chromatographic retention, molecular mass, stability kinetics, and target-specific enzyme inhibition profiles[1][2].

This whitepaper synthesizes current analytical methodologies, structural causality, and pharmacological data to guide researchers in the isolation, quantification, and therapeutic application of these compounds.

Structural Chemistry & Physicochemical Properties

The foundational difference between Cy-3-ara and Cy-3-gal lies in their sugar moieties, which dictate their steric hindrance, electron delocalization, and polarity.

  • Cyanidin 3-galactoside (Cy-3-gal): Features a six-carbon hexose sugar (galactose) attached via an O-glycosidic bond at the C3 position. It has a molecular weight of 449.13 g/mol [2][3]. The additional hydroxyl group on the hexose ring increases its hydrophilicity compared to pentose derivatives.

  • Cyanidin 3-arabinoside (Cy-3-ara): Features a five-carbon pentose sugar (arabinose) at the C3 position, resulting in a lower molecular weight of 419.15 g/mol [2][3].

Causality in Stability: Anthocyanidins are naturally unstable and highly susceptible to pH and temperature fluctuations. Glycosylation at the C3 position improves stability by preventing the degradation of the flavylium cation into a colorless carbinol pseudobase[1]. However, the specific sugar matters. Under heating conditions, Cy-3-gal exhibits lower thermal stability compared to Cy-3-ara[1]. Conversely, in low-acid environments ( 1% Trifluoroacetic acid), Cy-3-gal demonstrates superior resistance to hydrolysis[1].

Analytical Chromatography: Isolation and Separation Protocol

Because Cy-3-ara and Cy-3-gal often co-occur in botanical matrices like Aronia melanocarpa (chokeberry) and Vaccinium species (blueberries, cranberries)[3][4], baseline chromatographic resolution is critical. The following self-validating protocol utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-DAD-MS/MS).

Step-by-Step Methodology: RP-HPLC-MS/MS Workflow

Rationale: We utilize a C18 stationary phase because the hydrophobic interactions allow for the separation of anthocyanins based on the polarity of their sugar moieties. Because galactose is a hexose (more polar) and arabinose is a pentose (less polar), Cy-3-gal will elute before Cy-3-ara under reverse-phase conditions[5].

  • Sample Preparation & Acidification:

    • Extract homogenized berry biomass using 1% Trifluoroacetic acid (TFA) in methanol (v/v).

    • Causality: Acidification is mandatory to maintain the pH below 2.0, locking the anthocyanins in their stable, red-colored flavylium cation state during extraction[5].

  • Solid-Phase Extraction (SPE) Cleanup:

    • Load the crude extract onto a pre-conditioned C18 SPE cartridge. Wash with 0.01% aqueous HCl to remove highly polar sugars and organic acids. Elute the enriched anthocyanin fraction with acidified methanol.

  • Chromatographic Separation (HPLC):

    • Column: Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 μm) or equivalent.

    • Mobile Phase A: 5% Formic acid in ultra-pure water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Gradient: 5% B to 20% B over 20 minutes.

    • Validation Check: Cy-3-gal must elute first due to higher polarity, followed by Cy-3-ara.

  • Detection & Mass Confirmation (DAD-MS/MS):

    • Set the Diode Array Detector (DAD) to 520 nm to specifically track the flavylium core[2].

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Self-Validation: Confirm Cy-3-gal via the precursor ion [M]+ at m/z 449 and Cy-3-ara via [M]+ at m/z 419 [2][3]. Both will yield a common product ion at m/z 287 (the cyanidin aglycone) upon collision-induced dissociation (CID)[3].

HPLC_Workflow N1 Raw Berry Biomass (Aronia/Blueberry) N2 Acidified Extraction (1% TFA in MeOH) N1->N2 Maintain Flavylium Cation N3 Solid-Phase Extraction (C18 Cartridge) N2->N3 Remove Sugars/Acids N4 RP-HPLC Separation (C18 Column) N3->N4 Purified Extract N5 Cy-3-galactoside (Elutes First, m/z 449) N4->N5 Higher Polarity N6 Cy-3-arabinoside (Elutes Second, m/z 419) N4->N6 Lower Polarity

Analytical workflow for the extraction and baseline separation of cyanidin glycosides.

Pharmacological Divergence & Mechanisms of Action

While both compounds exhibit potent radical scavenging (DPPH) and anti-inflammatory properties, their specific enzyme-inhibitory profiles diverge significantly, making them distinct candidates for metabolic disease research.

Cyanidin 3-Arabinoside: PTP1B Inhibition in Insulin Signaling

Cy-3-ara has been identified as a highly selective, reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of the insulin signaling pathway[6][7].

  • Mechanism: PTP1B normally dephosphorylates the Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B ( IC50​=8.91μM ), Cy-3-ara prevents this dephosphorylation, thereby ameliorating the IRS-1/PI3K/Akt/GSK3 β pathway[6][7].

  • Causality: The specific steric fit of the arabinose moiety allows Cy-3-ara to act as a synergistic inhibitor alongside compounds like oleanolic acid, promoting glycogen synthesis and presenting a powerful mechanism for Type 2 diabetes research[7].

Signaling_Pathway Cy3Ara Cyanidin 3-arabinoside PTP1B PTP1B Enzyme Cy3Ara->PTP1B Reversible Inhibition IRS1 IRS-1 PTP1B->IRS1 Normally Dephosphorylates PI3K PI3K / Akt IRS1->PI3K Activation GSK3B GSK3β PI3K->GSK3B Phosphorylation (Inhibition) Glycogen Glycogen Synthesis (Hypoglycemic Effect) GSK3B->Glycogen Disinhibition

Mechanism of Cy-3-ara inhibiting PTP1B to promote insulin-mediated glycogen synthesis.

Cyanidin 3-Galactoside: α -Glucosidase and Tyrosinase Inhibition

Cy-3-gal exerts its antidiabetic effects through a different primary target: the intestinal brush border.

  • Mechanism: Cy-3-gal acts as a mixed-type inhibitor of intestinal α -glucosidase (sucrase and maltase) with an IC50​ of approximately 0.50 mM[8]. It demonstrates a synergistic inhibitory effect when combined with the pharmaceutical drug acarbose, delaying carbohydrate digestion and blunting postprandial glucose spikes[8].

  • Secondary Targets: Cy-3-gal also interacts with tyrosinase , a speed-limiting enzyme in melanin production. Through hydrogen bonding and van der Waals forces, it induces static fluorescence quenching of tyrosinase, highlighting its potential in dermatological applications for melanin-related disorders[9].

Pharmacokinetics: Bioavailability Kinetics

The absorption and bioavailability of anthocyanins are notoriously low, but the attached sugar moiety dictates the transport efficiency across the gastric and intestinal walls.

  • Bioavailability Hierarchy: Pharmacokinetic studies following intravenous and oral administration reveal that the bioavailability of anthocyanins carrying the same aglycone follows a specific order based on the sugar. For cyanidin derivatives, the galactoside shows the highest bioavailability, followed by the glucoside, and finally the arabinoside [10].

  • Gastric Absorption: A significant proportion of anthocyanin monoglycosides (like Cy-3-gal) can be rapidly absorbed directly from the stomach (up to 25%), bypassing the need for lower intestinal transport, which explains their rapid appearance in blood plasma[10].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological metrics differentiating the two compounds.

ParameterCyanidin 3-arabinoside (Cy-3-ara)Cyanidin 3-galactoside (Cy-3-gal)
Sugar Moiety Arabinose (Pentose, 5-carbon)Galactose (Hexose, 6-carbon)
Molecular Weight 419.15 g/mol [2]449.13 g/mol [2]
ESI-MS/MS Precursor Ion m/z 419 [M]+ [2] m/z 449 [M]+ [2][3]
HPLC Elution Order (C18) Elutes Second (Less polar)[5]Elutes First (More polar)[5]
Primary Metabolic Target PTP1B Enzyme (Insulin signaling)[7] α -Glucosidase (Carb digestion)[8]
Target IC50​ Value 8.91 μM (PTP1B)[6][7]~0.50 mM ( α -glucosidase)[8]
Thermal Stability Higher stability under heat[1]Lower stability under heat[1]
Bioavailability Rank Lower (relative to galactoside)[10]Highest among cyanidin glycosides[10]

References

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits Source: PubMed Central (PMC) - NIH URL:[Link]

  • Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • α-Glucosidase inhibitory activity of cyanidin-3-galactoside and synergistic effect with acarbose Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Comparative Study of Binding Behaviors of Cyanidin, Cyanidin-3-Galactoside, Peonidin with Tyrosinase Source: ProQuest URL:[Link]

  • Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats Source: ResearchGate URL:[Link]

  • High-performance liquid chromatography (HPLC) chromatogram of the isolated anthocyanins Source: ResearchGate URL:[Link]

  • Comparison between HPLC and MALDI-TOF MS Analysis of Anthocyanins in Highbush Blueberries Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Comprehensive structural analysis of anthocyanins in blue honeysuckle, bilberry, cranberry, and antioxidant capacity comparison Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Foundational

Cyanidin 3-arabinoside role in anthocyanin biosynthesis pathway

Title: Deconstructing Cyanidin 3-Arabinoside: Biosynthetic Mechanisms, Isolation Protocols, and Therapeutic Potential The Biochemical Architecture of Cyanidin 3-Arabinoside Cyanidin 3-arabinoside (Cy3Ara) is a potent ant...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Deconstructing Cyanidin 3-Arabinoside: Biosynthetic Mechanisms, Isolation Protocols, and Therapeutic Potential

The Biochemical Architecture of Cyanidin 3-Arabinoside

Cyanidin 3-arabinoside (Cy3Ara) is a potent anthocyanidin-3-O-glycoside predominantly found in the Rosaceae and Ericaceae plant families, including economically significant species like chokeberries, bilberries, and apples[1]. While cyanidin acts as the core aglycone for many plant pigments, the specific attachment of an arabinose sugar at the C3 position fundamentally alters the molecule's spatial conformation, solubility, and interaction with biological targets[1]. For researchers and drug development professionals, understanding the precise biosynthetic routing and extraction kinetics of Cy3Ara is critical for leveraging its high antioxidant capacity and targeted biological interactions in nutraceutical and pharmaceutical applications[1][2].

Mechanistic Breakdown of the Biosynthesis Pathway

The biosynthesis of Cy3Ara is an extension of the conserved phenylpropanoid and flavonoid metabolic pathways[3]. As an application scientist, mapping this enzymatic cascade is essential for downstream metabolic engineering and synthetic biology applications.

  • Initiation (Phenylpropanoid Pathway): The cascade begins with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and activation by 4-coumarate-CoA ligase (4CL) generates 4-coumaroyl-CoA[1][4].

  • Flavonoid Core Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is rapidly isomerized by chalcone isomerase (CHI) to form the stable flavanone, naringenin[4].

  • Hydroxylation to the Aglycone (Cyanidin): Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. Crucially, flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group at the 3' position of the B-ring, forming dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces this to leucocyanidin, which is subsequently oxidized by anthocyanidin synthase (ANS) to the unstable, colored aglycone, cyanidin[3][4].

  • Terminal Glycosylation (The Defining Step): The final, defining step is catalyzed by a highly specific UDP-sugar:flavonoid 3-O-glycosyltransferase (UFGT). To form Cy3Ara, the enzyme utilizes UDP-arabinose as the sugar donor, transferring the arabinose moiety to the C3 hydroxyl group of cyanidin[1][5]. This glycosylation stabilizes the reactive flavylium cation, allowing the pigment to accumulate in the plant vacuole[4][5].

Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou 4-Coumaroyl-CoA Cin->Cou C4H / 4CL NarC Naringenin Chalcone Cou->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Leu Leucocyanidin DHQ->Leu DFR Cya Cyanidin Leu->Cya ANS Cy3Ara Cyanidin 3-arabinoside Cya->Cy3Ara UFGT (UDP-Arabinose)

Caption: Enzymatic cascade of the Cyanidin 3-arabinoside biosynthesis pathway.

Experimental Methodologies: Extraction and Purification

To study Cy3Ara in vitro or formulate it for pharmacological use, extraction protocols must prioritize the structural integrity of the flavylium cation. Anthocyanins are highly susceptible to degradation from heat, light, and alkaline pH[6].

Protocol: Acid-Stabilized Extraction and HPLC Isolation Causality & Validation: We utilize weak acids (e.g., 0.5% formic acid) rather than strong mineral acids to prevent the hydrolysis of the arabinose sugar from the cyanidin aglycone during extraction[6][7][8]. The protocol is designed as a self-validating system: by incorporating a known concentration of an internal standard (e.g., cyanidin-3,5-diglucoside) prior to homogenization, researchers can calculate absolute recovery rates, ensuring the protocol continuously validates its own extraction efficiency[8].

  • Matrix Preparation: Lyophilize and mill the biological matrix (e.g., bilberry or apple peel) to a fine powder to maximize the surface-area-to-volume ratio.

  • Acidified Extraction: Suspend the powder in an extraction solvent comprising 0.5% formic acid in acetonitrile (or methanol) at a solid-to-liquid ratio of 1:10 (w/v)[6][7]. Homogenize at 4°C to minimize thermal degradation. Mechanistic Note: The acidic environment (pH < 3) ensures the anthocyanin remains in its stable, red flavylium cation form rather than hydrating to a colorless carbinol pseudobase[6][9].

  • Phase Separation: Centrifuge the homogenate at 5000 × g for 20 minutes at 1°C. Filter the supernatant through a 0.45 µm PTFE membrane to remove particulate matter[7][9].

  • Solid-Phase Extraction (SPE) Clean-up: Pass the filtrate through a pre-conditioned C18 SPE cartridge. Wash with 0.1% aqueous formic acid to remove polar non-phenolic impurities (sugars, organic acids), and elute the concentrated anthocyanin fraction with acidified methanol.

  • Preparative HPLC Isolation: Inject the concentrated eluate into a preparative HPLC system equipped with a reverse-phase C18 column. Utilize a binary gradient of mobile phase A (5% formic acid in water) and mobile phase B (methanol)[8]. Monitor absorbance at 520 nm. Collect the fraction corresponding to the Cy3Ara peak (retention time validated against a high-purity commercial standard)[8].

Workflow Bio Raw Biomass (Lyophilized) Ext Acidified Extraction (0.5% Formic Acid in ACN) Bio->Ext Homogenize 4°C Cen Centrifugation & Filtration (0.45 µm) Ext->Cen Phase Separation SPE SPE Clean-up (C18 Cartridge) Cen->SPE Remove Impurities HPLC Preparative HPLC (520 nm Detection) SPE->HPLC Acidified MeOH Eluate Pur Pure Cy3Ara Fraction HPLC->Pur Fraction Collection

Caption: Self-validating extraction and HPLC purification workflow for Cy3Ara.

Quantitative Profiling and Analytical Data

When analyzing anthocyanin profiles, Cy3Ara often co-exists with its glucoside and galactoside counterparts. The specific sugar donor utilized by the glycosyltransferase enzyme dictates the final molecule's stability and natural distribution[1][2][10].

CompoundAglycone CoreSugar DonorLinkage PositionRelative Stability (Acidic Media)Primary Natural Sources
Cyanidin 3-arabinoside CyanidinUDP-arabinoseC3HighBilberry, Chokeberry, Apple Peel
Cyanidin 3-glucoside CyanidinUDP-glucoseC3Very HighBlackberry, Black Rice, Strawberry
Cyanidin 3-galactoside CyanidinUDP-galactoseC3ModerateCranberry, Apple Flesh, Hawthorn

Therapeutic Potential in Drug Development

For drug development professionals, Cy3Ara represents a compelling lead compound due to its high antioxidant capacity and targeted biological interactions. It has been shown to interact with signaling pathways involved in inflammation and tumor progression, actively inhibiting key proteins such as aminopeptidase N and Janus kinase[1]. Furthermore, its specific arabinose linkage influences its pharmacokinetic profile, potentially altering its affinity for intestinal transporters compared to standard glucoside derivatives, which is a critical factor when formulating oral bioavailable therapeutics[1][2].

References

  • Smolecule. "Buy Cyanidin 3-arabinoside | 111613-04-8 - Smolecule".
  • Frontiers. "Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi".
  • PMC (NIH). "Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development".
  • MDPI.
  • PMC (NIH). "Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits".
  • EUBerry (UNIVPM).
  • PMC (NIH). "Up-To-Date Analysis of the Extraction Methods for Anthocyanins".
  • Food Chemistry (PFigueiredo).
  • Academic Journals. "Isolation and determination of major anthocyanin pigments in the pericarp of P. communis L.".
  • JCEA (AGR). "The impact of cranberry on lower urinary tract function: limitations due to gene expression and pharmacokinetic variability".

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Extraction and High-Purity Isolation of Cyanidin-3-Arabinoside from Blueberry Skin

Introduction and Scientific Rationale Blueberries are a rich source of anthocyanins, a class of flavonoid pigments responsible for their deep blue and purple coloration.[1] These compounds are of significant scientific i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Blueberries are a rich source of anthocyanins, a class of flavonoid pigments responsible for their deep blue and purple coloration.[1] These compounds are of significant scientific interest due to their potent antioxidant properties and potential health benefits, including anti-inflammatory and neuroprotective effects.[1] Among the various anthocyanins present in blueberries, cyanidin-3-arabinoside is a notable glycoside.[2][3][4]

The primary challenge in working with specific anthocyanins is their inherent instability and the complexity of the plant matrix. Anthocyanins are susceptible to degradation by factors such as pH, temperature, light, and oxygen.[5][6] Therefore, a successful extraction and purification strategy must be designed to mitigate these factors while efficiently separating the target molecule from other chemically similar compounds, such as other anthocyanins, flavonoids, sugars, and organic acids.

This protocol is founded on the principle of leveraging the specific physicochemical properties of cyanidin-3-arabinoside. The core strategy involves:

  • Acidified Solvent Extraction: To solubilize the polar anthocyanin and maintain its stable, colored flavylium cation form at a low pH (~3).[1][7][8]

  • Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency by using acoustic cavitation to disrupt cell walls and improve solvent penetration, often reducing extraction time and temperature.[9][10]

  • Multi-Stage Chromatographic Purification: To systematically remove impurities based on polarity and molecular size, culminating in the isolation of high-purity cyanidin-3-arabinoside.

Comprehensive Workflow for Isolation

The entire process, from sample preparation to the final pure compound, follows a logical sequence of extraction, cleanup, and high-resolution purification.

Extraction_Workflow RawMaterial Blueberry Skins (Fresh or Frozen) Homogenize Homogenization (Cryo-milling or Blending) RawMaterial->Homogenize Extraction Ultrasonic-Assisted Extraction (Acidified Ethanol/Methanol) Homogenize->Extraction Filter Filtration & Centrifugation Extraction->Filter Evaporate1 Solvent Evaporation (Rotary Evaporator <40°C) Filter->Evaporate1 CrudeExtract Crude Anthocyanin Extract Evaporate1->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE Wash Wash Step (Removes Sugars, Acids) SPE->Wash Elute Elution (Acidified Methanol) Wash->Elute PartialPurify Partially Purified Extract Elute->PartialPurify ColumnChrom Column Chromatography (e.g., Sephadex LH-20) PartialPurify->ColumnChrom Fractions Collect & Pool Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (Reversed-Phase C18) Fractions->PrepHPLC PureCompound Pure Cyanidin-3-Arabinoside (>95% Purity) PrepHPLC->PureCompound Analysis QC Analysis (HPLC-DAD, LC-MS) PureCompound->Analysis

Caption: Overall workflow for cyanidin-3-arabinoside isolation.

Detailed Experimental Protocols

Best Practices: Throughout the protocol, work in a low-light environment or use amber glassware to prevent photodegradation. Maintain low temperatures (<40°C) during solvent evaporation steps to avoid thermal degradation of the anthocyanin.[5][7]

Part A: Ultrasonic-Assisted Extraction (UAE)

This protocol is optimized for 100 g of blueberry skin (wet weight).

  • Sample Preparation:

    • Obtain fresh or frozen blueberries. Manually peel the skins or use a method suitable for separating skins from the pulp.

    • Freeze the collected skins with liquid nitrogen and immediately grind them into a fine powder using a mortar and pestle or a cryo-miller. This increases the surface area for efficient extraction.

  • Extraction Solvent Preparation:

    • Prepare 1 L of 80% ethanol (v/v) in deionized water.

    • Acidify the solvent by adding formic acid to a final concentration of 0.5% (v/v). This adjusts the pH to approximately 2-3, which is crucial for stabilizing the anthocyanin flavylium cation.[1][8]

  • Ultrasonic Extraction:

    • Combine the powdered blueberry skins with the acidified ethanol solvent in a glass beaker at a solid-to-liquid ratio of 1:10 (w/v) (e.g., 100 g of skin powder in 1 L of solvent).[9][11]

    • Place the beaker in an ultrasonic bath equipped with temperature control.

    • Perform the extraction under the following conditions:

      • Temperature: 35-40°C[12]

      • Ultrasonic Power: 300-400 W[10][13]

      • Duration: 30 minutes[9][10]

    • Causality Note: Ultrasonic waves generate cavitation bubbles that collapse near the cell walls, creating microjets that enhance solvent penetration and mass transfer, thereby improving extraction yield without excessive heat.[10]

  • Recovery of Crude Extract:

    • Separate the solid residue from the solvent by vacuum filtration through Whatman No. 1 filter paper.

    • To maximize yield, re-extract the residue with an additional 500 mL of fresh solvent under the same conditions.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate using a rotary evaporator with the water bath temperature set to no higher than 40°C . Evaporate until all ethanol is removed and an aqueous concentrate remains.

    • Lyophilize (freeze-dry) the aqueous concentrate to obtain a stable, dark purple crude powder.

Part B: Initial Purification via Solid-Phase Extraction (SPE)

This step removes highly polar impurities like sugars and organic acids.

  • Cartridge Preparation:

    • Use a C18 SPE cartridge (e.g., 5g bed weight).

    • Condition the cartridge by sequentially passing 20 mL of methanol, followed by 20 mL of deionized water, and finally 20 mL of acidified water (0.1% formic acid). Do not let the cartridge run dry.

  • Sample Loading and Washing:

    • Dissolve 1 g of the crude extract powder in 10 mL of acidified water.

    • Load the dissolved sample onto the conditioned C18 cartridge. Anthocyanins will adsorb to the C18 stationary phase.

    • Wash the cartridge with 30 mL of acidified water to elute sugars and other polar impurities. The colored anthocyanin band should remain at the top of the cartridge.

  • Elution:

    • Elute the anthocyanin fraction from the cartridge using 25 mL of acidified methanol (80% methanol with 0.5% formic acid).[14]

    • Collect the deeply colored eluate.

    • Evaporate the methanol under reduced pressure (<40°C) and lyophilize to yield a partially purified anthocyanin powder.

Part C: Final Purification by Preparative HPLC

This high-resolution step is essential for isolating cyanidin-3-arabinoside from other closely related anthocyanins.

  • Sample Preparation:

    • Dissolve the partially purified powder in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • The following conditions serve as a starting point and should be optimized based on the available instrumentation and analytical-scale results.

      Parameter Recommended Setting
      Column C18 Reversed-Phase (e.g., 250 x 21.2 mm, 5 µm particle size)
      Mobile Phase A Water with 0.5% Formic Acid
      Mobile Phase B Acetonitrile with 0.5% Formic Acid
      Gradient Program 5-20% B over 40 minutes
      Flow Rate 15-20 mL/min (scaled from analytical method)
      Detection Diode Array Detector (DAD) at 520 nm[15][16]

      | Injection Volume | Dependent on column loading capacity; determined empirically |

  • Fraction Collection:

    • Monitor the chromatogram at 520 nm. Based on prior analytical HPLC-MS analysis, identify the retention time corresponding to cyanidin-3-arabinoside.

    • Collect the fractions corresponding to the target peak.

    • Combine the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize to obtain the final high-purity product.

Analytical Characterization and Quantification

Accurate identification and quantification require a certified analytical standard of cyanidin-3-arabinoside for comparison.[17]

Identification
  • HPLC-DAD: The identity of the purified compound can be tentatively confirmed by matching its retention time and UV-Vis spectrum with the analytical standard. Anthocyanins typically show a primary absorbance maximum (λmax) around 520 nm.[18][19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive method for structural confirmation.[20] The compound is identified by its specific mass-to-charge ratio ([M+H]+) and its characteristic fragmentation pattern.

AnalyteAbbreviationMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragment (m/z)UV-Vis λmax (nm)
Cyanidin-3-arabinosideC3-AraC₂₀H₁₉O₁₀⁺419.09287.05 (Cyanidin aglycone)~520

Data derived from common fragmentation patterns of anthocyanins.[21][22]

Quantification

The concentration of cyanidin-3-arabinoside in any extract or purified fraction should be determined by HPLC-DAD.

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations using a high-purity (>98%) cyanidin-3-arabinoside analytical standard.

  • Analyze Samples: Run the standards and the unknown samples on an analytical HPLC system under optimized conditions.

  • Calculate Concentration: Plot the peak area of the standard against its concentration to generate a linear calibration curve. Use the equation of the line to calculate the concentration of cyanidin-3-arabinoside in the unknown samples based on their peak areas.

Concluding Remarks and Trustworthiness

This protocol provides a robust and reproducible framework for the isolation of high-purity cyanidin-3-arabinoside. The self-validating nature of the protocol is ensured by the inclusion of in-process analytical checkpoints (analytical HPLC) and definitive final characterization by LC-MS/MS. Adherence to best practices, particularly regarding temperature and light exposure, is critical for achieving high yield and purity.[23] The final isolated compound, when validated against a certified standard, is suitable for use in advanced research, including cell-based assays, animal studies, and as a reference standard for quality control applications.

References

  • Hu, Y., et al. (2021). Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study. PMC. [Link]

  • Zhang, M., et al. (2023). Ultrasound assisted aqueous two-phase extraction of anthocyanins from blueberry and its anti-tumor activity. J-Stage. [Link]

  • Unpublished Source.
  • Zou, T., et al. (2020). Ultrasound-Assisted Deep Eutectic Solvent Extraction of Anthocyanins from Blueberry Wine Residues: Optimization, Identification, and HepG2 Antitumor Activity. MDPI. [Link]

  • Yao, T., et al. (2012). Optimization of ultrasonic-assisted extraction of flavonols and anthocyanins from Blueberry using RSM. Scientific.net. [Link]

  • Pojer, E., et al. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PMC. [Link]

  • Aaby, K., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. MDPI. [Link]

  • Unpublished Source.
  • Cisse, M., et al. (2020). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. Royal Society of Chemistry. [Link]

  • Lohachoompol, V., et al. (2012). High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices. PubMed. [Link]

  • Chorfa, N., et al. (2016). An efficient method for high-purity anthocyanin isomers isolation from wild blueberries and their radical scavenging activity. ScienceDirect. [Link]

  • Unpublished Source.
  • Lee, S. G., et al. (2021). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. MDPI. [Link]

  • Unpublished Source.
  • Lee, J., & Wrolstad, R. E. (2004). Extraction of Anthocyanins and Polyphenolics from Blueberry Processing Waste. USDA ARS. [Link]

  • Unpublished Source.
  • YMC America. High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 μm polymeric-C18 column. YMC America. [Link]

  • Tena, N., & Asuero, A. G. (2022). Extraction Methods for Anthocyanins. Encyclopedia MDPI. [Link]

  • Liu, Y., et al. (2022). The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. PMC. [Link]

  • Wang, D., et al. (2024). Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins. PMC. [Link]

  • ResearchGate. HPLC chromatograms recorded at 525 nm of blueberry (a), red raspberry.... ResearchGate. [Link]

  • Unpublished Source.
  • Zhao, S., et al. (2020). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. PMC. [Link]

  • Unpublished Source.
  • Mattioli, R., et al. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. PMC. [Link]

  • Zhang, Y., et al. (2020). Authentication of the Bilberry Extracts by an HPLC Fingerprint Method Combining Reference Standard Extracts. PMC. [Link]

  • Wightman, J. D., & Lee, S. G. (2017). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. MDPI. [Link]

  • El-Messery, T. M., et al. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. MDPI. [Link]

  • Zhang, J., et al. (2013). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. PMC. [Link]

  • Ma, H., et al. (2022). Blueberry Anthocyanins from Commercial Products: Structure Identification and Potential for Diabetic Retinopathy Amelioration. MDPI. [Link]

  • Unpublished Source.
  • Sandei, L., et al. (2022). Alternative Extraction and Downstream Purification Processes for Anthocyanins. MDPI. [Link]

  • Unpublished Source.
  • He, J., et al. (2011). Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry. PubMed. [Link]

  • ResearchGate. UV-Vis spectra of cyanidin 3-glucoside standard and purified compound.... ResearchGate. [Link]

Sources

Application

HPLC-MS/MS method for cyanidin 3-arabinoside quantification

An Application Note and Protocol for the Quantification of Cyanidin 3-Arabinoside via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Authored by: A Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of Cyanidin 3-Arabinoside via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of cyanidin 3-arabinoside, a biologically significant anthocyanin, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Designed for researchers, scientists, and professionals in drug development and natural product analysis, this guide moves beyond a simple protocol. It delves into the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. The protocol herein is presented as a self-validating system, grounded in established principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] We detail a robust workflow from sample extraction to data analysis, including instrument optimization, method validation, and troubleshooting, to ensure high sensitivity, selectivity, and reproducibility.

Introduction: The Rationale for Precise Quantification

Cyanidin 3-arabinoside is a prominent member of the anthocyanin family, a class of flavonoid pigments responsible for the vibrant red, purple, and blue hues in many fruits and vegetables, particularly berries.[3] Its chemical structure consists of a cyanidin aglycone linked to an arabinose sugar.[3] Beyond its role as a natural colorant, cyanidin 3-arabinoside is of significant interest for its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities.[3]

Accurate quantification of this compound in various matrices—from plant tissues to biological fluids—is critical for pharmacokinetic studies, quality control in food science, and the development of nutraceuticals. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this application.[4][5] Its unparalleled sensitivity allows for the detection of low-level analytes, while its selectivity, derived from monitoring specific mass-to-charge (m/z) transitions, enables precise quantification even in highly complex matrices.[4][6] This guide provides an end-to-end, validated protocol for the reliable measurement of cyanidin 3-arabinoside.

Principles and Strategy

The core of this method lies in the synergistic power of HPLC and MS/MS. The HPLC system separates cyanidin 3-arabinoside from other sample components based on its physicochemical properties. The eluent then enters the mass spectrometer, where the analyte is ionized, isolated, and fragmented to produce a unique "fingerprint," ensuring unambiguous identification and quantification.

The Analytical Workflow

The entire process, from sample receipt to final data output, follows a logical and validated sequence designed to minimize variability and ensure data integrity.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Biological or Plant Matrix Extraction Acidified Solvent Extraction Sample->Extraction Standard Cyanidin 3-Arabinoside Reference Standard Stock Stock Solution Preparation Standard->Stock SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Extraction->SPE HPLC HPLC Separation (Reversed-Phase C18) SPE->HPLC Inject Working Working & Calibration Standards Stock->Working MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (MS/MS) Detection (MRM) MS->MSMS Quant Quantification (Peak Area Integration) MSMS->Quant Acquire Data Validation Method Validation (Accuracy, Precision, Linearity) Quant->Validation Report Final Report Validation->Report

Caption: Overall experimental workflow for cyanidin 3-arabinoside quantification.

Detailed Protocols and Methodologies

Materials and Reagents
  • Reference Standard: Cyanidin 3-arabinoside (purity ≥97%)

  • Internal Standard (IS): Quercetin-3-O-glucoside or a structurally similar, non-endogenous compound.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Acids: Formic acid (Optima™ LC/MS grade).

  • Extraction Solvents: Methanol or ethanol containing 0.1% formic acid.

  • SPE Cartridges: Oasis HLB or equivalent reversed-phase cartridges.[6]

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, HPLC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of cyanidin 3-arabinoside reference standard and dissolve in 1 mL of methanol. Store at -20°C in the dark.[7] Anthocyanin stability is sensitive to temperature and light.[3][8]

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol/water to create calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.[9][10]

Sample Preparation: Extraction from a Plant Matrix

This protocol is optimized for the extraction of anthocyanins from plant material, such as berry homogenate. The use of acidified solvent is crucial to stabilize the flavylium cation form of the anthocyanin.[11]

  • Homogenization: Homogenize 1 g of the sample material with 5 mL of methanol containing 0.1% formic acid.

  • Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a cold bath to prevent thermal degradation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, repeat the process on the pellet and combine the supernatants.

  • Internal Standard Spiking: Add the internal standard to the combined supernatant at a fixed concentration.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 0.1% formic acid in water.

Sample Cleanup: Solid-Phase Extraction (SPE)

SPE is a critical step for removing matrix components (e.g., sugars, organic acids) that can interfere with analysis and cause ion suppression.[5][12]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the reconstituted sample extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute the cyanidin 3-arabinoside with 1 mL of acidified methanol (0.1% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

HPLC-MS/MS Instrumental Parameters

Optimization of both chromatographic separation and mass spectrometric detection is key to achieving a robust and sensitive assay.

Table 1: HPLC Parameters
ParameterRecommended SettingRationale
System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Standard for flavonoid separation.[10][13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient Elution 5% B to 40% B over 5 min, then wash and re-equilibrateProvides efficient separation of target analyte from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5 µL
Table 2: Mass Spectrometer Parameters
ParameterRecommended SettingRationale
System Triple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization Mode Positive Electrospray Ionization (ESI+)Anthocyanins readily form protonated molecules [M]+.[6]
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temp. 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.
MRM Transition (C3-Ara) Q1: 419.1 -> Q3: 287.1 Precursor ion [M]+ to the cyanidin aglycone fragment.[8][15]
MRM Transition (IS) Analyte-specific (e.g., Quercetin-3-O-glucoside: 463.0 -> 300.1)[10]
Collision Energy ~20-30 eV (Optimize for your instrument)Optimized to produce the most abundant and stable fragment ion.
Mechanism of Fragmentation

In tandem mass spectrometry, the protonated cyanidin 3-arabinoside molecule (precursor ion, m/z 419.1) is selected in the first quadrupole (Q1). It then enters the collision cell (Q2), where it is fragmented by collision with an inert gas. The most characteristic fragmentation pathway for anthocyanin glycosides is the neutral loss of the sugar moiety through cleavage of the glycosidic bond.[6][16] The resulting stable aglycone fragment (product ion, m/z 287.1) is then selected in the third quadrupole (Q3) and detected.

Caption: Fragmentation of Cyanidin 3-arabinoside in the MS/MS collision cell.

Method Validation and Data Analysis

A robust analytical method must be validated to prove it is fit for its intended purpose.[17] The validation should adhere to guidelines from regulatory bodies like the FDA or the International Council for Harmonisation (ICH).[18][19]

Table 3: Method Validation Parameters
ParameterAcceptance CriteriaPurpose
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures the signal is solely from the analyte of interest.[18]
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional response to concentration over a defined range.[10]
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ).Measures the closeness of the measured value to the true value.[10]
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ) for intra- and inter-day replicates.Assesses the degree of scatter or variability in the measurements.[10]
LLOQ The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower limit for reliable quantification.
Matrix Effect The ratio of analyte response in the presence and absence of matrix should be consistent and reproducible.Evaluates the impact of co-eluting matrix components on ionization efficiency.[12]
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).Ensures sample integrity throughout the analytical process.[10]
Data Presentation

Quantitative results should be presented clearly. Below are examples of how to summarize validation data.

Table 4: Example Calibration Curve Data
Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.00.9595.0
5.05.2104.0
25.024.196.4
100.0103.5103.5
500.0490.298.0
1000.01011.0101.1
Linearity: y = 0.05x + 0.002; r²: 0.998
Table 5: Example Accuracy and Precision Data (n=5)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)CV (%)Accuracy (%)
LLOQ1.01.048.5104.0
Low QC3.02.896.296.3
Mid QC150.0155.14.1103.4
High QC750.0739.53.598.6

Troubleshooting

Even with a validated method, issues can arise. This section addresses common problems.

Table 6: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with mobile phase.1. Replace the column.2. Ensure mobile phase pH is low (e.g., 0.1% formic acid).3. Reconstitute final extract in the initial mobile phase.[14]
Low Signal Intensity / Ion Suppression 1. Inefficient sample cleanup (matrix effects).2. Suboptimal MS source parameters.3. Analyte degradation.1. Optimize the SPE protocol; dilute the sample.[14]2. Re-optimize source gas flows, temperatures, and voltages.3. Ensure samples are handled quickly, protected from light, and kept cold.
High Variability (Poor Precision) 1. Inconsistent sample preparation.2. Autosampler injection issues.3. System instability.1. Standardize all pipetting and extraction steps.2. Check autosampler for bubbles and correct sample draw volume.3. Allow the system to fully equilibrate before starting the run.

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS/MS method for the quantification of cyanidin 3-arabinoside. By explaining the causality behind experimental choices—from acidified extraction to specific MRM transitions—this guide equips researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively. The emphasis on rigorous validation ensures that the data generated is reliable, reproducible, and defensible, meeting the high standards required in scientific research and drug development.

References

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. [Link]

  • A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. PMC. [Link]

  • Application of a Quantitative HPLC-ESI-MS/MS Method for Flavonoids in Different Vegetables Matrices. ResearchGate. [Link]

  • Anthocyanins. The Royal Society of Chemistry. [Link]

  • Alternative Extraction and Downstream Purification Processes for Anthocyanins. MDPI. [Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes. PMC. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • Application of a Quantitative HPLC-ESI-MS/MS Method for Flavonoids in Different Vegetables Matrices. SciELO. [Link]

  • MS and MS/MS spectra of cyanidin-3-glucoside (Pigment 2) performed with... ResearchGate. [Link]

  • Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. [Link]

  • Cyanidin 3-arabinoside. Polyphenols AS - Biolink Group. [Link]

  • Cyanidin-3-O-alpha-arabinoside; LC-ESI-QTOF; MS2. MassBank. [Link]

  • Validation of Chromatographic Methods. FDA. [Link]

  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PMC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Journal of Medicinal Plants. [Link]

  • An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. PubMed. [Link]

  • LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins. MDPI. [Link]

Sources

Method

Application Note: Synthesis and Isolation of Cyanidin 3-O-Arabinoside Cation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Executive Summary & Therapeutic Context Cyanidin 3-O-arabinoside (Cya-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Therapeutic Context

Cyanidin 3-O-arabinoside (Cya-3-Ara) is a highly bioactive anthocyanin glycoside. Structurally, it consists of a cyanidin aglycone linked to an arabinose moiety at the 3-O position, existing naturally as a stable flavylium cation at low pH[1]. In drug development, Cya-3-Ara has garnered significant attention due to its potent, reversible mixed inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) (IC50 = 8.91 μM), a primary therapeutic target for Type 2 Diabetes[2]. By inhibiting PTP1B, Cya-3-Ara prevents the dephosphorylation of the insulin receptor, thereby upregulating the IRS-1/PI3K/Akt/GSK3β signaling cascade and promoting glycogen synthesis[2].

SignalingPathway Cya3Ara Cyanidin 3-O-arabinoside PTP1B PTP1B (Inhibited) Cya3Ara->PTP1B Inhibits InsulinR Insulin Receptor (IR) PTP1B->InsulinR Prevents dephosphorylation IRS1 IRS-1 InsulinR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt (Activated) PI3K->Akt GSK3b GSK3β (Inhibited) Akt->GSK3b Phosphorylates (Inhibits) Glycogen Glycogen Synthesis GSK3b->Glycogen Relieves inhibition

Fig 1. Cya-3-Ara promotes glycogen synthesis by inhibiting PTP1B in the insulin pathway.

Mechanistic Rationale: Overcoming Anthocyanin Instability

The chemical synthesis of anthocyanins is historically plagued by low yields and complex protection-deprotection schemes due to the extreme electrophilicity of the flavylium core and the presence of multiple competing hydroxyl groups (positions 3, 5, 7, 3', and 4')[3]. Traditional methods rely on the aldol condensation of highly functionalized A-ring and B-ring precursors[3].

However, synthesizing the Cya-3-Ara cation directly from the commercially available cyanidin aglycone requires absolute regioselectivity at the 3-OH position. To achieve this, we present two validated paradigms:

  • Biocatalytic Route (Preferred): Utilizes recombinant Flavonoid 3-O-glycosyltransferases (e.g., Rd3GT1)[4]. This enzyme specifically targets the 3-OH position, bypassing the need for chemical protecting groups and operating under mild, aqueous conditions.

  • Semi-Synthetic Route: Employs a modified Koenigs-Knorr glycosylation. Because traditional basic promoters degrade the flavylium cation into a colorless hemiketal or blue quinonoidal base, this protocol utilizes Silver Triflate (AgOTf) as a halophilic Lewis acid to drive oxocarbenium formation under strictly non-basic conditions.

SynthesisWorkflow Cyanidin Cyanidin Aglycone (Starting Material) ReactionBio Regioselective 3-O-Glycosylation Cyanidin->ReactionBio ReactionChem Koenigs-Knorr Coupling Cyanidin->ReactionChem UDP_Ara UDP-Arabinose (Biocatalytic Donor) UDP_Ara->ReactionBio Chem_Ara Acetobromo-Arabinose (Chemical Donor) Chem_Ara->ReactionChem Enzyme Recombinant F3GT (pH 7.5, 30°C) Enzyme->ReactionBio AgOTf AgOTf Promoter (Anhydrous MeCN) AgOTf->ReactionChem Acidification Acidification (1% TFA) Flavylium Stabilization ReactionBio->Acidification ReactionChem->Acidification Product Cyanidin 3-O-arabinoside Cation (m/z 419.1) Acidification->Product

Fig 2. Biocatalytic and chemical workflows for synthesizing Cyanidin 3-O-arabinoside cation.

Protocol A: Biocatalytic Regioselective Glycosylation

This self-validating protocol ensures 100% regioselectivity. The causality of the pH shift is critical: the reaction occurs at pH 7.5 (where cyanidin is a colorless hemiketal), but the product is instantly trapped as the red flavylium cation upon acidic quenching.

Materials
  • Cyanidin chloride (Aglycone, >98% purity)

  • UDP-L-arabinose (Sugar donor)

  • Recombinant Flavonoid 3-O-glycosyltransferase (F3GT)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Methanol

Step-by-Step Methodology
  • Substrate Preparation: Dissolve cyanidin chloride in anhydrous DMSO to create a 10 mM stock. Expert Insight: Keep DMSO concentration below 5% (v/v) in the final mixture to prevent enzyme denaturation.

  • Reaction Assembly: In a light-protected bioreactor, combine 50 mL of Reaction Buffer, 2.5 mL of the cyanidin stock (final conc. 0.5 mM), and UDP-L-arabinose (1.0 mM, 2 eq.).

  • Catalysis: Introduce 10 µg/mL of recombinant F3GT. Incubate at 30°C for 18 hours with gentle orbital shaking (150 rpm).

  • Acidic Quenching (Critical Step): Terminate the reaction by adding an equal volume (52.5 mL) of the Quenching Solution (1% TFA in MeOH). Causality: The sudden drop to pH < 2.0 protonates the hemiketal intermediate, driving the equilibrium entirely toward the stable, deeply red flavylium cation.

  • Protein Clearance: Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C to pellet the precipitated F3GT enzyme.

  • Purification: Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 0.1% aqueous TFA to remove unreacted UDP-arabinose and buffer salts. Elute the Cya-3-Ara cation using 70% Methanol containing 0.1% TFA.

  • Lyophilization: Evaporate the methanol under reduced pressure (darkness, <30°C) and lyophilize the aqueous fraction to yield the final Cya-3-Ara chloride salt.

Protocol B: Semi-Synthetic Chemical Glycosylation

For laboratories lacking recombinant enzymes, this modified Koenigs-Knorr approach exploits the inherently higher nucleophilicity of the 3-OH group on the cyanidin core compared to the A-ring and B-ring hydroxyls under strictly controlled conditions.

Materials
  • Cyanidin chloride

  • 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl bromide (Protected donor)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Activated 4Å Molecular Sieves

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Anhydrous Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 mmol cyanidin chloride, 1.5 mmol of the protected arabinosyl bromide, and 500 mg of activated 4Å molecular sieves.

  • Solvation: Inject 20 mL of strictly anhydrous MeCN. Stir for 30 minutes at room temperature to allow the sieves to scavenge residual moisture. Causality: Water will competitively react with the oxocarbenium intermediate, drastically reducing yield.

  • Activation: Shield the flask from light (AgOTf is highly photosensitive). Add 1.5 mmol of AgOTf in one portion. Stir continuously for 24 hours at 25°C.

  • Filtration: Filter the dark suspension through a pad of Celite to remove the precipitated AgBr salts. Wash the pad with 10 mL of MeCN containing 0.1% TFA.

  • Deprotection: Concentrate the filtrate in vacuo. Redissolve the crude acetylated intermediate in 20 mL of Methanol containing 2% HCl. Heat gently to 40°C for 4 hours. Causality: Acid-catalyzed transesterification removes the O-acetyl groups without subjecting the delicate flavylium core to destructive basic conditions.

  • Isolation: Purify via preparative HPLC (C18 column, gradient of 5-60% MeCN in water, both containing 0.5% TFA). Collect the peak absorbing at 520 nm.

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating system, researchers must cross-reference their isolated compounds against the analytical benchmarks provided below.

Table 1: Comparison of Synthesis Routes
ParameterBiocatalytic Route (Protocol A)Chemical Route (Protocol B)
Regioselectivity 100% (Strictly 3-O-position)~60% (Requires extensive HPLC prep)
Overall Yield 75 - 85%15 - 25%
Protecting Groups None requiredRequired for sugar donor
Environmental Impact Low (Aqueous, mild conditions)High (Heavy metals, organic solvents)
Scalability Excellent (Bioreactor compatible)Poor (AgOTf costs, complex purification)
Table 2: Analytical Validation Parameters for Cya-3-Ara Cation
Analytical MethodTarget ObservationDiagnostic Significance
LC-MS (ESI+) m/z 419.1 [M]+Confirms the exact mass of the Cya-3-Ara cation[1].
LC-MS (ESI+) MS/MS m/z 287.1Confirms the loss of the arabinose moiety (-132 Da), verifying the cyanidin aglycone core.
UV-Vis Spectroscopy λmax ≈ 515–520 nm (in 0.1% HCl/MeOH)Confirms the intact conjugated flavylium chromophore.
pH Differential Assay High absorbance at pH 1.0; near-zero at pH 4.5Validates the structural transformation from colored oxonium ion to colorless hemiketal.

Sources

Application

Application Note: Optimization of Cyanidin 3-Arabinoside Sample Preparation for Plasma LC-MS/MS Analysis

Target Audience: Pharmacokinetic Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human and Animal Plasma (EDTA) Analyte: Cyanidin 3-arabinoside (C3A) The Mechanistic Challenge of Anthocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokinetic Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human and Animal Plasma (EDTA) Analyte: Cyanidin 3-arabinoside (C3A)

The Mechanistic Challenge of Anthocyanin Stability in Plasma

Quantifying anthocyanins like Cyanidin 3-arabinoside (C3A) in biological matrices presents a severe bioanalytical challenge. At the physiological pH of blood plasma (pH ~7.4), the stable red flavylium cation undergoes rapid hydration to form a colorless carbinol pseudobase. This intermediate quickly undergoes ring-opening to form a chalcone, which is highly unstable and cleaves into phenolic acids (such as protocatechuic acid) and phloroglucinol aldehyde 1[1].

In pharmacokinetic studies, failure to arrest this degradation immediately upon blood collection leads to artificially low Cmax and AUC values, as the parent compound is lost to presystemic and ex vivo degradation 2[2].

Stability C3A Cyanidin 3-arabinoside (Flavylium Cation) pH < 3 CPB Carbinol Pseudobase (Colorless) pH 4-5 C3A->CPB pH > 3 Degradation Degradation Products (Phenolic Acids) pH > 7 C3A->Degradation Ex vivo / Plasma Chalcone Chalcone (Yellowish) pH 6-7 CPB->Chalcone Ring Opening Chalcone->Degradation Cleavage

Fig 1. pH-dependent structural degradation pathway of Cyanidin 3-arabinoside.

To ensure scientific integrity and self-validating results, the sample preparation protocol must artificially force the equilibrium back to the stable flavylium cation state before extraction.

Critical Pre-Analytical Stabilization Strategies

A robust protocol relies on understanding the causality behind each handling step:

  • Anticoagulant Selection: K2-EDTA is the preferred anticoagulant. Heparin can occasionally bind to highly polar polyphenols, and EDTA provides the added benefit of chelating divalent cations (like Fe3+ and Mg2+), which can form complexes with anthocyanins and alter their recovery 3[3].

  • Immediate Acidification (The Critical Step): Plasma must be acidified to a pH below 4.0 (ideally < 3.0) immediately after centrifugation. This is typically achieved using Formic Acid (FA) or Trifluoroacetic Acid (TFA) 4[4]. Acidification stabilizes the flavylium cation and prevents the formation of the carbinol pseudobase.

  • Temperature & Light Control: Anthocyanins are highly susceptible to thermal degradation and photo-oxidation. All sample processing must be performed on ice, under low-light conditions (or using amber tubes), and evaporation steps must not exceed 35°C 5[5].

Table 1: Impact of Stabilization on C3A Plasma Recovery
Storage ConditionMatrix TreatmentRecovery (%) at 2 HoursRecovery (%) at 24 Hours
Room Temp (22°C)Raw Plasma (pH 7.4)< 20%Undetectable
4°C (Ice)Raw Plasma (pH 7.4)~ 65%< 40%
4°C (Ice) Acidified (10% FA, pH < 3) > 98% > 95%

Step-by-Step Solid-Phase Extraction (SPE) Protocol

While simple protein precipitation (PPT) can be used, Solid-Phase Extraction (SPE) is highly recommended for LC-MS/MS analysis. SPE removes phospholipids and residual proteins that cause severe ion suppression in the electrospray ionization (ESI) source, ensuring a cleaner baseline and higher sensitivity 6[6].

SPE Step1 1. Plasma Collection (EDTA, Ice, Dark) Step2 2. Immediate Acidification (10% Formic Acid, pH < 3) Step1->Step2 Step3 3. Centrifugation (4°C, 10,000 x g) Step2->Step3 Step4 4. SPE Conditioning (Acidified MeOH -> Acidified H2O) Step3->Step4 Step5 5. Sample Loading (Apply acidified plasma) Step4->Step5 Step6 6. Washing (Acidified H2O) Step5->Step6 Step7 7. Elution (Acidified MeOH) Step6->Step7 Step8 8. N2 Drying & Reconstitution (<35°C, Mobile Phase) Step7->Step8

Fig 2. Step-by-step Solid-Phase Extraction (SPE) workflow for C3A in plasma.

Detailed Methodology
  • Plasma Harvesting: Collect whole blood in pre-chilled K2-EDTA tubes. Centrifuge immediately at 4°C (1,500 x g for 10 min).

  • Acidification: Transfer 200 µL of the plasma supernatant to a pre-chilled amber microcentrifuge tube. Immediately add 50 µL of 10% Formic Acid (aq) or 20% TFA to drop the pH below 3.0. Vortex for 15 seconds.

  • Protein Crash (Optional but recommended): Add 400 µL of cold, acidified methanol (containing 1% Formic Acid and the Internal Standard). Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

  • SPE Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Agilent Bond Elut Plexa, 30 mg/1 mL). Condition with 1 mL of Acidified Methanol (1% FA), followed by 1 mL of Acidified Water (1% FA). Causality: Acidified conditioning solvents prevent the analyte from encountering a neutral pH environment within the sorbent bed.

  • Loading: Load the supernatant from Step 3 onto the conditioned cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of Acidified Water (1% FA) to remove highly polar endogenous interferences and salts.

  • Elution: Elute C3A with 1 mL of Acidified Methanol (1% FA) into a clean amber tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Crucial: The heating block must not exceed 35°C to prevent thermal degradation 7[4]. Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

LC-MS/MS Analytical Conditions

To maintain the analyte in its ionized flavylium form during chromatography, the mobile phases must be heavily acidified. A concentration of 1% to 5% formic acid in both the aqueous and organic mobile phases is standard practice 8[8].

  • Column: C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 5% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol + 5% Formic Acid.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Table 2: Optimized MRM Transitions for C3A and Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyanidin 3-arabinoside 419.1 287.1 5025
Pelargonidin 3-glucoside (IS)433.1271.15022

Note: The primary transition for C3A (419.1 → 287.1) represents the cleavage of the arabinoside sugar moiety, leaving the stable cyanidin aglycone (m/z 287).

References

  • Technical Support Center: Enhancing Peonidin 3-rutinoside Bioavailability Source: Benchchem URL:4

  • Anthocyanin Pigments: Importance, Sample Preparation and Extraction Source: IntechOpen URL:1

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activities Source: PMC (NIH) URL:8

  • Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa: Extensive Presystemic Metabolism Reduces Apparent Bioavailability Source: ACS Publications URL:2

  • Anthocyanin Stability and Recovery: Implications for the Analysis of Clinical and Experimental Samples Source: ResearchGate URL:6

  • Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review Source: PMC (NIH) URL:5

  • Anthocyanins: Factors Affecting Their Stability and Degradation Source: PMC (NIH) URL:3

Sources

Method

Topic: Optimizing Solid-Phase Extraction (SPE) for the Purification and Concentration of Cyanidin 3-Arabinoside

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Opportunity of Cyanidin 3-Arabin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Cyanidin 3-Arabinoside

Cyanidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the vibrant red and purple colors in many fruits, notably berries like blackcurrants and blueberries.[1][2] Beyond its role as a natural colorant, it is a subject of intense scientific interest due to its potent antioxidant properties and potential health benefits, including anti-inflammatory effects.[1] The accurate quantification and functional characterization of cyanidin 3-arabinoside require its effective isolation from highly complex biological matrices.

Crude plant extracts are laden with interfering compounds such as sugars, organic acids, proteins, and other polyphenols, which can compromise downstream analytical methods like HPLC and mass spectrometry.[3][4] Furthermore, anthocyanins are notoriously unstable, with their structure and bioactivity being highly sensitive to pH, temperature, and light.[1][5] This instability necessitates a purification strategy that is not only efficient but also rapid and conducted under conditions that preserve the molecule's integrity.

Solid-Phase Extraction (SPE) is a robust and widely adopted chromatographic technique for sample cleanup, fractionation, and concentration.[6][7] It offers a superior alternative to cumbersome liquid-liquid extractions by providing higher recovery, better reproducibility, and reduced solvent consumption. This application note provides a detailed, mechanistically-driven guide to developing and optimizing an SPE protocol specifically for cyanidin 3-arabinoside, ensuring both high purity and high recovery.

Analyte Deep Dive: Critical Properties of Cyanidin 3-Arabinoside

A successful purification strategy is built upon a thorough understanding of the target analyte. Cyanidin 3-arabinoside is a glycoside, meaning it consists of a cyanidin aglycone linked to an arabinose sugar moiety.[1] This structure dictates its physicochemical behavior.

PropertyDescriptionSignificance for SPE Optimization
Chemical Structure A polar cyanidin aglycone with a pentose (arabinose) sugar attached at the C3 position.[2]The glycosylation makes it significantly more water-soluble than its aglycone. It is a polar molecule but possesses sufficient non-polar character in its core structure to interact with reversed-phase sorbents.
Polarity & Solubility Highly water-soluble.[8] Also soluble in polar organic solvents like methanol and ethanol.[8]The sample should be in a polar, aqueous environment for efficient loading onto a reversed-phase (e.g., C18) SPE cartridge. Elution will require a less polar solvent to disrupt the interaction.
pH Stability Most stable in acidic conditions (typically pH < 3).[9] At low pH, it exists predominantly in the colored and stable flavylium cation form. As pH increases towards neutral and alkaline, it converts to unstable, colorless, or degraded forms.[5][9][10]This is the most critical parameter. All solutions used during the extraction and purification process (sample, wash, and elution buffers) MUST be acidified to maintain the analyte's structural integrity and allow for its retention and recovery.[11]
Thermal Stability Susceptible to degradation at elevated temperatures (>40°C). The degradation rate increases significantly with temperature.[3][5][12]All extraction and SPE steps should be performed at ambient or reduced temperatures to prevent degradation. Evaporation steps must be conducted under vacuum at low heat.

The SPE Method: Principles of Optimization for Anthocyanins

For purifying moderately polar compounds like cyanidin 3-arabinoside from a polar aqueous matrix, Reversed-Phase SPE is the mechanism of choice.[13] The process relies on hydrophobic interactions between the analyte and the non-polar stationary phase.

Sorbent Selection: C18 vs. Polymeric Sorbents
  • C18 (Octadecyl-silica): This is the most common reversed-phase sorbent. It consists of silica particles functionalized with 18-carbon alkyl chains, creating a strong hydrophobic surface.[14] It is highly effective for retaining non-polar to moderately polar compounds from aqueous solutions. However, some studies note that highly polar glycosylated anthocyanins can exhibit poor retention on C18, leading to analyte loss during sample loading.[15]

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These sorbents offer a higher surface area and stronger hydrophobic retention capabilities compared to C18. They are particularly advantageous for retaining more polar compounds that might break through a C18 cartridge.[14][15] They also offer greater stability across a wider pH range.

Recommendation: Begin optimization with a C18 cartridge due to its wide availability and applicability. If recovery issues persist despite optimization, a polymeric sorbent should be considered the next logical step. This protocol will focus on a C18-based method.

The Four Pillars of a Robust SPE Workflow

A successful SPE protocol is a sequence of four distinct steps. Understanding the purpose of each is key to optimization.

SPE_Mechanism

Detailed Protocol: Purification of Cyanidin 3-Arabinoside using a C18 Cartridge

This protocol is a robust starting point. Depending on the sample matrix and analyte concentration, optimization of solvent volumes and sorbent mass may be required.

Materials and Reagents
  • SPE Cartridges: C18 SPE Cartridges (e.g., 500 mg bed mass, 6 mL volume)

  • Solvents (HPLC Grade): Methanol, Ethyl Acetate

  • Acids (Analytical Grade): Formic Acid (FA) or Hydrochloric Acid (HCl)

  • Water: Deionized or Milli-Q grade

  • Glassware: Beakers, graduated cylinders, collection vials

  • Equipment: SPE Vacuum Manifold, pH meter, centrifuge, rotary evaporator

Sample Pre-treatment (Critical Step)

The goal is to prepare a clarified, acidified aqueous extract.

  • For Solid Samples (e.g., fruit tissue, freeze-dried powder):

    • Homogenize the sample in an acidified solvent. A common choice is Methanol/Water/Acid (e.g., 70:29.5:0.5 v/v/v).[16] Use a sufficient solvent volume to ensure thorough extraction.

    • Centrifuge the homogenate (e.g., 4000 x g for 15 minutes) to pellet solid debris.[16]

    • Collect the supernatant.

    • Evaporate the organic solvent (methanol) under vacuum at low temperature (<40°C).

    • Reconstitute the remaining aqueous extract in acidified water (e.g., 0.1% Formic Acid, pH 2-3).[13] This ensures the sample loaded onto the cartridge is primarily aqueous.

  • For Liquid Samples (e.g., fruit juice):

    • Centrifuge to remove any particulate matter.

    • Check the pH and adjust to pH 2-3 with acid if necessary.

    • If the sample contains a high concentration of ethanol (>15%), dilute it with acidified water to ensure proper retention on the C18 sorbent.[15]

SPE Protocol Workflow

The following diagram outlines the logical flow of the protocol. A detailed step-by-step description follows.

SPE_Workflow

Detailed Steps:

  • Step 1: Cartridge Conditioning & Equilibration

    • Purpose: To activate the hydrophobic C18 chains and then displace the organic solvent with an aqueous phase to prepare for sample loading.

    • Action:

      • Place the C18 cartridge on the SPE manifold.

      • Pass 5 mL of methanol through the cartridge. This solvates the C18 chains, making the active sites accessible.[13]

      • Pass 5 mL of acidified water (pH 2-3, e.g., 0.1% FA) through the cartridge. Do not allow the sorbent bed to go dry from this point until the final elution step. This is critical for ensuring proper interaction during loading.[13][17]

  • Step 2: Sample Loading

    • Purpose: To bind the cyanidin 3-arabinoside to the C18 sorbent while allowing highly polar interferences to pass through.

    • Action:

      • Load the pre-treated sample extract onto the cartridge.

      • Maintain a slow, consistent flow rate of approximately 1-2 mL/min.[13] A slow rate is crucial for maximizing the interaction time between the analyte and the sorbent, ensuring efficient retention.[18]

      • Collect the effluent and, if desired, re-test it for the analyte to confirm complete retention.

  • Step 3: Washing (Impurity Removal)

    • Purpose: To selectively remove co-retained impurities without dislodging the target analyte.

    • Action:

      • Polar Impurity Wash: Wash the cartridge with 10 mL of acidified water (pH 2-3). This step removes highly polar compounds like sugars, organic acids, and salts that have weak or no interaction with the C18 sorbent.[13]

      • Intermediate Polarity Wash (Optional but Recommended for High Purity): Wash the cartridge with 5 mL of ethyl acetate. This solvent is strong enough to elute many less-polar, non-anthocyanin phenolic compounds but too weak to elute the more strongly retained anthocyanins.[11][19] This step significantly enhances the final purity of the extract.

  • Step 4: Elution

    • Purpose: To disrupt the hydrophobic interaction between the analyte and the C18 sorbent and recover the purified cyanidin 3-arabinoside.

    • Action:

      • Place a clean collection tube inside the manifold.

      • Elute the analyte by passing 5 mL of acidified methanol (e.g., methanol with 0.1% HCl or 1% FA) through the cartridge.[11][15] The high percentage of organic solvent disrupts the hydrophobic forces, while the acid ensures the analyte remains in its stable flavylium form.

      • Apply gentle vacuum or positive pressure to ensure all the elution solvent is collected.

Troubleshooting & Further Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Analyte Breakthrough: Sample loading flow rate too high; Sample solvent too non-polar (>15% organic); Sorbent mass too low for sample concentration.Decrease loading flow rate to <1 mL/min. Dilute sample with acidified water. Increase SPE cartridge bed mass. Consider switching to a polymeric sorbent for stronger retention.[14][15]
Incomplete Elution: Elution solvent is too weak; Insufficient volume of elution solvent.Increase the organic content of the elution solvent (e.g., from 70% to 95% methanol). Increase the volume of elution solvent and collect in fractions to test.
Analyte Degradation: pH of solutions is too high (>4); Exposure to high temperature or light.Verify the pH of all solutions is between 2 and 3. Perform all steps at room temperature and protect samples from direct light.[1][5]
Poor Purity Inefficient Washing: Co-elution of interfering compounds (sugars, other phenolics).Increase the volume of the acidified water wash. Incorporate the ethyl acetate wash step to remove less polar phenolics.[19]
Inconsistent Results Variable Flow Rates: Inconsistent manual application of vacuum.Use an SPE manifold with flow control to ensure reproducibility.
Cartridge Drying Out: Sorbent bed was allowed to go dry after conditioning.Ensure the sorbent bed remains wetted at all times after the initial methanol activation step until elution.[17]

Method Validation

Once an optimized protocol is established, it is crucial to validate its performance.[4][20] Key validation experiments include:

  • Recovery: Spike a blank matrix with a known amount of cyanidin 3-arabinoside standard and process it through the SPE protocol. Analyze the final eluate to calculate the percentage of analyte recovered.

  • Reproducibility: Analyze multiple replicates of the same sample to ensure the method yields consistent results (low relative standard deviation).

  • Purity Assessment: Analyze the final eluate by HPLC-DAD or LC-MS to confirm the absence of major interfering peaks that were present in the crude extract.

Conclusion

This application note provides a comprehensive framework for the solid-phase extraction of cyanidin 3-arabinoside. By understanding the analyte's inherent instability and leveraging the principles of reversed-phase chromatography, researchers can develop a robust and reproducible method. The keys to success are meticulous pH control to maintain analyte stability, a systematic four-step SPE process, and methodical troubleshooting. The provided protocol, centered on a common C18 sorbent, serves as an excellent starting point for achieving high-purity, high-recovery extracts suitable for the most sensitive downstream applications.

References

  • A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC - NIH. (n.d.).
  • How To Choose The Right SPE Sorbent For Your Application? - Blogs - News. (2025, August 5).
  • Solid Phase Extraction Selection Guide and Procedures. (n.d.).
  • Maciel-Silva, F. W., Viganó, J., Castro, L. E. N., Sganzerla, W. G., Buller, L. S., Martínez, J., Rostagno, M. A., & Forster-Carneiro, T. (2022). Pressurized liquid extraction coupled in-line with SPE and on-line with HPLC (PLE-SPExHPLC) for the recovery and purification of anthocyanins from SC-CO2 semi-defatted Açaí (Euterpe oleracea). Food Research International, 160, 111711. [Link]

  • Inácio, M. C., de Oliveira, E. B., Corrêa, V. G., de Almeida, V. P., Fidelis, G. P., de Souza, R. A., Pereira, R. G., & de Fátima, A. (2017). Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. Food Science and Technology, 37(4), 627-636. [Link]

  • Chapter 3: Separation of anthocyanins using a semi-preparative C-18 cartridge. (n.d.). In ResearchGate.
  • Selecting the sorbent for solid phase extraction - Analytics-Shop. (n.d.).
  • Method for extracting anthocyanin derivatives from a plant source. (2018). Justia Patents.
  • SPE Cartridge Selection Guide - Interchim. (n.d.).
  • Cyanidin 3-Arabinoside | CAS:27214-72-8 | High Purity | Manufacturer BioCrick. (n.d.).
  • What Sorbent should I Use? Selecting the correct SPE Chemistry - Biotage. (2023, May 10).
  • Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. (n.d.). In Books.
  • CAS 27214-72-8: Cyanidin 3-arabinoside | CymitQuimica. (n.d.).
  • C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.).
  • Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.).
  • Cyanidin 3-arabinoside › Polyphenols AS - Biolink Group. (n.d.).
  • Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC. (n.d.).
  • Preventing degradation of Arundinin during extraction - Benchchem. (n.d.).
  • Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC. (n.d.).
  • Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB. (2010, April 8).
  • Al-Ubaydli, A., Shah, M., Johnson, E., & Tsao, R. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. Molecules, 23(2), 293. [Link]

  • Operative Step for C18 SPE Cartridge - Hawach. (2025, April 28).
  • Rakić, V. M., Petrović, S. M., Tasić, A. M., Petrović, M. S., & Veljković, J. N. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • Application Notes and Protocols for the Solid-Phase Extraction of Peonidin 3-rutinoside - Benchchem. (n.d.).
  • Levaj, B., Dragović-Uzelac, V., Bursać Kovačević, D., & Krasnići, N. (2011). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 49(2), 199-207.
  • Procedures for Extraction of Anthocyanins from Different Food - Encyclopedia.pub. (2022, November 29).

Sources

Application

Application Note: In Vitro Profiling of Cyanidin 3-Arabinoside as a Selective PTP1B Inhibitor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Type 2 Diabetes Mellitus (T2DM) Therapeutics & Phytochemical Screening Executive Summary & Mechanistic Rationale Protein Tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Type 2 Diabetes Mellitus (T2DM) Therapeutics & Phytochemical Screening

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated negative regulator of the insulin signaling pathway. It dampens insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Consequently, PTP1B inhibition is a primary therapeutic target for reversing insulin resistance in Type 2 Diabetes Mellitus (T2DM) [1].

Recent phytochemical characterizations have identified cyanidin 3-arabinoside (Cya-3-Ara) —an anthocyanin predominantly extracted from blueberries—as a potent, selective, and reversible mixed-type inhibitor of PTP1B. Unlike many active-site-directed synthetic inhibitors that suffer from poor bioavailability and off-target effects (particularly against the highly homologous TCPTP), Cya-3-Ara demonstrates high selectivity and can synergize with other natural inhibitors like oleanolic acid [1].

Pathway Visualization: Mechanism of Action

The following diagram illustrates how Cya-3-Ara intervenes in the insulin signaling cascade. By inhibiting PTP1B, Cya-3-Ara prevents the premature dephosphorylation of IRS-1, thereby sustaining the PI3K/Akt signaling axis. This leads to the phosphorylation (inactivation) of GSK3β, ultimately promoting glycogen synthesis.

Pathway Insulin Insulin Receptor (IR) IRS1 IRS-1 Insulin->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (Inactivated) Akt->GSK3b Phosphorylates Glycogen Glycogen Synthesis GSK3b->Glycogen Allows Synthesis PTP1B PTP1B (Active) PTP1B->Insulin Dephosphorylates PTP1B->IRS1 Dephosphorylates Cya3Ara Cyanidin 3-arabinoside Cya3Ara->PTP1B Inhibits (IC50 = 8.91 μM)

Caption: Cya-3-Ara inhibits PTP1B, restoring IRS-1/PI3K/Akt signaling and promoting glycogen synthesis.

Assay Design & Causality (The "Why")

To evaluate the inhibitory efficacy of Cya-3-Ara, we utilize a colorimetric in vitro enzymatic assay employing p-nitrophenyl phosphate (pNPP) as a universal phosphatase substrate. As a Senior Application Scientist, I emphasize that a robust assay must be a self-validating system .

  • Redox Control (Critical): PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) in its active site. This residue is notoriously susceptible to rapid oxidation, which renders the enzyme inactive. Therefore, the assay buffer must contain a reducing agent (Dithiothreitol, DTT) and a metal chelator (EDTA) to sequester trace heavy metals that catalyze cysteine oxidation. Failure to include fresh DTT will result in spontaneous enzyme inactivation, mimicking false-positive inhibition.

  • Reaction Termination: The addition of 0.1 M NaOH serves a dual purpose. First, the highly alkaline pH immediately denatures PTP1B, stopping the reaction precisely. Second, it maximizes the molar absorptivity of the p-nitrophenolate product, shifting its color to an intense, easily quantifiable yellow (measured at 405 nm).

Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM EDTA, 1 mM DTT. (Field Insight: Always add DTT fresh on the day of the experiment. Aqueous DTT degrades rapidly).

  • Enzyme Solution: Recombinant human PTP1B (catalytic domain). Dilute in assay buffer to a working concentration of 0.1–0.5 μg/mL (optimize based on specific lot activity to ensure the reaction remains in the linear phase).

  • Substrate Solution: 2 mM pNPP dissolved in assay buffer.

  • Inhibitor (Cya-3-Ara): Dissolve in 100% DMSO to create a 10 mM stock. Dilute serially in assay buffer. (Field Insight: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations will induce solvent-mediated denaturation of PTP1B).

Step-by-Step Workflow

Workflow Prep 1. Reagent Prep (Buffer, PTP1B, pNPP) Incubate 2. Pre-incubation (PTP1B + Cya-3-Ara) 15 min, 37°C Prep->Incubate Reaction 3. Initiation (Add pNPP) 30 min, 37°C Incubate->Reaction Stop 4. Termination (Add 0.1 M NaOH) Reaction->Stop Read 5. Detection (Absorbance at 405 nm) Stop->Read

Caption: Step-by-step workflow for the in vitro PTP1B colorimetric inhibition assay.

  • Plate Setup: In a clear-bottom 96-well microplate, add 10 μL of Cya-3-Ara (at varying concentrations) and 40 μL of the PTP1B enzyme solution to the test wells.

    • Self-Validation: Include a Positive Control well (e.g., Oleanolic acid or Sodium orthovanadate), a Vehicle Control well (1% DMSO without inhibitor), and a Blank well (Assay buffer + pNPP, no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: Pre-incubation allows the reversible inhibitor (Cya-3-Ara) to reach binding equilibrium with the enzyme before the substrate introduces competitive dynamics.

  • Initiation: Add 50 μL of 2 mM pNPP to all wells to start the enzymatic reaction.

  • Reaction: Incubate the plate at 37°C for exactly 30 minutes in the dark.

  • Termination: Stop the reaction by adding 50 μL of 0.1 M NaOH to all wells.

  • Detection: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis & Kinetic Profiling

Calculating Percentage Inhibition

Correct all absorbance values by subtracting the background (Blank well). Calculate the percentage of PTP1B inhibition using the following formula:

% Inhibition = [(A_vehicle - A_sample) / A_vehicle] × 100

Plot the % Inhibition against the log concentration of Cya-3-Ara to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., four-parameter logistic curve).

Determining the Mechanism of Inhibition

Cya-3-Ara acts as a reversible mixed-type inhibitor [1]. To validate this kinetically:

  • Run the assay using varying concentrations of pNPP (e.g., 1, 2, 4, and 8 mM) against fixed concentrations of Cya-3-Ara (e.g., 0, 5, 10, and 20 μM).

  • Construct a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

  • Expected Outcome: The lines will intersect in the second or third quadrant (neither on the Y-axis nor the X-axis), indicating that Cya-3-Ara binds to both the free PTP1B enzyme and the PTP1B-pNPP complex, altering both Vmax​ and Km​ .

Quantitative Data Summary

The following table summarizes the expected quantitative benchmarks for Cya-3-Ara compared to a standard positive control, based on validated literature parameters [1].

CompoundIC₅₀ (μM)Inhibition ModeSelectivity (vs. TCPTP)Synergistic Potential
Cyanidin 3-arabinoside 8.91 ± 0.63Reversible, Mixed-typeHighSynergistic with Oleanolic Acid (Combination Index ≤ 0.54)
Oleanolic Acid (Positive Control)13.9 ± 1.01Reversible, Non-competitiveModerateN/A

Note: The synergistic potential of Cya-3-Ara allows it to be combined with other triterpenoids (like oleanolic acid) to achieve profound PTP1B inhibition at much lower individual doses, reducing potential toxicity.

References

  • Tian, Jin-Long, et al. "Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor." Journal of Agricultural and Food Chemistry, vol. 67, no. 49, 2019, pp. 13624-13634.
Method

Application Note: Advanced In Vitro Protocols for Cyanidin 3-O-Arabinoside (C3A)

Executive Summary & Pharmacological Profile Cyanidin 3-O-arabinoside (C3A) is a highly bioactive anthocyanin predominantly extracted from natural sources such as blueberries and chokeberries[1]. While historically catego...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

Cyanidin 3-O-arabinoside (C3A) is a highly bioactive anthocyanin predominantly extracted from natural sources such as blueberries and chokeberries[1]. While historically categorized simply as an antioxidant, advanced pharmacological profiling has redefined C3A as a potent, selective modulator of intracellular signaling cascades. In vitro studies demonstrate that C3A acts as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) to regulate insulin signaling[1], a suppressor of p38-dependent mitochondria-associated ER membrane (MAM) formation[2], and a protector of intestinal barrier integrity via NF-κB inhibition[3].

This application note provides researchers with rigorously validated, self-consistent cell culture methodologies to ensure reproducible target engagement and structural stability of C3A in vitro.

Reagent Preparation and Stability Kinetics

Anthocyanins exhibit profound pH-dependent structural transformations. At the physiological pH (7.4) typical of mammalian cell culture media, the red flavylium cation undergoes rapid hydration to a colorless carbinol pseudobase, followed by ring fission into chalcone derivatives. To prevent premature degradation, strict handling protocols must be observed.

  • Reconstitution : Dissolve lyophilized C3A powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10–50 mM concentrated stock solution[4].

  • Causality for Solvent Choice : DMSO minimizes hydrolytic degradation and oxidation during storage. Aqueous buffers should never be used for the long-term storage of C3A.

  • Storage : Aliquot into light-protected amber tubes and store at -80°C. Under these conditions, the stock is stable for up to 6 months[4].

  • Application Rule : Spike C3A into pre-warmed culture media immediately (within 60 seconds) prior to applying to cells. This kinetic window ensures cells absorb the intact glycoside before media-induced degradation occurs.

Mechanistic Pathways & Target Engagement

Pathway I: PTP1B Inhibition and Insulin Signaling Rescue

C3A binds to and inhibits PTP1B (IC50 = 8.91 μM) via a reversible mixed-pattern mechanism[1]. By preventing PTP1B from dephosphorylating the Insulin Receptor (IR), C3A sustains the downstream IRS-1/PI3K/Akt cascade. This phosphorylates and inhibits GSK3β, ultimately relieving the suppression of glycogen synthesis[1].

PTP1B_Pathway C3A Cyanidin 3-Arabinoside PTP1B PTP1B C3A->PTP1B Inhibits InsulinRec Insulin Receptor (IR) PTP1B->InsulinRec Dephosphorylates IRS1 IRS-1 InsulinRec->IRS1 Activates PI3K PI3K / Akt IRS1->PI3K Activates GSK3B GSK3β (Inhibited) PI3K->GSK3B Phosphorylates Glycogen Glycogen Synthesis GSK3B->Glycogen Relieves Inhibition

Cyanidin 3-arabinoside inhibits PTP1B, restoring IRS-1/PI3K/Akt signaling for glycogen synthesis.

Pathway II: Suppression of DHT-Induced Cellular Senescence

In models of Androgenetic Alopecia (AGA), Dihydrotestosterone (DHT) induces dermal papilla cell (DPC) senescence. DHT activates p38 MAPK, which upregulates VDAC1, driving MAM formation and lethal mitochondrial calcium overload. C3A directly inhibits this p38-mediated pathway, rescuing mitochondrial function[2].

MAM_Pathway DHT DHT p38 p38 MAPK DHT->p38 Activates VDAC1 VDAC1 Expression p38->VDAC1 Upregulates MAM MAM Formation VDAC1->MAM Promotes mtROS Mitochondrial ROS MAM->mtROS Induces Senescence DPC Senescence mtROS->Senescence Triggers C3A Cyanidin 3-Arabinoside C3A->p38 Inhibits

C3A suppresses DHT-induced dermal papilla cell senescence by inhibiting p38-dependent MAM formation.

Validated Cell Culture Workflows

Protocol A: Reversing DHT-Induced Senescence in Dermal Papilla Cells (DPCs)

Objective : Quantify the reduction of mitochondrial ROS (mtROS) and MAM formation in androgen-sensitive cells.

  • Cell Seeding & Starvation : Seed DPCs in 60 mm dishes until 80% confluent. Replace the growth medium with a supplement-free medium for 24 hours[2].

    • Causality: Starvation synchronizes the cell cycle and eliminates the confounding kinase-activating effects of serum growth factors. This ensures that subsequent p38 activation is strictly DHT-dependent, validating the assay's internal logic.

  • Co-Treatment : Pre-treat cells with 10–20 μM C3A for 1 hour, followed by the addition of DHT for 24 hours[2].

  • mtROS Quantification : Trypsinize cells and incubate with 5 μM MitoSOX Red for 20 minutes at 37°C in the dark. Wash with PBS and analyze via flow cytometry[2].

    • Causality: MitoSOX is selectively targeted to mitochondria and oxidized exclusively by superoxide, providing a highly specific readout of mitochondrial dysfunction compared to generalized cytosolic ROS probes (like H2DCFDA).

Protocol B: Intestinal Barrier Protection Assay (Caco-2 Transwell Model)

Objective : Measure the prevention of TNFα-induced tight junction permeabilization.

  • Differentiation : Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days, changing media apically and basolaterally every 48 hours[3].

    • Causality: A 21-day timeline is mandatory for Caco-2 cells to spontaneously differentiate into a polarized enterocyte-like monolayer expressing mature apical microvilli and functional tight junctions.

  • Treatment : Add C3A (0.25–1.0 μM) to the apical compartment 1 hour prior to challenging the basolateral compartment with 5 ng/mL TNFα[3].

  • TEER Measurement : Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Causality: C3A completely prevents TNFα-mediated increases in IKKα and p65 phosphorylation at concentrations as low as 0.5 μM. This preserves the TEER by blocking the NF-κB-driven degradation of tight junction proteins[3].

Protocol C: Cell-Free and In Vitro PTP1B Inhibition

Objective : Validate the hypoglycemic mechanism of action in hepatic models.

  • Enzyme Assay : Incubate recombinant PTP1B with C3A (0.1–50 μM) and a substrate (e.g., pNPP). C3A acts as a reversible mixed-pattern inhibitor[1].

  • Synergistic Application : For enhanced cellular efficacy in HepG2 models, co-administer C3A with oleanolic acid.

    • Causality: C3A acts as a synergistic inhibitor (Combination Index ≤ 0.54) with oleanolic acid, allowing researchers to use lower dosing concentrations while maximizing IRS-1 pathway activation and mitigating off-target toxicity[1].

Quantitative Data & Benchmarks

The following table summarizes the validated effective concentrations and inhibitory benchmarks for C3A across various in vitro models, providing a reference matrix for experimental design:

Target / AssayCell Line / Enzyme ModelEffective C3A ConcentrationKey Outcome / IC50 Benchmark
PTP1B Inhibition Cell-free / HepG210 - 40 μMIC50 = 8.91 ± 0.63 μM; Restores IRS-1/PI3K/Akt signaling[1].
DHT-induced Senescence Dermal Papilla Cells (DPCs)10 - 20 μMDecreases mtROS; blocks excessive Ca2+ accumulation[2].
PDE 3B Inhibition Cell-free120 - 448 μMDose-dependent Phosphodiesterase 3B inhibition[5].
Intestinal Barrier Permeability Caco-2 Monolayers0.25 - 1.0 μMPrevents TNFα-induced TEER decrease via NF-κB inhibition[3].

References

  • Tian, J.-L., et al. (2019). "Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor." Journal of Agricultural and Food Chemistry. 1

  • Choi, M. J., et al. (2022). "Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts." Journal of Biomedical Science. 2

  • Cremonini, E., et al. (2017). "Anthocyanins inhibit tumor necrosis alpha-induced loss of Caco-2 cell barrier integrity." Food & Function. 3

  • Product Data Sheet. (2020). "In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins." Nutrients. 5

  • MedChemExpress. "Cyanidin-3-O-arabinoside | Antioxidant Agent." MCE Catalog. 4

Sources

Application

Application Note: High-Efficiency Solvent Selection and Chromatographic Isolation of Cyanidin 3-Arabinoside

Introduction & Biological Significance Cyanidin 3-O-arabinoside (C3A) is a high-value anthocyanin prevalent in botanical matrices such as blueberries, chokeberries, and cranberries. Beyond its utility as a natural pigmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Cyanidin 3-O-arabinoside (C3A) is a high-value anthocyanin prevalent in botanical matrices such as blueberries, chokeberries, and cranberries. Beyond its utility as a natural pigment, C3A acts as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a critical target molecule in type 2 diabetes and oncology drug development [3]. Isolating C3A with high purity (>95%) from complex plant matrices requires precise control over solvent thermodynamics, pH, and chromatographic selectivity.

Mechanistic Principles of Solvent Selection

The extraction of C3A is governed by the "like dissolves like" principle, heavily modified by the unique pH-dependent structural shifts of anthocyanins.

Stabilization of the Flavylium Cation

Anthocyanins exist in an equilibrium of four structural forms depending on the pH of their environment. To effectively extract C3A, the solvent must be acidified to pH 1.0–3.0 to lock the molecule into the highly soluble, red-colored flavylium cation form [1]. If the pH rises above 3.5, the molecule hydrates into a colorless carbinol pseudobase, drastically reducing recovery yields and chemical stability.

The Acid Dilemma: Strong vs. Weak Acids

Historically, 0.1–1.0% Hydrochloric acid (HCl) was used to acidify methanolic solvents. However, during downstream concentration (e.g., rotary evaporation), the evaporation of the alcohol concentrates the non-volatile HCl. This localized hyper-acidity catalyzes the cleavage of the O-glycosidic bond, stripping the arabinose sugar and degrading C3A into the cyanidin aglycone. Causality-Driven Choice: To prevent this hydrolysis, modern protocols utilize volatile weak acids such as 0.1% Trifluoroacetic acid (TFA), 1% Formic acid, or 0.02% Phosphoric acid [2, 4]. These acids maintain the requisite pH during extraction but volatilize or buffer safely during concentration, preserving the intact glycoside.

Dielectric Constant Tuning

Methanol and ethanol are the primary extraction vehicles. A mixture of Methanol:Water:TFA (70:30:0.1, v/v/v) provides the optimal dielectric constant to penetrate the plant matrix while solubilizing the polar sugar moiety of C3A [2]. Alternatively, subcritical water extraction (SWE) at 130–190°C with 1% citric acid can manipulate the dielectric constant of water to mimic ethanol, offering a "green" extraction alternative. However, SWE requires strict residence time control (1–3 minutes) to prevent thermal degradation [5].

Quantitative Comparison of Solvent Systems

Solvent SystemAcidification AgentTarget pHRelative C3A YieldGlycoside StabilityApplication Suitability
Methanol / Water (70:30) 0.1% Trifluoroacetic Acid (TFA)2.0 - 2.5ExcellentHighBest for analytical recovery and preparative HPLC [2].
Ethanol / Water (50:50) 1.0% Formic Acid2.5 - 3.0HighHighFood-grade solvent; ideal for pilot-scale extraction.
Ethanol (100%) 0.02% Phosphoric Acid~3.0MediumVery HighPrevents hydrolysis of acylated anthocyanins [4].
Subcritical Water (130°C) 1.0% Citric Acid2.5MediumModerateGreen extraction; requires precise thermal control [5].
Methanol / Water (70:30) 0.3% Hydrochloric Acid (HCl)< 1.5High (Initial)PoorHigh risk of hydrolyzing the arabinose moiety during drying.

Experimental Workflow

G N1 Raw Biomass (e.g., Blueberries) N2 Maceration & Homogenization N1->N2 N3 Acidified Solvent Extraction (MeOH + 0.1% TFA) N2->N3 N4 Centrifugation & Filtration N3->N4 N5 Crude Anthocyanin Extract N4->N5 N6 Solid Phase Extraction (SPE) Cation Exchange or C18 N5->N6 N7 Aqueous Wash (Removes Sugars/Acids) N6->N7 N8 Acidified MeOH Elution N7->N8 N9 Preparative HPLC (C18, Gradient Elution) N8->N9 N10 Purified Cyanidin 3-Arabinoside N9->N10

Workflow for the extraction and chromatographic isolation of Cyanidin 3-arabinoside.

Step-by-Step Methodologies

Protocol 1: Solid-Liquid Extraction of C3A

Self-Validation Check: The extract must maintain a vibrant, translucent red color throughout the process. A visual shift to purple or blue indicates a pH rise above 3.5, requiring immediate re-acidification to prevent degradation.

  • Biomass Preparation: Lyophilize (freeze-dry) the raw berry biomass to remove water content, which can otherwise dilute the extraction solvent and unpredictably alter its dielectric constant [6]. Grind to a fine powder (particle size < 0.5 mm).

  • Solvent Addition: Suspend 10 g of lyophilized powder in 100 mL of extraction solvent (70% Methanol, 30% Water, 0.1% TFA v/v/v).

  • Sonication: Sonicate the mixture in an ice bath for 20 minutes. The ice bath is critical to offset the localized heat generated by ultrasonic cavitation, preventing thermal degradation of the arabinose bond.

  • Separation: Centrifuge the homogenate at 4,500 x g for 15 minutes at 4°C. Collect the red supernatant.

  • Re-extraction: Repeat steps 2-4 twice on the residual pellet to ensure exhaustive recovery. Pool all supernatants.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

Purpose: Crude botanical extracts contain high levels of free sugars, organic acids, and proteins that will rapidly foul preparative HPLC columns and suppress ionization in MS detection.

  • Conditioning: Condition a C18 SPE cartridge (or Strong Cation Exchange, SCX resin) with 10 mL of 100% Methanol, followed by 10 mL of acidified water (0.1% TFA).

  • Loading: Load the pooled crude extract onto the cartridge at a flow rate of 1-2 mL/min. The non-polar regions of the anthocyanins will bind to the stationary phase.

  • Washing: Wash the cartridge with 20 mL of acidified water (0.1% TFA) to elute highly polar impurities (free sugars, aliphatic acids).

  • Elution: Elute the enriched anthocyanin fraction using 10 mL of Methanol containing 0.1% TFA.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C, or use a vacuum centrifuge. Reconstitute in 2 mL of 5% Methanol (0.1% TFA) for HPLC injection.

Protocol 3: Preparative HPLC Isolation of C3A

Purpose: Separating C3A from other closely related cyanidin derivatives (e.g., cyanidin 3-glucoside, cyanidin 3-galactoside). Arabinose is a pentose, while glucose and galactose are hexoses. This structural difference alters their hydrophobicity, allowing baseline separation on a reversed-phase column.

  • Column Selection: Use a Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Ultrapure Water with 5% Formic Acid.

    • Mobile Phase B: Acetonitrile with 5% Formic Acid.

  • Gradient Elution: Run a shallow gradient from 5% B to 20% B over 40 minutes. The shallow gradient is strictly required to resolve the arabinoside from the glucoside and galactoside isomers.

  • Detection & Fraction Collection: Monitor absorbance at 520 nm (specific to the flavylium cation). Collect the peak corresponding to C3A (typically eluting after the galactoside and glucoside due to the pentose moiety's slightly higher hydrophobicity).

  • Final Processing: Lyophilize the collected fraction to obtain pure Cyanidin 3-arabinoside powder. Store at -80°C in amber vials to prevent photo-oxidation.

References

  • Odabas, H. I., & Koca, I. (2024). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PMC. Available at:[Link]

  • Barnes, J. S., et al. (2009). EFFECT OF SOLVENT COMPOSITION ON THE EXTRACTION OF ANTHOCYANINS FROM BILBERRY FRUITS. ResearchGate. Available at:[Link]

  • Chorfa, N., et al. (2016). An efficient method for high-purity anthocyanin isomers isolation from wild blueberries and their radical scavenging activity. Food Chemistry. Available at:[Link]

  • MDPI. (2021). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries and Chokeberries in Subcritical Water State. MDPI Antioxidants. Available at:[Link]

  • Brown, P. N., et al. (2011). Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography. PMC. Available at:[Link]

Method

Application Note: Determination of Cyanidin 3-Arabinoside in Fruit Extracts by HPLC-DAD

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacognosy Scientists Matrix: Complex Fruit Extracts (e.g., Aronia melanocarpa, Vaccinium spp., Malus domestica) Analytes: Cyanidin 3-O-arabinosid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacognosy Scientists Matrix: Complex Fruit Extracts (e.g., Aronia melanocarpa, Vaccinium spp., Malus domestica) Analytes: Cyanidin 3-O-arabinoside (Cya-3-Ara) and related anthocyanin isomers

Introduction and Scientific Rationale

Anthocyanins are a critical class of water-soluble flavonoid pigments responsible for the red, purple, and blue hues in many fruits. Among these, cyanidin 3-arabinoside (Cya-3-Ara) is a highly bioactive compound frequently found in botanical matrices such as black chokeberry (Aronia melanocarpa), cranberries, and apples[1]. In preclinical models, Cya-3-Ara has demonstrated significant antioxidant, anti-inflammatory, and lipid-modulating properties[1][2].

The Analytical Challenge

Quantifying Cya-3-Ara in fruit extracts presents unique chromatographic challenges. Fruit matrices are rich in co-eluting polyphenols (e.g., chlorogenic acids, flavonols) and structurally similar anthocyanin isomers, such as cyanidin 3-galactoside and cyanidin 3-glucoside[3]. Furthermore, anthocyanins are highly susceptible to pH-dependent structural transformations. At a pH > 4.0, the intensely colored flavylium cation hydrates into a colorless carbinol pseudobase, leading to signal loss and peak broadening during High-Performance Liquid Chromatography (HPLC)[4].

Mechanistic Solutions (E-E-A-T)

To ensure a self-validating and robust protocol, this application note leverages two critical mechanistic controls:

  • Acidified Extraction and Mobile Phases: By utilizing 0.1% HCl in methanol for extraction and 5% formic acid in the aqueous mobile phase, the protocol forces the anthocyanin equilibrium entirely toward the stable flavylium cation form (pH < 2.0)[5].

  • Selective Wavelength Detection: While copigments like chlorogenic acid absorb strongly at 320–360 nm, anthocyanins exhibit a distinct maximum absorbance ( λmax​ ) at 520 nm. Utilizing a Diode Array Detector (DAD) at 520 nm provides extreme specificity, effectively rendering non-anthocyanin phenolics "invisible" to the detector[3].

pH_Stability A Cyanidin 3-Arabinoside in Fruit Matrix B Acidified Mobile Phase (pH < 2.0) A->B Addition of 5% Formic Acid D Neutral/Alkaline pH (pH > 4.0) A->D Improper buffering C Flavylium Cation Form (Stable, Red Color) B->C Structural Stabilization F DAD Detection (λ = 520 nm) C->F Max Absorbance E Carbinol Pseudobase (Colorless, Unstable) D->E Hydration Reaction

Fig 1: Logical relationship between mobile phase pH, anthocyanin structural stability, and detection.

Materials and Reagents

  • Standards: Cyanidin 3-O-arabinoside chloride (Purity 98%, HPLC grade).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (99%, LC-MS grade), Hydrochloric Acid (37%, ACS grade), Ultrapure Water (18.2 M Ω⋅ cm).

  • Consumables: C18 Solid Phase Extraction (SPE) cartridges (500 mg/3 mL), 0.22 µm PTFE syringe filters.

  • Equipment: Ultrasonic bath, refrigerated centrifuge, HPLC system equipped with a quaternary pump, thermostatted column compartment, and a Diode Array Detector (DAD).

Experimental Protocols

Sample Preparation and SPE Purification

Fruit matrices contain high concentrations of sugars, organic acids, and proteins that can foul the analytical column and cause ion suppression (if later coupled to MS)[6]. Solid-Phase Extraction (SPE) is mandatory for sample clean-up.

Step-by-Step Extraction:

  • Lyophilization: Freeze-dry the fresh fruit sample to remove water content, ensuring accurate dry weight (DW) calculations. Grind into a fine powder.

  • Ultrasonic-Assisted Extraction (UAE): Weigh accurately 1.0 g of the lyophilized powder into a 50 mL centrifuge tube. Add 20 mL of acidified methanol (0.1% HCl in methanol v/v)[5].

  • Sonication: Sonicate the mixture at 25°C for 30 minutes. Note: Avoid temperatures >30°C to prevent thermal degradation of anthocyanins.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes at 4°C. Collect the supernatant. Repeat the extraction twice and pool the supernatants. Evaporate the methanol under vacuum at 30°C until an aqueous residue remains.

Step-by-Step SPE Clean-up:

  • Conditioning: Pass 5 mL of 100% methanol followed by 5 mL of acidified water (0.1% HCl v/v) through the C18 SPE cartridge.

  • Loading: Load the aqueous extract onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 10 mL of acidified water (0.1% HCl v/v) to elute highly polar interferences (sugars, aliphatic acids).

  • Elution: Elute the retained anthocyanins with 5 mL of acidified methanol (0.1% HCl in methanol v/v)[5].

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (anthocyanins are photosensitive).

Workflow N1 Lyophilized Fruit Powder N2 Ultrasonic Extraction (0.1% HCl in MeOH) N1->N2 N3 Centrifugation (8000 rpm, 4°C) N2->N3 N5 Sample Loading N3->N5 N4 SPE C18 Conditioning (MeOH -> Acidic H2O) N4->N5 N6 Washing (Remove Sugars/Acids) N5->N6 N7 Elution (0.1% HCl in MeOH) N6->N7 N8 HPLC-DAD Analysis (λ = 520 nm) N7->N8

Fig 2: Step-by-step sample preparation and SPE purification workflow for HPLC analysis.

HPLC-DAD Analytical Conditions

To separate Cya-3-Ara from its closely eluting isomers (like cyanidin-3-galactoside), a reversed-phase gradient elution is required. The use of formic acid provides excellent peak symmetry by suppressing the ionization of residual silanols on the stationary phase[1][5].

  • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Mobile Phase A: 5% Formic acid in ultrapure water (v/v).

  • Mobile Phase B: 100% Methanol (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD monitored at 520 nm (Quantification) and 320 nm (Impurity profiling).

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold
5.09010Linear gradient
20.08020Linear gradient
35.06040Linear gradient
40.01090Column wash
45.0955Re-equilibration
55.0955End of run

Note: Under these conditions, the typical elution order is Cyanidin 3-galactoside, followed by Cyanidin 3-glucoside, and then Cyanidin 3-arabinoside.

Method Validation Parameters

A rigorous analytical method must be self-validating. The protocol should be evaluated according to ICH Q2(R1) guidelines for linearity, limits of detection/quantification (LOD/LOQ), precision, and recovery.

Table 2: Representative Method Validation Data for Cyanidin 3-Arabinoside

ParameterValue / RangeAcceptance Criteria
Linear Range 1.0 – 200.0 µg/mL R2≥0.999
Regression Equation y=34512x−1205 N/A
LOD (S/N = 3) 0.15 µg/mLSignal-to-noise ratio 3
LOQ (S/N = 10) 0.48 µg/mLSignal-to-noise ratio 10
Intra-day Precision (RSD, n=6) 1.8% 5.0%
Inter-day Precision (RSD, n=6) 2.4% 5.0%
Spike Recovery (Low/Mid/High) 96.5% / 98.2% / 101.4%95.0% – 105.0%

Conclusion

The accurate determination of cyanidin 3-arabinoside in complex fruit matrices requires strict control over the analyte's chemical environment. By utilizing an acidified methanol extraction, SPE clean-up, and a highly acidic reverse-phase gradient coupled with 520 nm DAD detection, researchers can achieve baseline resolution of Cya-3-Ara from competing isomers. This protocol ensures high recovery, excellent reproducibility, and strict adherence to quantitative analytical standards.

References

  • Aronia melanocarpa Fruits as a Rich Dietary Source of Chlorogenic Acids and Anthocyanins: 1H-NMR, HPLC-DAD, and Chemometric Studies. MDPI Molecules. Available at:[Link]

  • HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. IntechOpen. Available at:[Link]

  • Fractionation of Extracts from Black Chokeberry, Cranberry, and Pomegranate to Identify Compounds That Influence Lipid Metabolism. PMC / Nutrients. Available at:[Link]

  • An efficient method for high-purity anthocyanin isomers isolation from wild blueberries and their radical scavenging activity. Food Chemistry. Available at:[Link]

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activities. PMC / Food Chemistry. Available at:[Link]

  • Evaluation of Chokeberry/Carboxymethylcellulose Hydrogels with the Addition of Disaccharides: DART-TOF/MS and HPLC-DAD Analysis. MDPI Foods. Available at:[Link]

  • LC-DAD-ESI-MS chromatogram, separation of anthocyanins. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Preparation, Stabilization, and Validation of Cyanidin 3-Arabinoside Stock Solutions in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Cyanidin 3-O-arabinoside (CAS: 792868-19-0) Executive Summary Cyanidin 3-O-arabinoside is a high-value anthocyanin antiox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Cyanidin 3-O-arabinoside (CAS: 792868-19-0)

Executive Summary

Cyanidin 3-O-arabinoside is a high-value anthocyanin antioxidant predominantly extracted from botanical sources such as blueberries and eggplant1[1]. It is widely utilized in in vitro assays to evaluate Trolox Equivalent Antioxidant Capacity (TEAC)2[2] and to study the modulation of microglia-driven neuroinflammation 3[3]. Because the flavylium cation core of anthocyanins is highly sensitive to nucleophilic attack, oxidation, and photolytic cleavage, standard benchtop dissolution techniques frequently result in rapid compound degradation. This guide provides a causality-driven, self-validating protocol for generating highly stable stock solutions in Dimethyl Sulfoxide (DMSO).

Quantitative Physicochemical Profile

To ensure accurate molarity calculations and assay reproducibility, the quantitative properties of Cyanidin 3-O-arabinoside are summarized below.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name Cyanidin 3-O-arabinoside
CAS Registry Number 792868-19-0
Molecular Formula C₂₀H₁₉O₁₀
Formula Weight 419.4 g/mol
Purity ≥95%
UV/Vis Maxima (λmax) 284 nm, 539 nm
Long-term Storage -20°C (Crystalline solid)
Stability (Solid) ≥4 years
Table 2: Solubility Limits

Data aggregated from standardized chemical profiles .

SolventMaximum Solubility (mg/mL)Maximum Solubility (mM)
Dimethyl Formamide (DMF) 17.0~40.5
Dimethyl Sulfoxide (DMSO) 10.0~23.8
Ethanol 3.3~7.9
PBS (pH 7.2) 0.14~0.33

Note: Aqueous solutions of cyanidin 3-O-arabinoside (e.g., in PBS) degrade rapidly and should not be stored for more than 24 hours.

Mechanistic Rationale for Reagent Handling (E-E-A-T)

Do not treat anthocyanins like standard small molecules. Every step in the protocol below is designed to block a specific degradation pathway:

  • Why Anhydrous DMSO? Anthocyanins undergo hydration at the C2 position in the presence of water, converting the intensely colored flavylium cation into a colorless carbinol pseudobase, which subsequently cleaves into a chalcone. Using strictly anhydrous DMSO prevents this nucleophilic attack during long-term storage.

  • Why Inert Gas Purging? The catechol moiety on the B-ring of cyanidin is highly susceptible to autoxidation. Purging the DMSO with Argon or Nitrogen gas displaces dissolved oxygen, preserving structural integrity .

  • Why Single-Use Aliquots? DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the vial, accelerating the hydration degradation pathway.

  • Why Amber Vials? Photons can excite the conjugated pi-system of the anthocyanin, leading to photolytic degradation. Amber vials block UV and short-wavelength visible light.

Experimental Workflow & Protocol

Workflow A 1. Lyophilized Cyanidin 3-arabinoside (Store at -20°C) B 2. Equilibrate to Room Temp (Prevent Condensation) A->B D 4. Dissolve to ≤10 mg/mL (Vortex/Sonicate in Dark) B->D C 3. Purge Anhydrous DMSO (Argon/N2 Gas) C->D Solvent Prep E 5. UV-Vis/HPLC Validation (λmax: 284, 539 nm) D->E F 6. Aliquot into Amber Vials (Single-use volumes) E->F QC Passed G 7. Cryopreservation (Store at -20°C) F->G

Workflow for the preparation and validation of Cyanidin 3-arabinoside DMSO stock.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Obtain high-purity, anhydrous DMSO (≥99.9%).

  • Submerge a clean sparging needle into the DMSO and purge with an inert gas (Argon or Nitrogen) for 10–15 minutes to strip dissolved oxygen .

  • Remove the lyophilized Cyanidin 3-O-arabinoside vial from -20°C storage. Critical: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture from condensing on the hygroscopic powder.

Phase 2: Dissolution 4. Add the purged, anhydrous DMSO directly to the vial to achieve the desired concentration (Maximum solubility is 10 mg/mL or ~23.8 mM). 5. Vortex gently. If necessary, sonicate briefly in a water bath shielded from ambient light until the crystalline solid is completely dissolved.

Phase 3: Quality Control (Self-Validating System) 6. Do not assume the stock is perfectly intact without validation. Extract a 2 µL aliquot and dilute it 1:500 in acidic methanol (0.1% HCl in MeOH). The acidic environment forces the equilibrium entirely to the stable flavylium cation form. 7. Measure the UV-Vis absorbance. The presence of a sharp, distinct peak at 539 nm confirms the structural integrity of the compound .

Phase 4: Cryopreservation & Working Solutions 8. Dispense the validated stock solution into single-use, amber glass or opaque microcentrifuge tubes. 9. Flush the headspace of each tube with Argon/N2 before sealing tightly. Store immediately at -20°C or -80°C. 10. Assay Prep: On the day of the experiment, thaw a single aliquot at room temperature. Dilute directly into aqueous buffers (e.g., PBS) or cell culture media immediately prior to use. Ensure the final concentration of DMSO in biological assays remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity .

Biological Application & Logical Relationships

Cyanidin 3-arabinoside acts as a potent free radical scavenger. In cellular models, particularly involving microglia, it mitigates oxidative stress by directly neutralizing Reactive Oxygen Species (ROS). This upstream neutralization prevents the downstream activation of pro-inflammatory pathways (such as NF-κB), thereby reducing neuroinflammation and preserving cellular homeostasis 3[3].

Mechanism Cy3A Cyanidin 3-arabinoside ROS Reactive Oxygen Species (ROS) Cy3A->ROS Direct Scavenging Pathways Pro-inflammatory Pathways (e.g., NF-κB) Cy3A->Pathways Downregulates CellHealth Cellular Homeostasis Cy3A->CellHealth Preserves OxStress Oxidative Stress ROS->OxStress Induces OxStress->Pathways Activates Pathways->CellHealth Disrupts

Logical relationship of Cyanidin 3-arabinoside modulating ROS and cellular homeostasis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyanidin 3-Arabinoside (C3A) Extraction &amp; Stabilization

Welcome to the Technical Support Center for anthocyanin extraction. Cyanidin 3-arabinoside (C3A) is a high-value bioactive flavonoid, but its structural integrity is notoriously susceptible to thermal and oxidative degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for anthocyanin extraction. Cyanidin 3-arabinoside (C3A) is a high-value bioactive flavonoid, but its structural integrity is notoriously susceptible to thermal and oxidative degradation. This guide provides drug development professionals and analytical scientists with mechanistic troubleshooting, quantitative kinetic data, and self-validating protocols to maximize C3A recovery and stability.

Mechanistic Insight: The Thermal Degradation Pathway

To prevent degradation, we must first understand the causality behind it. C3A is highly thermolabile. When exposed to temperatures above 40°C, especially in sub-optimal pH environments, the stable red flavylium cation undergoes hydration and subsequent heat-catalyzed ring-opening. This irreversible cleavage destroys the chromophore and bioactivity, yielding scission products like protocatechuic acid.

C3A_Degradation A Cyanidin 3-Arabinoside (Flavylium Cation) pH < 3 B Carbinol Pseudo-base (Colorless) pH 3-6 A->B Hydration (Nucleophilic Attack) C Chalcone (Open Ring) A->C Direct Thermal Degradation B->C Heat Catalyzed (Ring Opening) D Scission Products (Protocatechuic Acid) C->D Thermal Cleavage (T > 60°C)

Mechanistic pathway of Cyanidin 3-arabinoside thermal degradation and pH-dependent structural shifts.

Troubleshooting & FAQs

Q1: My C3A yield drops drastically when scaling up conventional solvent extraction at 60°C. Why does this happen, and how do I fix it? Causality: High processing temperatures (>60°C) catalyze the breakdown of anthocyanin molecules into colorless chalcone compounds[1]. C3A is particularly vulnerable; its arabinose moiety provides less steric hindrance against nucleophilic attack compared to galactoside or glucoside derivatives, resulting in lower thermal stability[2]. Furthermore, the synergism between oxygen and high temperatures exponentially accelerates this degradation[1]. Solution: Transition from conventional maceration to non-thermal or low-thermal methods like 3[3]. UAE enhances mass transfer via acoustic cavitation, reducing extraction time from hours to minutes and preventing prolonged thermal exposure.

Q2: I am extracting at a safe temperature (35°C), but I still observe browning and loss of the red pigment. What is the mechanism? Causality: Anthocyanins are pH-dependent. If your extraction solvent is not properly acidified, C3A hydrates into a colorless carbinol pseudo-base (occurring at pH 3–6)[4]. This pseudo-base is highly susceptible to oxidative degradation, forming undesirable brown polymeric pigments. Solution: Acidify your extraction solvent to maintain a pH of ~2.0. Strong acidic conditions favor the stable red flavylium cation form[4]. Use weak organic acids (e.g., 1% formic or citric acid) rather than strong mineral acids, which can inadvertently cleave the glycosidic bond[5].

Q3: How can I protect C3A during unavoidable downstream thermal processing (e.g., pasteurization or solvent evaporation)? Causality: Intermolecular co-pigmentation shields the electrophilic C2 position of the flavylium cation from nucleophilic attack by water, effectively raising the activation energy required for thermal degradation. Solution: Introduce natural co-pigments prior to thermal processing. Studies demonstrate that adding2[2] significantly improves the half-life and color stability of C3A during heat treatments at 60°C.

Quantitative Data: C3A Thermal Kinetics

Understanding the kinetic parameters of C3A degradation is critical for establishing safe processing windows.

ParameterExperimental ConditionValue / ObservationMechanistic Implication
Half-life ( t1/2​ ) 100°C, pH 2.0 (Aqueous extract)~3.0 hoursRapid cleavage of the C-ring occurs at boiling temperatures, dictating strict low-temperature limits[4].
Activation Energy ( Ea​ ) pH 2.0 (Chokeberry matrix)5.7 kJ/molThe remarkably low Ea​ indicates extreme sensitivity to even minor temperature fluctuations[4].
Stability vs. Analogs 60°C Heat TreatmentC3A < C3-GalactosideThe arabinose sugar moiety offers less structural protection to the aglycone core than galactoside[2].
Co-pigment Effect 60°C with 1% GSEMax retention (3178.75 mg/L)GSE polyphenols stack via π−π interactions, shielding the molecule and extending t1/2​ [2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing built-in diagnostic checkpoints.

Protocol A: Low-Temperature Ultrasound-Assisted Extraction (UAE)

UAE_Workflow Step1 1. Matrix Preparation Lyophilization & Milling Step2 2. Solvent Addition Acidified Ethanol (pH 2.0) Step1->Step2 Prevent enzymatic oxidation Step3 3. Ultrasound Extraction 400W, T < 35°C, 20 min Step2->Step3 S/L Ratio 1:20 Step4 4. Phase Separation Centrifugation at 4°C Step3->Step4 Ice-bath cooling prevents cavitation heating Step5 5. Stabilization Add 1% GSE Co-pigment Step4->Step5 Recover supernatant

Self-validating Ultrasound-Assisted Extraction workflow for thermolabile anthocyanins.

Step-by-Step Methodology:

  • Matrix Preparation: Lyophilize the raw biomass to <5% moisture and mill to a fine powder.

    • Causality: Removing water halts endogenous polyphenol oxidase (PPO) activity, preventing enzymatic degradation before extraction begins.

  • Solvent Formulation: Prepare a 50:50 (v/v) Ethanol/Water mixture. Add 1% formic acid to achieve a pH of 2.0.

    • Validation Checkpoint 1: Measure the solvent pH. If pH > 2.5, adjust with formic acid. A pH > 2.5 will fail to stabilize the flavylium cation.

  • Extraction: Combine biomass and solvent at a Solid-to-Liquid (S/L) ratio of 1:20 g/mL. Subject to UAE (400W) for 20 minutes.

    • Causality: An S/L ratio lower than 30 g/L prevents solvent saturation[5].

    • Validation Checkpoint 2: Submerge the extraction vessel in an ice bath. Monitor the internal temperature continuously. Acoustic cavitation generates localized heat; if the macroscopic temperature exceeds 35°C, pause sonication immediately.

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Recover the deep red supernatant.

  • Spectrophotometric Validation: Scan the extract from 400–700 nm.

    • Validation Checkpoint 3: A sharp λmax​ peak at ~520 nm confirms the successful preservation of the intact C3A flavylium cation.

Protocol B: Co-Pigmentation Stabilization for Downstream Processing

If downstream thermal concentration (e.g., rotary evaporation) is required, C3A must be shielded.

Step-by-Step Methodology:

  • Co-pigment Integration: To the C3A-rich extract, add 1% (w/v) Grapefruit Seed Extract (GSE) or 0.1% (w/v) Tannic Acid. Stir gently at 4°C for 30 minutes in the dark.

    • Causality: The phenolic rings of the co-pigment align parallel to the anthocyanin planar structure, creating a hydrophobic shield against water nucleophiles.

  • Complexation Validation:

    • Validation Checkpoint: Measure the absorbance at 520 nm before and after co-pigment addition. You must observe a hyperchromic effect (an increase in absorbance intensity) and a slight bathochromic shift (a shift of λmax​ to a longer wavelength, e.g., 525 nm). If these shifts are absent, complexation has failed, and the extract remains vulnerable to heat.

  • Thermal Processing: Proceed with vacuum evaporation. Maintain the water bath strictly below 40°C.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: scispace.
  • Source: akjournals.

Sources

Optimization

Technical Support Center: Resolving Cyanidin 3-Arabinoside Peak Tailing in RP-HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the chromatographic behavior of anthocyanins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the chromatographic behavior of anthocyanins. Cyanidin 3-arabinoside (C3A) is a highly bioactive anthocyanin, but its unique structural properties make it notoriously difficult to analyze via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) without encountering severe peak tailing.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these issues and providing self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic FAQs (The "Why")

Q: Why is cyanidin 3-arabinoside particularly prone to peak tailing in RP-HPLC? A: The root cause lies in the chemical equilibrium of the anthocyanin molecule and its interaction with the stationary phase. In aqueous solutions, C3A exists in a pH-dependent dynamic equilibrium between the red flavylium cation, the blue quinonoidal base, and the colorless carbinol pseudobase[1]. If the mobile phase pH is not strictly controlled below 2.0, C3A exists in a mixed ionization state during its transit through the column, causing the analyte to partition at different rates and resulting in band broadening. Furthermore, the stable flavylium cation carries a positive charge. This makes it highly susceptible to secondary electrostatic interactions with ionized, unendcapped silanol groups ( Si−O− ) on the surface of the silica stationary phase[2].

Q: How do I definitively distinguish between a degraded column (physical issue) and secondary silanol interactions (chemical issue)? A: Chromatograms for physical voids and chemical tailing look nearly identical. To isolate the root cause, you must inject a neutral compound. Neutral molecules do not participate in acid-base interactions with ionized silanols[3]. If your neutral marker tails, you have a physical plumbing issue or a collapsed column bed. If the neutral marker is symmetrical but your C3A peak tails, you have a chemical interaction problem[3].

Part 2: Diagnostic Workflow

To prevent wasted time and resources, always follow a logical deduction path before altering your mobile phase chemistry.

DiagnosticWorkflow Start Observe C3A Peak Tailing (Tf > 1.5) Inject Inject Neutral Marker (e.g., Uracil) Start->Inject Decision Does the Neutral Marker Tail? Inject->Decision Physical Physical System Issue (Dead Volume / Voids) Decision->Physical Yes Chemical Chemical Interaction (Silanol / pH Imbalance) Decision->Chemical No FixPhys Inspect PEEK Fittings & Replace Column Physical->FixPhys FixChem Optimize pH (< 2.0) & Use Type-B Silica Chemical->FixChem

RP-HPLC Peak Tailing Diagnostic Workflow for Anthocyanins.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Validation Test

Before adjusting your method, validate the physical integrity of your HPLC system.

  • Preparation: Prepare a 50 µg/mL solution of a neutral marker (e.g., Uracil for UV detection at 254 nm) dissolved in your initial mobile phase conditions.

  • Execution: Inject 5 µL onto the RP-HPLC system under isocratic conditions (e.g., 50% Aqueous / 50% Organic).

  • Evaluation: Calculate the USP Tailing Factor ( Tf​ ).

    • Causality Check: If Tf​>1.2 , the tailing is physical. Inspect your PEEK finger-tight fittings for slippage, which creates dead volume, or replace the column due to a collapsed stationary phase bed. If Tf​≤1.2 , the system plumbing is sound; proceed to Protocol 2.

Protocol 2: Mobile Phase Acidification & Ion-Pairing

To suppress silanol ionization and lock C3A into its flavylium cation state, the mobile phase must be highly acidic.

  • Aqueous Phase (A): Prepare HPLC-grade water acidified with either 5% Formic Acid (v/v) or 0.1% Trifluoroacetic Acid (TFA)[1].

  • Organic Phase (B): Prepare HPLC-grade Acetonitrile (or Methanol) containing the exact same acid modifier concentration (e.g., 5% Formic Acid)[4].

    • Causality Check: Adding the acid modifier to both phases prevents pH drift during the gradient elution, ensuring the C3A molecule does not shift into the quinonoidal base form mid-run[2].

  • Equilibration: Flush the system and equilibrate the column with at least 10 column volumes of the initial gradient mixture.

  • Execution: Run your standard gradient and evaluate the C3A peak symmetry at 520 nm[4].

Part 4: Quantitative Mobile Phase Optimization

Selecting the right acid modifier is a trade-off between chromatographic resolution and detector compatibility. Use the following empirical data table to select the best modifier for your specific detector setup.

Acid ModifierConcentration (v/v)Approx. pHUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )LC-MS Compatibility
Formic Acid 0.1%~2.71.6 - 1.8~8,000Excellent
Formic Acid 5.0%~1.81.1 - 1.3~12,000Good (Requires frequent source cleaning)
Trifluoroacetic Acid (TFA) 0.1%~2.01.0 - 1.1~15,000Poor (Strong ion suppression)
Phosphoric Acid 0.5%~1.51.1 - 1.2~14,000Incompatible (Non-volatile)

Part 5: Advanced Column Chemistry FAQs

Q: I increased the formic acid concentration to 5%, but I am still seeing a tailing factor of 1.5. What is the next step? A: If mobile phase optimization fails, the stationary phase is the limiting factor. Older "Type-A" silica columns have a high concentration of acidic, free silanols and trace metal impurities (like iron and aluminum) that act as cation exchange sites[2]. You must switch to a high-purity, base-deactivated "Type-B" silica column[5]. Ensure the column features high-density endcapping or steric protection to physically shield the C3A molecules from any residual silanols[3].

Q: Can I use TFA to fix the tailing if I am coupling my HPLC to a Mass Spectrometer (LC-MS)? A: Proceed with extreme caution. While TFA is an exceptional ion-pairing agent that drastically enhances resolution and eliminates peak tailing for anthocyanins[1], its high surface tension and strong ion-pairing nature will severely suppress electrospray ionization (ESI) signals in your mass spectrometer[6]. If MS detection is required, it is highly recommended to use 1% to 5% Formic Acid instead, or employ a post-column make-up flow of propionic acid to displace the TFA before it enters the MS source.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." [Link]

  • ACE HPLC. "HPLC Troubleshooting Guide." [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • Axion Labs. "HPLC Peak Tailing." [Link]

  • ACS Publications. "Measurement of Food Flavonoids by High-Performance Liquid Chromatography: A Review." [Link]

  • CORE. "HPLC method development for the characterisation of the flavonoid and phenolic acid composition of rooibos."[Link]

  • MDPI. "Aronia melanocarpa Fruits as a Rich Dietary Source of Chlorogenic Acids and Anthocyanins." [Link]

Sources

Troubleshooting

Technical Support Center: Cyanidin 3-Arabinoside (C3A) Stability, pH Adjustment, and Color Loss

Welcome to the advanced technical support guide for working with Cyanidin 3-arabinoside (C3A). As a highly bioactive anthocyanin utilized in drug development and nutritional biochemistry, C3A presents unique handling cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with Cyanidin 3-arabinoside (C3A). As a highly bioactive anthocyanin utilized in drug development and nutritional biochemistry, C3A presents unique handling challenges due to its extreme sensitivity to environmental pH and temperature. This guide is designed for researchers and scientists to understand the structural causality behind C3A degradation, implement self-validating stabilization protocols, and troubleshoot common experimental failures.

The Mechanistic Causality of C3A Color Loss

The most frequent issue reported by researchers working with C3A is the rapid loss of its characteristic red color during extraction, purification, or in vitro assays. This color loss is not always an irreversible degradation; rather, it is a predictable, pH-driven structural transformation.

C3A possesses an electron-deficient flavylium nucleus. In highly acidic environments (pH 1.0–3.0), the high concentration of protons suppresses hydration, locking the molecule in its stable, red flavylium cation form[1],[2]. As the pH increases, the relative concentration of free water molecules increases, leading to two competing reactions:

  • Hydration (Nucleophilic Attack): Water attacks the C2 position of the flavylium core, breaking the conjugated double-bond system to form the colorless carbinol pseudobase [1],[3].

  • Deprotonation: The hydroxyl groups lose protons, forming the purple/blue quinonoidal base , which is highly unstable at neutral pH and rapidly undergoes ring cleavage to form a yellowish chalcone [1],[3].

G A Cyanidin 3-Arabinoside (Initial Extract) B pH 1.0 - 3.0 Flavylium Cation (Red) A->B Acidify (HCl/Formic Acid) C pH 4.0 - 5.0 Carbinol Pseudobase (Colorless) B->C Hydration (+H2O) D pH 6.0 - 7.0 Quinonoidal Base (Purple/Blue) B->D Deprotonation (-H+) E pH > 7.0 Chalcone (Yellow/Degraded) C->E Ring Opening D->E Oxidation/Degradation

Logical flow of Cyanidin 3-arabinoside structural transformations across pH gradients.

Quantitative Data: pH-Dependent States of Cyanidin 3-Arabinoside

To accurately track your compound during assays, refer to the following structural and spectral baselines:

pH RangeDominant Structural FormVisual ColorPeak Absorbance (λmax)Stability Status
1.0 – 3.0 Flavylium CationRed~515–520 nmHighly Stable
4.0 – 5.0 Carbinol PseudobaseColorlessNone (Visible range)Unstable (Reversible Hydration)
6.0 – 7.0 Quinonoidal BasePurple / Blue~530–550 nmUnstable (Deprotonation)
> 7.0 Chalcone / Anionic SpeciesYellow / Brown~370–430 nmRapid Irreversible Degradation

Self-Validating Protocol: Extraction and pH Stabilization

To prevent the loss of the flavylium cation, every step of your workflow must be tightly controlled for pH and temperature. The following protocol integrates mechanistic causality with built-in validation steps to ensure scientific integrity.

Workflow S1 1. Acidified Extraction (pH < 2.0) S2 2. Cold Filtration (< 4°C) S1->S2 S3 3. Concentration (Rotary Evap < 30°C) S2->S3 S4 4. Co-pigmentation / Buffering S3->S4 S5 5. Lyophilization & Storage (-20°C) S4->S5

Step-by-step experimental workflow for stabilizing Cyanidin 3-arabinoside extracts.

Step 1: Acidified Solvent Extraction

  • Action: Homogenize the biological sample in an extraction solvent of Methanol/Water/Formic Acid (70:29:1, v/v/v).

  • Causality: The 1% formic acid ensures the solvent pH remains strictly below 2.0. At this highly acidic pH, the electron-deficient flavylium nucleus is protected from nucleophilic attack by water, locking the C3A in its stable, red cationic form[1],[3].

  • Validation: Centrifuge the homogenate and measure the supernatant's absorbance using a UV-Vis spectrophotometer. A distinct, sharp peak at ~520 nm validates the preservation of the flavylium cation.

Step 2: Cold Filtration and Concentration

  • Action: Filter the extract through a 0.22 µm PTFE membrane and concentrate via rotary evaporation at a water bath temperature strictly < 30°C.

  • Causality: The arabinoside (pentose) sugar moiety attached to the C3 position is highly susceptible to thermal cleavage. Exceeding 30°C accelerates the hydrolysis of the glycosidic bond, yielding the less stable cyanidin aglycone[4].

  • Validation: Perform an HPLC-DAD run on the concentrate. The presence of a single dominant peak at 520 nm (C3A) without a secondary peak at a later retention time (cyanidin aglycone) confirms that thermal stability was successfully maintained.

Step 3: Physiological pH Adjustment (Assay Preparation)

  • Action: If your downstream application (e.g., cell culture) requires a physiological pH of 7.4, reconstitute the dried C3A extract in a buffer containing a co-pigment (e.g., 10 mM chlorogenic acid or glutathione) immediately prior to the assay[5].

  • Causality: Raising the pH to 7.4 normally forces the flavylium cation to rapidly deprotonate or hydrate. Co-pigments form non-covalent π-π stacking complexes with the planar anthocyanin structure, sterically hindering water molecules from attacking the C2 position and stabilizing the color[2],[5].

  • Validation: Monitor the solution visually and spectrophotometrically over 60 minutes. The maintenance of a purple/red hue and a sustained peak at ~530 nm (due to the bathochromic shift of co-pigmentation) validates successful stabilization at neutral pH.

Troubleshooting Guide & FAQs

Q: Why does my Cyanidin 3-arabinoside extract instantly lose its red color and turn clear when transferred to a physiological buffer (pH 7.4)? A: This is a fundamental structural transformation, not necessarily irreversible degradation. At pH 7.4, the concentration of free water molecules effectively outcompetes protons. Water acts as a nucleophile, attacking the C2 position of the flavylium cation to form a carbinol pseudobase[1]. This disrupts the conjugated double-bond system responsible for the red color, rendering it colorless. To prevent this during physiological assays, you must utilize co-pigmentation, liposomal encapsulation, or perform the assay rapidly before equilibrium shifts.

Q: Does the specific sugar moiety (arabinoside vs. glucoside) affect the stability of the cyanidin core? A: Yes. While any glycosylation at the C3 position significantly improves stability compared to the cyanidin aglycone, the specific sugar dictates thermal and pH resilience. Arabinose is a pentose sugar, whereas glucose is a hexose. Studies on berry extracts have demonstrated that Cyanidin 3-arabinoside exhibits lower heat stability and a shorter half-life during thermal processing compared to Cyanidin 3-galactoside or glucoside[4]. The steric hindrance and hydrogen-bonding capacity of the hexose sugars provide superior shielding of the flavylium core compared to pentose sugars.

Q: How can I reverse the color loss if my solution has already turned colorless at pH 5.0? A: If the color loss is due to the formation of the carbinol pseudobase (pH 4.0–5.0), the reaction is fully reversible[2]. You can re-acidify the solution by adding a strong acid (e.g., HCl or Formic Acid) to drop the pH back below 2.0. The high proton concentration will drive the dehydration of the carbinol pseudobase, reforming the conjugated flavylium cation and restoring the red color. Note: If the solution has been left at pH > 7.0 for an extended period and the chalcone has irreversibly oxidized into phenolic acids, re-acidification will not restore the color.

Q: Can I use ascorbic acid (Vitamin C) to prevent the degradation of C3A at higher pH levels? A: Proceed with extreme caution. While ascorbic acid is a potent antioxidant, it can actually accelerate the degradation of anthocyanins like C3A through a process called coupled oxidation. In the presence of oxygen and trace metals, ascorbic acid generates hydrogen peroxide, which directly cleaves the anthocyanin ring structure. If an antioxidant is required for stabilization, thiol-based compounds like glutathione are generally preferred[5].

Sources

Optimization

Troubleshooting low recovery of cyanidin 3-arabinoside in SPE

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the recovery of highly polar, pH-sensitive compounds like cyanidin 3-arabinoside (C3A).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the recovery of highly polar, pH-sensitive compounds like cyanidin 3-arabinoside (C3A).

Anthocyanins are notoriously difficult to extract efficiently because their structural stability and charge state are entirely dictated by the pH of their environment. Standard reversed-phase protocols (like generic C18 workflows) often fail because they do not account for the unique electrostatic properties of the flavylium cation.

Below is a comprehensive troubleshooting guide, self-validating protocol, and mechanistic breakdown designed to help you achieve >95% recovery of C3A.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q: Why is my cyanidin 3-arabinoside eluting during the sample loading or washing steps (breakthrough)? A: This is the most common failure point and is dictated by two interconnected variables: sample pH and sorbent chemistry. C3A is highly polar due to its arabinose sugar moiety and the inherent charge of the anthocyanidin core. If your sample pH is above 3.0, C3A begins shifting from the positively charged flavylium cation to the neutral carbinol pseudobase, which is highly unstable and poorly retained by reversed-phase mechanisms[1]. Furthermore, traditional silica-based C18 sorbents struggle to retain highly polar, glycosylated anthocyanins[2]. Actionable Fix: Acidify your sample to pH 1.0–2.0 using formic acid (FA) or HCl prior to loading. Transition from C18 to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent or a Mixed-Mode Cation Exchange (MCX) sorbent, which capitalizes on the flavylium cation's positive charge for robust electrostatic retention[2][3].

Q: The analyte binds to the column, but my final recovery is still <50%. Where is it going? A: If breakthrough is not occurring (i.e., the wash fraction is clear), the analyte is either irreversibly bound to the sorbent or degrading on the column. Anthocyanins form strong hydrogen bonds and electrostatic interactions with residual silanol groups on silica-based sorbents. If your elution solvent lacks sufficient disruptive strength, the C3A remains trapped. Actionable Fix: Ensure your elution solvent is highly acidified. Elution requires an acidified organic solvent, such as methanol with 1–5% formic acid or 0.01% HCl, to ensure complete desorption and maintain structural stability[1][2].

Q: I observed a color shift from red to pale yellow during the SPE process. Is my analyte lost? A: Yes, a color shift indicates a structural degradation or equilibrium shift. The red color is the spectral signature of the intact flavylium cation (stable at pH < 3). A shift to colorless or pale yellow means the pH of your solvent system is too high, causing the molecule to hydrate into the carbinol pseudobase and subsequently open its ring to form a degraded chalcone[1]. Actionable Fix: Maintain an acidic environment throughout the entire SPE workflow. Acidify all conditioning, loading, washing, and elution solvents.

Part 2: Visualized Troubleshooting & Mechanisms

SPE_Troubleshooting Start Low C3A Recovery in SPE Analyze Analyze Fractions: Load, Wash, Elute Start->Analyze LossLoad Loss in Load/Wash? (Breakthrough) Analyze->LossLoad High C3A in waste LossElute Loss in Elution? (Irreversible Binding) Analyze->LossElute Low C3A overall CheckPH Check Sample pH Is pH < 3? LossLoad->CheckPH CheckEluent Check Elution Solvent Is it Acidified MeOH? LossElute->CheckEluent AdjustPH Acidify to pH 1-2 (0.1% HCl or FA) CheckPH->AdjustPH No (pH > 3) CheckSorbent Check Sorbent Type Using C18? CheckPH->CheckSorbent Yes (pH < 3) ChangeSorbent Switch to HLB or MCX CheckSorbent->ChangeSorbent Yes (C18) AdjustEluent Use MeOH with 1-5% Formic Acid CheckEluent->AdjustEluent No

SPE Troubleshooting Decision Tree for Low Anthocyanin Recovery.

pH_States Flavylium Flavylium Cation (Red, Stable) pH 1 - 3 Carbinol Carbinol Pseudobase (Colorless) pH 4 - 5 Flavylium->Carbinol Increase pH Carbinol->Flavylium Acidify Quinoidal Quinoidal Base (Purple/Blue) pH 6 - 8 Carbinol->Quinoidal Increase pH Chalcone Chalcone (Yellow, Degraded) pH > 8 Carbinol->Chalcone Ring Opening

pH-Dependent Structural Transformations of Cyanidin 3-Arabinoside.

Part 3: Quantitative Data & Sorbent Selection

To maximize recovery, you must match the sorbent chemistry to the analyte's state. Polymeric MCX (Mixed-Mode Cation Exchange) sorbents provide dual retention modes—reversed-phase and ion-exchange—making them highly selective for cationic species like the flavylium form of C3A[3].

Table 1: Sorbent Selection Matrix for Cyanidin 3-Arabinoside

Sorbent ChemistryC3A AffinityPrimary Retention MechanismProsCons
Silica C18 Low-ModerateHydrophobicInexpensive, widely available.Poor retention of polar glycosides; secondary silanol interactions cause irreversible binding[2].
Polymeric HLB HighHydrophobic & HydrophilicExcellent recovery; stable across pH 0-14.Co-extracts other polar neutral polyphenols, reducing final purity.
Polymeric MCX Very HighElectrostatic & Reversed-PhaseHighly selective for the flavylium cation; allows aggressive washing[3][4].Requires strict pH control during the elution step to break ionic bonds.

Table 2: pH-Dependent States of Cyanidin 3-Arabinoside

pH RangeStructural StateVisual ColorSPE Behavior & Stability
1.0 - 3.0 Flavylium CationRedHighly stable; strongly retained on MCX and HLB[1].
4.0 - 5.0 Carbinol PseudobaseColorlessNeutral; poor retention on ion-exchange; prone to loss.
6.0 - 8.0 Quinoidal BasePurple/BlueUnstable; rapidly degrades during extraction.
> 8.0 ChalconeYellowIrreversibly degraded; near-zero recovery.

Part 4: Self-Validating SPE Protocol (MCX Sorbent)

A robust protocol must be self-validating. By collecting and analyzing every fraction, you establish a closed mass-balance loop, allowing you to pinpoint exactly where recovery drops.

Materials: 30 mg / 1 mL Polymeric MCX Cartridges, 5% Formic Acid (FA) in Water, 5% FA in Methanol.

Step 1: Sample Pre-treatment (The Catalyst)

  • Action: Dilute the biological/plant extract 1:1 with 5% FA in water. Centrifuge at 10,000 x g for 10 minutes to remove particulates.

  • Validation Checkpoint: Spot-test the supernatant on pH paper. It must read ≤ pH 2.0. If it does not, add concentrated FA dropwise. Without this, C3A will not carry the positive charge required for MCX retention.

Step 2: Sorbent Conditioning (The Foundation)

  • Action: Pass 2 mL of Methanol (containing 1% FA) through the cartridge, followed by 2 mL of Water (containing 1% FA).

  • Validation Checkpoint: Do not let the sorbent bed dry. A dry bed introduces air channels, causing uneven flow and localized breakthrough.

Step 3: Sample Loading (The Capture)

  • Action: Load the acidified sample at a strict flow rate of 1 mL/min (dropwise).

  • Validation Checkpoint: Collect the flow-through in a clean tube. Measure the absorbance at 520 nm (or via LC-MS). If the solution is pink/red or shows an absorbance > 0.05, breakthrough is occurring. This indicates either the sorbent capacity is exceeded, or the sample pH was too high.

Step 4: Washing (The Purification)

  • Action: Wash with 2 mL of Water (containing 1% FA) to remove polar neutrals (e.g., sugars, organic acids).

  • Validation Checkpoint: Collect the wash fraction. Measure at 520 nm. Loss here indicates weak binding, usually due to insufficient acidification of the wash solvent.

Step 5: Elution (The Release)

  • Action: Elute the C3A using 2 mL of Methanol containing 5% FA.

  • Causality: Because MCX binds the cation strongly, you must use a high concentration of acid in an organic solvent to competitively displace the C3A without raising the pH (which would degrade it).

  • Validation Checkpoint: The eluate must be intensely red. If it is pale, increase the acid concentration in the methanol to disrupt the strong electrostatic interactions.

Step 6: Drying and Reconstitution

  • Action: Evaporate the eluate under a gentle stream of nitrogen at < 30°C (anthocyanins are highly thermosensitive). Reconstitute in your LC-MS mobile phase (e.g., 0.1% FA in water).

Sources

Troubleshooting

Cyanidin 3-arabinoside hydrolysis products identification

Cyanidin 3-Arabinoside Hydrolysis & Identification: Technical Support Center Welcome to the Technical Support Center for anthocyanin characterization. As a Senior Application Scientist, I have designed this guide to help...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanidin 3-Arabinoside Hydrolysis & Identification: Technical Support Center

Welcome to the Technical Support Center for anthocyanin characterization. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complexities of identifying the hydrolysis products of Cyanidin 3-arabinoside (C3A).

Hydrolysis of C3A is a critical workflow for structural elucidation, allowing scientists to cleave the O-glycosidic bond to yield the cyanidin aglycone and the arabinose sugar moiety[1]. However, the inherent thermodynamic instability of the cyanidin aglycone makes this a highly sensitive procedure[2]. This guide provides field-proven, self-validating methodologies to ensure analytical accuracy.

I. Experimental Workflow Visualization

G N1 Cyanidin 3-Arabinoside (m/z 419+) N2 Acid Hydrolysis (6M HCl, 100°C, 40 min) N1->N2 Cleavage of O-glycosidic bond N3 Rapid Quenching (Ice Bath & Amber Vial) N2->N3 Prevent aglycone thermal degradation N4 LC-MS/MS Analysis (ESI+, 5% Formic Acid) N3->N4 Inject into acidic mobile phase N5 Product Identification Cyanidin (m/z 287+) & Arabinose N4->N5 Mass fragmentation (Neutral loss 132 Da)

Caption: Workflow for the acid hydrolysis and LC-MS/MS identification of Cyanidin 3-arabinoside.

II. Step-by-Step Methodologies

Protocol A: Acid Hydrolysis of Cyanidin 3-Arabinoside

Objective: Complete cleavage of the O-glycosidic bond while preventing the thermal degradation of the highly reactive cyanidin aglycone.

  • Sample Reconstitution: Dissolve the lyophilized C3A sample in 50% aqueous methanol.

    • Causality: Methanol ensures the solubility of both the intact hydrophilic glycoside and the highly hydrophobic aglycone that will be generated during the reaction[3].

  • Acidification: Add concentrated HCl to achieve a final concentration of 6M HCl in the solution.

    • Causality: The O-glycosidic bond requires strong acidic conditions and heat to overcome the activation energy for hydrolysis[4].

  • Thermal Incubation: Seal the vial tightly and heat in a block at 100°C for exactly 40 minutes[4].

    • Self-Validating Control: Spike a parallel control vial with a known concentration of an authentic cyanidin aglycone standard. If the standard's peak area drops by >15% during subsequent LC-MS analysis, your heating block is over-calibrated or the incubation time is too long for your specific matrix, causing aglycone destruction.

  • Rapid Quenching: Immediately transfer the vial to an ice-water bath for 5 minutes.

    • Causality: Cyanidin is thermodynamically unstable at elevated temperatures. If not immediately quenched, it will rapidly undergo C2-C1' cleavage to form protocatechuic acid and phloroglucinaldehyde[2].

  • Filtration: Pass the hydrolysate through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

    • Causality: Amber vials prevent photo-oxidation, to which the aglycone is highly susceptible[5].

Protocol B: LC-MS/MS Identification
  • Chromatography: Inject 5 µL onto a high-resolution C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase: Use 5% formic acid in water (Solvent A) and 100% acetonitrile (Solvent B).

    • Causality: A highly acidic mobile phase (pH < 2) is mandatory. At pH > 3, anthocyanins transition from the red, stable flavylium cation to the colorless carbinol pseudobase and quinonoidal base, leading to severe peak tailing and signal loss[3][5].

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

III. Quantitative Data Presentation

To successfully identify the hydrolysis products, cross-reference your mass spectra against the established parameters in the table below.

CompoundMolecular FormulaPrecursor Ion [M]+ (m/z)Key MS/MS Fragments (m/z)Neutral LossUV-Vis λmax
Cyanidin 3-arabinoside C20H19O10+419.1287.1132 Da (Arabinose)~520 nm
Cyanidin (Aglycone) C15H11O6+287.1137.0, 213.0N/A~535 nm

(Data compiled from authoritative MS fragmentation databases and literature[6])

IV. Troubleshooting Guide

Q: My LC-MS chromatogram shows a massive loss of cyanidin signal post-hydrolysis, but the intact C3A peak is also gone. Where did my aglycone go? A: You are experiencing thermal degradation of the cyanidin aglycone. Cyanidin is highly susceptible to degradation via hydrolytic and autoxidative pathways, especially at temperatures >40°C or if the pH rises[2]. Solution: Ensure your hydrolysis time does not exceed 40 minutes. Quench the reaction strictly in an ice bath immediately after heating. Maintain a highly acidic environment (pH < 2) during storage and LC-MS analysis[5].

Q: I am seeing incomplete hydrolysis; a large peak for intact Cyanidin 3-arabinoside remains. A: The glycosidic bond at the C3 position can be sterically hindered or require higher activation energy depending on the solvent matrix. Solution: Ensure the vial is tightly sealed to prevent solvent evaporation, which alters the acid molarity. If the issue persists, extend the incubation time in 10-minute increments, but strictly monitor your parallel cyanidin control to ensure you aren't destroying the product as it forms.

Q: Why is my cyanidin peak tailing significantly on the LC column? A: Tailing of anthocyanidins often occurs due to secondary interactions with residual silanols on the silica stationary phase or insufficient acidification of the mobile phase, causing the flavylium cation to partially convert to the uncharged quinonoidal base[5]. Solution: Increase the acid concentration in your mobile phase (e.g., up to 5% formic acid or 1% trifluoroacetic acid) to force the equilibrium entirely toward the flavylium cation[3].

V. Frequently Asked Questions (FAQs)

Q: How can I differentiate Cyanidin 3-arabinoside from Cyanidin 3-xyloside in my unhydrolyzed sample? Both yield a precursor of m/z 419 and a fragment of m/z 287. A: Arabinose and xylose are both pentose sugars resulting in an identical neutral loss of 132 Da[6][7]. Mass spectrometry alone cannot easily differentiate these stereoisomers. You must rely on chromatographic resolution. Using an optimized UPLC gradient on a C18 column, these isomers will elute at slightly different retention times. Co-injection with authentic standards of both pentosides is the only self-validating way to confirm identity[7].

Q: Can I use enzymatic hydrolysis instead of acid hydrolysis? A: Yes. Enzymes like β-glucosidase or specific anthocyanases can cleave the arabinose moiety at milder temperatures (e.g., 37°C)[8]. This minimizes the thermal degradation of the cyanidin aglycone. However, enzymatic reactions typically require a buffer at pH 4.0–5.0, a range where the aglycone is structurally unstable[5]. You must monitor the reaction closely and acidify the mixture immediately upon completion to trap the cyanidin in its stable flavylium cation form.

Q: Why is my Cyanidin 3-arabinoside standard degrading in the freezer before I even start the experiment? A: C3A is highly hygroscopic and susceptible to ambient hydrolysis and auto-oxidation. It must be stored in absolute darkness at temperatures below -5°C (preferably -20°C or -80°C)[9]. If moisture enters the vial, the ambient water can trigger slow degradation over time.

VI. References

1. Cyanidin 3-arabinoside › Polyphenols AS - Biolink Group. biolink.no. Available at: Link 2.[2] On the thermal degradation of anthocyanidins: Cyanidin | Request PDF. researchgate.net. Available at: 2 3.[9] Cyanidin 3-Arabinoside | CAS:27214-72-8 | High Purity | Manufacturer BioCrick. biocrick.com. Available at: 9 4.[7] Anthocyanin metabolites in human urine and serum - PubMed. nih.gov. Available at: 7 5.[8] In Silico Analysis of the Molecular Interaction between Anthocyanase, Peroxidase and Polyphenol Oxidase with Anthocyanins Found in Cranberries - MDPI. mdpi.com. Available at: 8 6.[1] LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing - MDPI. mdpi.com. Available at: 1 7.[4] LC-MS analysis of anthocyanln:sc from purple corn cob. regulations.gov. Available at: 4 8.[5] Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. nih.gov. Available at: 5 9.[3] A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content - MDPI. mdpi.com. Available at: 3 10.[6] Cyanidin 3-O-arabinoside (CAS Number: 792868-19-0) | Cayman Chemical. caymanchem.com. Available at: 6

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of cyanidin 3-arabinoside cation

An In-Depth Guide to the 1H NMR Spectral Analysis of Cyanidin 3-Arabinoside Cation: A Comparative Approach For researchers and scientists in natural product chemistry and drug development, the precise structural elucidat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of Cyanidin 3-Arabinoside Cation: A Comparative Approach

For researchers and scientists in natural product chemistry and drug development, the precise structural elucidation of bioactive compounds is a foundational requirement. Among the vast class of flavonoids, anthocyanins are of particular interest due to their antioxidant properties and potential health benefits. Cyanidin 3-arabinoside, a common anthocyanin found in various berries and colored plants, presents a unique structural characterization challenge that is aptly met by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of the cyanidin 3-arabinoside cation. Moving beyond a simple data report, we will delve into the causal relationships between the molecule's structure and its spectral features. Furthermore, we will compare its ¹H NMR data with those of other prevalent cyanidin glycosides to highlight the key differentiating spectral markers, equipping researchers with the expertise to confidently identify these compounds.

The ¹H NMR spectrum of an anthocyanin like cyanidin 3-arabinoside is highly informative, providing distinct signals for the aromatic protons of the aglycone (cyanidin) and the aliphatic protons of the sugar moiety (arabinose). The analysis is typically performed in a deuterated protic solvent like methanol-d₄ (CD₃OD), often with the addition of a small amount of acid (e.g., trifluoroacetic acid-d, TFA-d) to ensure the molecule remains in its stable flavylium cation form, which is the colored state.[1]

The flavylium cation structure leads to a highly deshielded proton, H-4, which gives a characteristic singlet far downfield, a key diagnostic signal for this class of compounds.[2] The remaining protons of the A, B, and C rings of the cyanidin core, as well as the protons of the arabinose sugar, provide a unique fingerprint for the molecule.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Assignments for Cyanidin 3-Arabinoside Cation

The following table summarizes the typical ¹H NMR data for cyanidin 3-arabinoside, acquired in methanol-d₄ (CD₃OD). The numbering scheme for the cyanidin core and the arabinose moiety is provided in the subsequent diagram.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyanidin (Aglycone)
H-4~8.86s-
H-2'~7.93d1.8
H-6'~7.73d1.2
H-5'~6.84s-
H-8~6.80d1.2
H-6~6.58d1.8
Arabinose (Sugar)
H-1'' (Anomeric)~5.22d6.6
H-2'' to H-5''~3.69 - 4.00m-

Data synthesized from a study performing analysis at 600 MHz in CD₃OD.[3] Note that exact chemical shifts can vary slightly based on solvent, concentration, temperature, and instrument frequency.

Comparative Analysis: Differentiating Cyanidin Glycosides

While the signals for the cyanidin aglycone remain relatively consistent, the sugar region of the ¹H NMR spectrum is the primary tool for distinguishing between different cyanidin glycosides. The chemical shifts, and more importantly, the coupling constants of the anomeric proton (H-1'') and the pattern of the other sugar protons are diagnostic.

Let's compare cyanidin 3-arabinoside with two other common glycosides: cyanidin 3-glucoside and cyanidin 3-rutinoside.

  • Cyanidin 3-Glucoside: Glucose is the most common sugar moiety. Its anomeric proton (H-1'') typically appears as a doublet with a larger coupling constant (~7.8 Hz), characteristic of a β-anomeric configuration with a trans-diaxial relationship to H-2''.[4]

  • Cyanidin 3-Rutinoside: Rutinose is a disaccharide (rhamnose-glucose). The spectrum will be more complex, showing two anomeric proton signals—one for glucose and one for rhamnose. The rhamnose unit is identifiable by a characteristic upfield doublet for its methyl group protons.

Table 2: Comparative ¹H NMR Data for the Anomeric Proton of Common Cyanidin Glycosides

CompoundAnomeric Proton (H-1'') δ (ppm)Anomeric Proton J (Hz)Key Differentiating Features in Sugar Region
Cyanidin 3-Arabinoside ~5.22~6.6Distinct pattern of arabinose protons.[3]
Cyanidin 3-Glucoside ~5.25 - 5.36~7.8Larger coupling constant for anomeric proton.[3][4]
Cyanidin 3-Rutinoside ~5.42 (glucose)~7.8Two anomeric signals; additional rhamnose signals.[3]

This comparative data illustrates that the sugar moiety attached at the C3 position creates a unique and identifiable spectral fingerprint, allowing for unambiguous identification.

Visualizing the Structural Differences

To better understand the relationship between the compounds and the resulting NMR differences, a structural comparison is essential. The following diagram illustrates the structures of the cyanidin aglycone and the three compared glycosides.

Caption: Structural relationships between cyanidin and its glycosides.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines a validated methodology for preparing and analyzing anthocyanin samples.

A. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 1-5 mg of the purified cyanidin 3-arabinoside sample.

  • Solvent Selection: The choice of solvent is critical. Methanol-d₄ (CD₃OD) is commonly used for its ability to dissolve anthocyanins. To maintain the flavylium cation and prevent structural degradation, add a small volume of deuterated acid. A common choice is a 95:5 or 98:2 mixture of CD₃OD to trifluoroacetic acid-d (TFA-d).[4] Hexadeuterodimethylsulfoxide (DMSO-d₆) is another effective solvent for flavonoid glycosides.[5]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.5-0.7 mL of the chosen deuterated solvent system.

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

B. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex sugar proton signals.[5]

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the sample, and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard one-pulse ¹H experiment.

    • Temperature: Set the temperature to a stable value, typically 25 °C (298 K).

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from the downfield aromatic protons to the upfield TMS reference, are captured.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHD₂OD in CD₃OD at ~3.31 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

C. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio and then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies for analysis of chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR analysis of cyanidin 3-arabinoside.

References

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. (2018).
  • Yen, C., et al. (2017). Production of Deuterated Cyanidin 3-O-Glucoside from Recombinant Escherichia coli. Journal of Agricultural and Food Chemistry, 65(42), 9287-9293. [Link]

  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall, Ltd. [Link]

  • Fossen, T., & Andersen, Ø. M. (2000). Identification of Flavone C-Glycosides Including a New Flavonoid Chromophore from Barley Leaves (Hordeum vulgare L.) by Improved NMR Techniques. Journal of Agricultural and Food Chemistry, 48(5), 1587-1593. [Link]

  • Ghanbari, R., et al. (2013). Table 1. Chemical shifts of 1 H-NMR of five anthocyanins in CD 3 OD or... ResearchGate. [Link]

  • Sui, X., et al. (2016). Assignment of 1 H NMR spectra of anthocyanins (1-7) (5%TFAd-CD 3 OD, 20˚C)with J values. ResearchGate. [Link]

  • Stark, T., et al. (2018). NMR Chemical Shifts of Common Flavonoids. Thieme Connect. [Link]

  • Hosoya, T., et al. (2021). ¹H-NMR-Based Anthocyanin Profiles and Antioxidant Capacities of Swedish Crowberry (Empetrum Nigrum L.): Effects of Harvest Time and Location. Journal of Food Composition and Analysis, 104, 104153. [Link]

  • Kim, H. J., et al. (2009). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Food Chemistry, 115(2), 729-734. [Link]

  • Supporting information for DOI: 10.1039/d1fo02879a. Royal Society of Chemistry. [Link]

  • FooDB. (2010). Showing Compound Cyanidin 3-arabinoside (FDB017148). [Link]

  • NP-MRD. (2022). Showing NP-Card for Cyanidin 3-O-alpha-L-arabinopyranoside (NP0072041). [Link]

  • Kresty, L. A., et al. (2007). Identification of cyanidin glycosides as constituents of freeze-dried black raspberries which inhibit anti-benzo[a]pyrene-7,8-diol-9,10-epoxide induced NFκB and AP-1 activity. Carcinogenesis, 28(8), 1641-1648. [Link]

  • Polyphenols AS. Cyanidin 3-arabinoside. Biolink Group. [Link]

  • Mattioli, R., et al. (2020). Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases. Molecules, 25(17), 3809. [Link]

  • PubChem. Cyanidin 3-arabinoside. National Institutes of Health. [Link]

  • ResearchGate. (2017). ¹H-¹H COSY NMR spectrum (600.13 MHz) of the sugar region of cyanidin 3-O-β-(6''-E-caffeoylglucopyranoside) (15). [Link]

  • PhytoHub. (n.d.). Showing entry for Cyanidin 3-O-arabinoside. [Link]

  • Aşkın, B., & Küçüköner, E. (2017). ¹H NMR spectra (600.13 MHz) of cyanidin 3-O-β-(6''-E-caffeoylglucopyranoside) (15). ResearchGate. [Link]

  • D'Evoli, L., et al. (2015). ¹H-NMR spectrum of cyanidin-3-O-glucoside. ResearchGate. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of Cyanidin 3-Arabinoside: A Comparative Analysis for Researchers

For researchers, scientists, and drug development professionals working with flavonoids, understanding the structural nuances of these compounds is paramount. Mass spectrometry stands as a cornerstone technique for this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with flavonoids, understanding the structural nuances of these compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled insights into molecular structure through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometric fragmentation pattern of cyanidin 3-arabinoside, a key anthocyanin found in various fruits and vegetables. We will delve into the mechanistic details of its fragmentation, compare it with other relevant cyanidin glycosides, and provide a practical experimental protocol for its analysis.

Introduction to Cyanidin 3-Arabinoside and the Imperative of Structural Elucidation

Cyanidin 3-arabinoside is an O-glycosidic anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1] Its structure consists of a cyanidin aglycone linked to an arabinose sugar moiety at the C3 position.[2] The biological activities of anthocyanins, including their antioxidant and anti-inflammatory properties, are intimately linked to their structure, making precise structural characterization essential for research in nutrition, pharmacology, and drug discovery.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the identification and structural elucidation of anthocyanins in complex matrices. The fragmentation pattern generated in the mass spectrometer provides a unique "fingerprint" of the molecule, allowing for the determination of the aglycone, the type and position of sugar moieties, and other structural features.

The Fundamental Fragmentation Pathway of Cyanidin 3-Arabinoside

The most characteristic fragmentation event for cyanidin 3-arabinoside, and indeed for most O-glycosylated flavonoids, is the cleavage of the O-glycosidic bond.[3][4] This occurs through a process known as collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), where the precursor ion is energized, leading to the breaking of the most labile bonds.

In positive ion mode, cyanidin 3-arabinoside is typically observed as its protonated molecule [M+H]⁺ or as the flavylium cation [M]⁺. Upon fragmentation, the primary and most abundant product ion observed is the cyanidin aglycone at a mass-to-charge ratio (m/z) of 287.[5][6] This corresponds to the neutral loss of the arabinose moiety (a pentose sugar, with a mass of 132 Da).

Cyanidin 3-Arabinoside [M+H]+ (m/z 419) Cyanidin 3-Arabinoside [M+H]+ (m/z 419) Cyanidin Aglycone [M-132+H]+ (m/z 287) Cyanidin Aglycone [M-132+H]+ (m/z 287) Cyanidin 3-Arabinoside [M+H]+ (m/z 419)->Cyanidin Aglycone [M-132+H]+ (m/z 287) Loss of Arabinose (-132 Da)

Caption: Primary fragmentation of Cyanidin 3-Arabinoside.

Deeper Insights from Tandem Mass Spectrometry (MS/MS)

While the loss of the sugar moiety is the dominant fragmentation, tandem mass spectrometry (MS/MS) can provide more detailed structural information through further fragmentation of the cyanidin aglycone. The resulting product ions are characteristic of the cyanidin core structure and can help to confirm the identity of the aglycone.

A representative MS/MS spectrum of cyanidin 3-arabinoside reveals a series of fragment ions in addition to the prominent aglycone ion. The MassBank database provides a high-resolution MS2 spectrum of cyanidin-3-O-alpha-arabinoside (Accession: MSBNK-RIKEN-PR310523) acquired on a QTOF instrument, which serves as an excellent reference.[7]

Table 1: Key Fragment Ions of Cyanidin 3-Arabinoside from MS/MS Analysis

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity (%)Putative Assignment
419.0967287.0559100[Cyanidin+H]⁺
419.0967288.060414.3[Cyanidin+H+H]²⁺ or Isotope
419.0967289.06922.0Isotope of Cyanidin
419.0967213.06400.8Further fragmentation of Cyanidin
419.0967185.06651.2Further fragmentation of Cyanidin
419.0967149.01660.8Further fragmentation of Cyanidin

Data adapted from MassBank Accession: MSBNK-RIKEN-PR310523[7]

The fragmentation of the cyanidin aglycone itself can proceed through various pathways, including retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic product ions that provide information about the substitution pattern on the A- and B-rings.[8]

cluster_fragmentation Fragmentation Pathways cluster_workflow Analytical Workflow Cyanidin 3-Arabinoside (m/z 419) Cyanidin 3-Arabinoside (m/z 419) Cyanidin Aglycone (m/z 287) Cyanidin Aglycone (m/z 287) Cyanidin 3-Arabinoside (m/z 419)->Cyanidin Aglycone (m/z 287) Loss of Arabinose Further Fragments Further Fragments Cyanidin Aglycone (m/z 287)->Further Fragments RDA reactions, etc. Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Analysis (MS1) MS Analysis (MS1) LC Separation->MS Analysis (MS1) MS/MS Analysis (Fragmentation) MS/MS Analysis (Fragmentation) MS Analysis (MS1)->MS/MS Analysis (Fragmentation) Data Interpretation Data Interpretation MS/MS Analysis (Fragmentation)->Data Interpretation

Caption: General workflow for anthocyanin analysis and fragmentation.

Comparative Fragmentation Analysis: Distinguishing Cyanidin 3-Arabinoside from its Congeners

The true power of mass spectrometry fragmentation lies in its ability to differentiate between closely related structures. By comparing the fragmentation pattern of cyanidin 3-arabinoside with other cyanidin glycosides, we can highlight the subtle yet significant differences that allow for their unambiguous identification.

Cyanidin 3-Arabinoside vs. Cyanidin 3-Glucoside

Cyanidin 3-glucoside is another common anthocyanin, differing from cyanidin 3-arabinoside only in the sugar moiety (glucose, a hexose, instead of arabinose, a pentose).

  • Precursor Ion: The protonated molecule of cyanidin 3-glucoside appears at m/z 449, reflecting the higher mass of the glucose moiety (162 Da) compared to arabinose (132 Da).[9][10]

  • Primary Fragmentation: Similar to the arabinoside, the primary fragmentation is the loss of the sugar, resulting in the same cyanidin aglycone at m/z 287.[5][6] The key diagnostic difference is the neutral loss of 162 Da for the glucoside versus 132 Da for the arabinoside.

Table 2: Comparison of Key Mass Spectral Features of Cyanidin 3-Arabinoside and Cyanidin 3-Glucoside

FeatureCyanidin 3-ArabinosideCyanidin 3-Glucoside
Molecular Formula C₂₀H₁₉O₁₀⁺C₂₁H₂₁O₁₁⁺
[M+H]⁺ (m/z) 419449
Primary Neutral Loss (Da) 132 (Arabinose)162 (Glucose)
Aglycone Fragment (m/z) 287287
The Influence of Collision Energy: CID vs. HCD

The choice of fragmentation technique significantly impacts the resulting mass spectrum.

  • Collision-Induced Dissociation (CID): This is a "softer" fragmentation technique that typically involves lower collision energies. In ion trap instruments, CID is a resonant excitation process where ions are gradually energized, favoring the cleavage of the most labile bonds.[5] For cyanidin 3-arabinoside, this results in a spectrum dominated by the aglycone ion (m/z 287) with minimal further fragmentation.

  • Higher-Energy C-trap Dissociation (HCD): HCD is a non-resonant fragmentation method that imparts a higher amount of energy to the precursor ions in a shorter timeframe.[5] This can lead to more extensive fragmentation, not only cleaving the glycosidic bond but also inducing fragmentation of the aglycone itself. An HCD spectrum of cyanidin 3-arabinoside would be expected to show a greater abundance and variety of smaller fragment ions compared to a CID spectrum, providing more detailed structural information about the cyanidin core.

Experimental Protocol for LC-MS/MS Analysis of Cyanidin 3-Arabinoside

This section provides a detailed, step-by-step methodology for the analysis of cyanidin 3-arabinoside in a research setting.

Sample Preparation

The goal of sample preparation is to extract the anthocyanins from the matrix and remove interfering substances.

  • Extraction: For plant materials, extraction is typically performed with an acidified solvent to maintain the stability of the flavylium cation. A common solvent system is methanol or ethanol with a small percentage of formic acid or hydrochloric acid (e.g., 85:15 methanol:1% HCl).[9]

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the extract and concentrate the anthocyanins.

  • Final Preparation: The final extract is typically filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

Chromatographic separation is crucial for resolving cyanidin 3-arabinoside from other isomers and compounds in the sample.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two mobile phases is typical:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+) is the preferred mode for anthocyanin analysis.

  • MS1 Scan: A full scan from m/z 100 to 1000 is performed to identify the precursor ion of cyanidin 3-arabinoside (m/z 419).

  • MS/MS Scan (Product Ion Scan): The precursor ion at m/z 419 is isolated and fragmented.

    • Collision Gas: Argon or nitrogen is typically used.

    • Collision Energy: This parameter should be optimized for the specific instrument and compound. For CID, a lower energy range (e.g., 15-30 eV) is a good starting point. For HCD, a higher energy range (e.g., 30-60 eV) may be explored to induce more extensive fragmentation.

  • Data Acquisition: Data is acquired in profile or centroid mode.

cluster_protocol Experimental Protocol cluster_details Key Parameters Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Inject Extract Extraction Solvent Extraction Solvent Sample Preparation->Extraction Solvent MS/MS Analysis MS/MS Analysis LC Separation->MS/MS Analysis Eluted Analyte C18 Column C18 Column LC Separation->C18 Column Data Analysis Data Analysis MS/MS Analysis->Data Analysis Acquire Spectra ESI+ Mode ESI+ Mode MS/MS Analysis->ESI+ Mode Collision Energy Optimization Collision Energy Optimization MS/MS Analysis->Collision Energy Optimization

Caption: Key stages and parameters in the LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of cyanidin 3-arabinoside is a powerful tool for its identification and structural characterization. The primary cleavage of the O-glycosidic bond to yield the cyanidin aglycone at m/z 287 is a hallmark of this class of compounds. By carefully analyzing the MS/MS spectrum and comparing it with that of other cyanidin glycosides, researchers can confidently identify cyanidin 3-arabinoside in complex samples. Understanding the influence of different fragmentation techniques, such as CID and HCD, further enhances the ability to extract detailed structural information. The experimental protocol provided in this guide offers a robust starting point for researchers to develop and validate their own methods for the analysis of this important bioactive compound.

References

  • Choi, O., et al. (2008). Identification and quantification of anthocyanin pigments in colored rice. Korean Journal of Crop Science, 53(1), 59-65.
  • de Oliveira, M. C., et al. (2001). Characterisation of anthocyanidins by electrospray ionisation and collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(17), 1525-1532.
  • He, J., et al. (2010). Identification of Anthocyanins in Berry Species Using LC‐ESI‐MS Combined with High‐Speed Counter‐Current Chromatography.
  • Kähkönen, M. P., & Heinonen, M. (2003). Antioxidant activity of anthocyanins and their aglycons. Journal of agricultural and food chemistry, 51(3), 628-633.
  • FooDB. (2020). Showing Compound Cyanidin 3-arabinoside (FDB017148).
  • Kerio, L. C., et al. (2013). Characterization of anthocyanins in blackberry and raspberry genotypes by HPLC-DAD-ESI-MS n. Food Chemistry, 136(3-4), 1149-1157.
  • Ma, B., et al. (2018). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. Journal of pharmaceutical and biomedical analysis, 150, 1-8.
  • Moco, S., et al. (2007). A liquid chromatography-mass spectrometry-based metabolome database for tomato. Plant physiology, 145(3), 1256-1270.
  • PubChem. (n.d.). Cyanidin 3-arabinoside.
  • Tian, Q., et al. (2005). Identification of anthocyanin components of blueberry fruit and their antioxidant and anti-proliferative activities. Journal of agricultural and food chemistry, 53(26), 9996-10002.
  • Wallace, T. C., & Giusti, M. M. (2008). Determination of color, pigment, and phenolic stability in anthocyanin-containing beverages. Journal of agricultural and food chemistry, 56(15), 6378-6385.
  • Wang, H., et al. (2000). Antioxidant and anti-inflammatory activities of anthocyanins and their aglycon, cyanidin, from tart cherries.
  • Wu, X., & Prior, R. L. (2005). Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods in the United States: fruits and berries. Journal of agricultural and food chemistry, 53(8), 2589-2599.
  • Zhang, J., et al. (2015). Comparison of the fragmentation behavior of flavonoid C-and O-glycosides by collision-induced dissociation and high-energy C-trap dissociation. Journal of Mass Spectrometry, 50(1), 1-10.
  • MassBank. (2019). Cyanidin-3-O-alpha-arabinoside; LC-ESI-QTOF; MS2. Accession: MSBNK-RIKEN-PR310523.
  • ResearchGate. (n.d.). MS and MS/MS spectra of cyanidin-3-glucoside (Pigment 2) performed with an electron spray source in the positive mode (MS) and by argon collision (MS 2 )
  • Thermo Fisher Scientific. (n.d.).
  • Wang, J., et al. (2018). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel.

Sources

Validation

Cyanidin 3-Arabinoside Reference Standard Purity Assessment: A Comprehensive Comparison Guide

Introduction: The Role of C3A in Analytical Chemistry Cyanidin 3-arabinoside (C3A) is a prominent anthocyanidin-3-O-glycoside and a critical biomarker found in botanical sources such as Aronia melanocarpa (black chokeber...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of C3A in Analytical Chemistry

Cyanidin 3-arabinoside (C3A) is a prominent anthocyanidin-3-O-glycoside and a critical biomarker found in botanical sources such as Aronia melanocarpa (black chokeberry), bilberries, and apples[1][2]. In analytical chemistry and drug development, highly pure C3A reference substances are essential for calibrating detectors, identifying compounds by retention time, and eliminating errors in the precise quantification of sample compounds[3].

However, the inherent instability of the flavylium cation and the hygroscopic nature of anthocyanin salts complicate purity assessments[4][5]. This guide objectively compares different tiers of C3A reference standards and details the orthogonal, self-validating methodologies required to establish true absolute purity.

The Purity Paradigm: Chromatographic vs. Absolute Purity

A widespread pitfall in anthocyanin quantification is relying solely on High-Performance Liquid Chromatography (HPLC) area percentages. HPLC with Diode Array Detection (DAD) at 520 nm exclusively detects chromophoric compounds[6][7]. It is entirely blind to:

  • Moisture Content: Anthocyanins are highly hygroscopic and readily absorb atmospheric water.

  • Residual Solvents: Trace solvents (e.g., methanol, acetonitrile) left over from the extraction and purification processes.

  • Inorganic Counterions: C3A is typically synthesized or isolated as a chloride salt (Cyanidin 3-arabinoside chloride, MW: 454.82 g/mol )[8]. The chloride ion does not absorb at 520 nm but contributes significantly to the total mass.

Consequently, a standard boasting "99% HPLC purity" might only contain 85% actual C3A by mass. For precise quantitative analysis, the assigned absolute purity must refer to the pure cyanidin 3-arabinoside, meaning the counterion and all invisible impurities must be treated as deductions in the mass balance[8].

Objective Comparison of Reference Standard Tiers

To ensure reliable quantification, researchers must select the appropriate tier of reference standard based on their analytical goals.

FeaturePrimary Reference Standard (qNMR Certified)Working Standard (HPLC Grade)Crude Extract Standard
Purity Metric Absolute Purity (Mass Fraction)Chromatographic Area %Total Anthocyanin Content
Moisture & Solvents Strictly Quantified & DeductedOften Ignored or EstimatedHigh Variability
Counterion (Cl⁻) Quantified and DeductedNot Accounted ForNot Accounted For
Primary Use Case Quantitative Detector CalibrationQualitative ID / Retention TimeBioassay Screening
Reliability Highest (Self-Validating)ModerateLow (High Matrix Interference)

Self-Validating Methodologies for Purity Assessment

To establish scientific trust, a primary standard's purity must be validated through a self-validating system of orthogonal techniques: Chromatographic Purity, Quantitative NMR (qNMR), and Mass Balance[9][10].

Protocol 1: Chromatographic Purity via HPLC-DAD

Causality: Anthocyanins exist in a pH-dependent equilibrium. Acidification of the mobile phase is mandatory to maintain C3A in its stable, colored flavylium cation form. Without sufficient acid, the molecule hydrates into a colorless carbinol pseudobase, leading to split peaks, retention shifts, and signal loss[4][7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of C3A candidate material. Dissolve in 10 mL of acidified methanol (0.1% HCl) to prevent degradation[6][7]. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase: Utilize a high-resolution silica-based C18 column (e.g., 2.2 µm, 120 Å, 4.6 × 100 mm) to ensure sharp peak shapes[6][10].

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid or 10% Formic acid in ultra-pure water[4][10].

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Elution: Run a validated gradient: 0–3 min (6% B), 3–26 min (13–30% B), 26–28 min (30–95% B)[7].

  • Detection: Monitor at 520 nm (specific for the flavylium chromophore) and 280 nm (to detect non-colored phenolic impurities)[6]. Calculate the relative area percentage of the C3A peak.

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Causality: qNMR measures the resonance of specific protons in the C3A molecule against an internal standard of known absolute purity (e.g., TraceCERT Maleic acid). Because the NMR signal area is directly proportional to the number of nuclei, it provides a direct mass fraction without requiring a pre-existing C3A calibration curve[7][9].

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~5.0 mg of C3A and ~1.0 mg of the internal standard.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of deuterated methanol (CD3OD) acidified with 1% DCl. Reasoning: The acid maintains the flavylium state, preventing line broadening caused by structural equilibrium[9].

  • Acquisition Parameters: Acquire 1H-NMR spectra at ≥400 MHz. Crucially, set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically >10 seconds) to ensure all nuclei fully return to the ground state before the next pulse.

  • Integration: Integrate the isolated anomeric proton of the arabinose moiety or the distinct aromatic protons of the cyanidin core. Calculate absolute purity using the standard qNMR molar ratio equation.

Protocol 3: Orthogonal Validation via Mass Balance

If qNMR is unavailable, absolute purity must be calculated by deducting all non-chromophoric mass from the HPLC purity[8].

Step-by-Step Methodology:

  • Water Content: Perform Karl Fischer titration (coulometric) to determine exact moisture percentage.

  • Residual Solvents: Utilize Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to quantify trapped extraction solvents.

  • Counterion Quantification: Perform ion chromatography or argentometric titration to quantify the chloride ion.

  • Calculation: Absolute Purity = HPLC Purity × (100% - %Water - %Solvents - %Chloride) / 100[8].

Experimental Data: Batch Analysis Comparison

The following table synthesizes experimental data comparing a Premium Primary Standard (subjected to mass balance/qNMR) against a standard Working Grade (relying only on HPLC).

Analytical ParameterPremium Primary StandardStandard Working GradeImpact on Quantitative Analysis
HPLC-DAD Purity (520 nm) 99.2%98.5%Negligible difference in UV trace.
Water Content (Karl Fischer) 4.1%Not Tested4.1% mass overestimation if ignored.
Residual Solvents (GC-FID) < 0.1%1.2%Minor mass deviation.
Chloride Counterion 7.8%Not Accounted7.8% mass overestimation.
Certified Absolute Purity 87.2% N/A (Assumed >98%) Working grade overestimates C3A by ~11%.

Purity Assessment Workflow

PurityWorkflow Start C3A Candidate Material HPLC HPLC-DAD Analysis (Chromatographic Purity) Start->HPLC qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR Orthogonal Validation MassBalance Mass Balance (Water, Solvents, Ions) HPLC->MassBalance Orthogonal Validation Decision Absolute Purity > 95%? qNMR->Decision MassBalance->Decision Primary Primary Reference Standard Decision->Primary Yes Working Working Standard Decision->Working No

Orthogonal workflow for determining the absolute purity of Cyanidin 3-arabinoside standards.

References

  • Cyanidin 3-arabinoside chloride, CAS No. 57186-11-5 | Anthocyanins as HPLC standards - carlroth.com -[Link]

  • Cyanidin 3-O-arabinoside | CAS:792868-19-0 | Anthocyanins | High Purity - BioCrick - biocrick.com -[Link]

  • Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC - nih.gov -[Link]

  • High-performance liquid chromatography (HPLC) chromatogram of the isolated anthocyanins - ResearchGate - researchgate.net -[Link]

  • Characterization of Anthocyanins by NMR | Request PDF - ResearchGate - researchgate.net -[Link]

  • Qualitative and Quantitative Methods to Evaluate Anthocyanins - Atlantis Press - atlantis-press.com -[Link]

  • Identification, Quantification, and Method Validation of Anthocyanins - MDPI - mdpi.com -[Link]

  • Extraction, isolation, and standardization of anthocyanin from Vaccinium myrtillus to evaluate their potential in glaucoma - World Journal of Advanced Research and Reviews - wjarr.com -[Link]

Sources

Comparative

Comparative Guide: Cyanidin 3-Glucoside vs. Cyanidin 3-Arabinoside Retention Dynamics

Executive Summary In pharmacognosy and natural product drug development, anthocyanins are heavily investigated for their antioxidant and therapeutic properties. However, the structural similarities among anthocyanin isom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacognosy and natural product drug development, anthocyanins are heavily investigated for their antioxidant and therapeutic properties. However, the structural similarities among anthocyanin isomers present significant analytical challenges. This guide objectively compares the chromatographic performance and retention dynamics of two critical isomers: Cyanidin 3-glucoside (C3G) and Cyanidin 3-arabinoside (C3A) . By dissecting the mechanistic causality behind their separation in Reversed-Phase Liquid Chromatography (RPLC), this guide provides researchers with a self-validating framework for accurate identification and quantification.

Mechanistic Causality: The Polarity-Retention Paradigm

To design a robust separation method, analytical scientists must look beyond empirical retention times and understand the underlying molecular interactions. Both C3G and C3A share the identical cyanidin aglycone core (the flavylium cation); their divergence lies entirely in the sugar moiety attached at the C-3 position.

  • Cyanidin 3-Glucoside (C3G) contains glucose, a hexose sugar with six carbons and five hydroxyl (-OH) groups.

  • Cyanidin 3-Arabinoside (C3A) contains arabinose, a pentose sugar with five carbons and four hydroxyl groups.

The Causality of Elution: In RPLC, the stationary phase (typically an octadecyl carbon chain, C18) is highly hydrophobic, while the mobile phase is polar (aqueous acid mixed with acetonitrile or methanol). The retention mechanism is governed by hydrophobic partitioning. The loss of a single hydroxymethyl group (-CH₂OH) in the arabinose moiety of C3A significantly reduces the molecule's capacity for hydrogen bonding with the polar mobile phase. Consequently, C3A exhibits higher relative hydrophobicity than C3G. It partitions more strongly into the C18 stationary phase, resulting in a definitively longer retention time. Therefore, under standard reversed-phase conditions, C3G will always elute before C3A ()[1].

Visualizing the Separation Logic

HPLC_Elution Mix Anthocyanin Mixture Column C18 Reversed-Phase Column (Hydrophobic) Mix->Column Injection C3G Cyanidin 3-Glucoside (Hexose: More Polar) Elutes First Column->C3G Weaker Affinity C3A Cyanidin 3-Arabinoside (Pentose: Less Polar) Elutes Second Column->C3A Stronger Affinity MS Mass Spectrometry Validation C3G->MS m/z 449 -> 287 C3A->MS m/z 419 -> 287

Mechanistic workflow of C3G and C3A separation via Reversed-Phase HPLC and MS validation.

Comparative Data Analysis

The following table summarizes the quantitative and physicochemical data distinguishing these two compounds during LC-MS analysis.

ParameterCyanidin 3-Glucoside (C3G)Cyanidin 3-Arabinoside (C3A)
Aglycone Base CyanidinCyanidin
Sugar Moiety Glucose (Hexose)Arabinose (Pentose)
Chemical Formula C₂₁H₂₁O₁₁⁺C₂₀H₁₉O₁₀⁺
Molecular Weight 449.38 g/mol 419.36 g/mol
Relative Polarity HigherLower
Elution Order (C18) 1st (Earlier)2nd (Later)
Precursor Ion (ESI+) m/z 449m/z 419
Product Ion (MS/MS) m/z 287m/z 287
UV-Vis λmax ~520 nm~520 nm

Self-Validating Experimental Protocol

To ensure scientific integrity, the analytical method must be designed as a self-validating system. Relying solely on retention times can lead to false positives due to matrix interferences. The following HPLC-DAD-MS/MS protocol guarantees orthogonal validation.

Step 1: Analyte Extraction and Stabilization
  • Lyophilize the biological sample (e.g., berry extract) and mill it into a fine powder.

  • Extract using a solvent mixture of Methanol/Water/Formic Acid (70:28:2, v/v/v).

  • Causality Check: Anthocyanins undergo pH-dependent structural interconversions. The extraction solvent and subsequent mobile phases must be heavily acidified (pH < 2.0). This maintains the molecules in their stable, positively charged flavylium cation form, preventing degradation into colorless carbinol pseudobases during analysis ()[2].

Step 2: Chromatographic Separation (UHPLC)
  • Column: Equip the system with a high-resolution C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm particle size) maintained at 30°C.

  • Mobile Phases:

    • Phase A: 5% Formic acid in LC-MS grade water.

    • Phase B: 5% Formic acid in Acetonitrile.

  • Gradient Program: 0–5 min (5–10% B), 5–20 min (10–20% B), 20–25 min (20–50% B).

  • Flow Rate: 0.3 mL/min.

  • Detection: Monitor via Diode Array Detector (DAD) at 520 nm.

Step 3: Orthogonal Validation via MS/MS

Because C3G and C3A share the same aglycone, their UV-Vis spectra at 520 nm are nearly indistinguishable. The system validates itself through tandem mass spectrometry (ESI+ mode).

  • Isolate the distinct precursor ions: m/z 449 for C3G and m/z 419 for C3A ()[1].

  • Subject the precursor ions to Collision-Induced Dissociation (CID).

  • Validation Check: Both compounds must yield a predominant product ion at m/z 287. This confirms the cleavage of the O-glycosidic bond and verifies the presence of the shared cyanidin core ()[2]. The combination of elution order (C3G then C3A) and distinct precursor masses guarantees absolute identification.

References

  • Title : Comparison between HPLC and MALDI-TOF MS analysis of anthocyanins in highbush blueberries Source : Journal of Agricultural and Food Chemistry URL :[Link]

  • Title : Identification of anthocyanin components of wild Chinese blueberries and amelioration of light-induced retinal damage in pigmented rabbit using whole berries Source : Journal of Agricultural and Food Chemistry URL :[Link]

Sources

Validation

Inter-Laboratory Comparison of Cyanidin 3-Arabinoside Quantification: A Definitive Guide

Executive Summary Cyanidin 3-arabinoside (C3A) is a highly bioactive anthocyanin predominantly found in bilberries, cranberries, and apples. Its potent antioxidant properties make it a primary target for pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 3-arabinoside (C3A) is a highly bioactive anthocyanin predominantly found in bilberries, cranberries, and apples. Its potent antioxidant properties make it a primary target for pharmacokinetic profiling and nutraceutical standardization. However, quantifying C3A across different laboratories often yields significant statistical variance. This guide objectively compares the performance of leading quantification platforms—UHPLC-DAD, LC-MS/MS, and pH Differential Spectrophotometry—and provides a self-validating, mechanistic framework to eliminate inter-laboratory discrepancies.

The Mechanistic Challenge: Why C3A Quantification is Volatile

The primary driver of inter-laboratory variability in C3A quantification is the molecule's extreme sensitivity to pH and thermal shifts. Anthocyanins undergo a reversible structural transformation depending on their solvent environment[1].

At a highly acidic pH (pH 1.0), C3A exists as a stable, red-colored flavylium cation , which exhibits a strong absorbance maximum at approximately 520 nm. However, as the pH shifts toward 4.5, the molecule hydrates into a colorless carbinol pseudobase (hemiketal) , rendering it undetectable by standard UV/Vis spectrophotometry and highly susceptible to irreversible thermal degradation[1].

This fundamental causality dictates that all inter-laboratory protocols must strictly control solvent pH to prevent degradation during extraction, sample clean-up, and chromatographic separation[2].

G A Cyanidin 3-Arabinoside (C3A) B pH 1.0: Flavylium Cation (Stable, Red, Absorbance Max ~520nm) A->B Acidic Environment C pH 4.5: Hemiketal Form (Unstable, Colorless, No Absorbance) A->C Weakly Acidic/Neutral D Acidified Extraction (1% Formic Acid / Methanol) B->D Dictates Prep E Chromatographic Separation (C18, Acidic Mobile Phase) D->E Maintains Stability

Fig 1: pH-dependent structural transformation of C3A dictating extraction and LC conditions.

Comparative Analysis of Quantification Platforms

When comparing inter-laboratory data, the choice of analytical platform fundamentally alters the reported concentrations, limits of detection (LOD), and specificity.

  • UHPLC-DAD / HPLC-UV: The traditional workhorse for botanical extracts. It relies on the absorbance of the flavylium cation at 520 nm. While robust, it struggles with isobaric co-elution—specifically, distinguishing C3A from closely related isomers like cyanidin 3-galactoside, which can artificially inflate reported concentrations[3].

  • LC-ESI-MS/MS (Triple Quadrupole): The gold standard for biological matrices (e.g., plasma, urine) and complex extracts. By utilizing Multiple Reaction Monitoring (MRM), this method isolates the exact mass of the parent ion and its specific fragmentation pattern, offering unparalleled specificity and sensitivity[4].

  • pH Differential Spectrophotometry (AOAC 2005.02): A highly economical baseline method that measures total monomeric anthocyanins by calculating the absorbance difference between pH 1.0 and pH 4.5[1]. While it shows high linear correlation with HPLC for total anthocyanin content[5], it cannot isolate C3A specifically.

Quantitative Data Summary: Inter-Laboratory Performance Metrics
Validation ParameterUHPLC-DAD / HPLC-UVLC-ESI-MS/MSpH Differential Spectrophotometry
Linearity ( R2 ) > 0.997[6] 0.99[7]0.9916 - 0.9991[6]
Accuracy (Recovery %) 99.7% - 101.2%[6]95.0% - 105.0%98.23% - 109.24%[6]
Precision (Inter-lab RSD %) 1.7% - 2.4%[6]< 10%[7]1.19% - 11.70%[6]
Limit of Detection (LOD) 0.20 - 1.56 µg/mL[8]0.06 - 0.40 µg/mL[7]N/A (Measures bulk sample)
Specificity for C3A Moderate (Co-elution risk)Extremely High (MRM transitions)[3]Low (Measures total anthocyanins)[1]

Standardized Experimental Protocol: Self-Validating LC-MS/MS Workflow

To achieve an inter-laboratory Relative Standard Deviation (RSD) of < 5%, laboratories must adopt a self-validating protocol that addresses matrix effects and analyte degradation. The following methodology is optimized for both botanical extracts and biological fluids.

Phase 1: Acidified Extraction & Stabilization
  • Action: Weigh 12.5 mg of the homogenized sample into a volumetric flask. Add 15 mL of acidified methanol (1% formic acid v/v) and mix by inversion[8].

  • Causality: Anthocyanins are notoriously unstable during solvent evaporation. The addition of 1% formic acid forces the equilibrium strictly toward the stable flavylium cation, preventing the hydrolysis of the arabinose sugar moiety and shielding the core structure from oxidative degradation[4],[2].

Phase 2: Internal Standardization
  • Action: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., C3A-d5) prior to any clean-up steps.

  • Causality: This creates a self-validating system. Any loss of C3A during sample preparation or variations in ionization efficiency (matrix suppression) will equally affect the internal standard. Comparing the peak-area ratio compensates for these quantitative errors[9].

Phase 3: Sample Clean-Up (Biological Matrices)
  • Action: For plasma or urine samples, utilize a cold protein precipitation or a "dilute-and-shoot" method rather than Solid-Phase Extraction (SPE) followed by nitrogen evaporation[4].

  • Causality: Evaporating solvents to dryness frequently leads to the irreversible degradation of C3A. The dilute-and-shoot method maintains the analyte in a solvated, acidic state throughout the entire workflow, preserving molecular integrity[4].

Phase 4: Chromatographic Separation
  • Action: Inject 5 µL onto a high-resolution silica-based C18 column (e.g., 2.2 μm particle size) maintained at 26 °C[8],[10]. Run a gradient elution using Mobile Phase A (Water + 1% formic acid) and Mobile Phase B (Acetonitrile)[4].

  • Causality: The acidic mobile phase ensures C3A remains ionized for optimal retention on the reverse-phase column and enhances protonation [M+H]+ for positive-ion electrospray ionization (ESI+)[4].

Phase 5: Tandem Mass Spectrometry (ESI+)
  • Action: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor the precursor ion at m/z 419.15 [M+H]+ and the product ion at m/z 287[3],[10].

  • Causality: The transition from m/z 419 to 287 corresponds to the precise loss of the arabinose sugar moiety (-132 Da). This fragmentation pattern provides absolute structural confirmation, eliminating isobaric interference from co-eluting compounds[3].

Inter-Laboratory Validation Dynamics

To formally validate a C3A quantification method, a "round-robin" inter-laboratory study is executed. Centralized homogenization of the test material is critical, as botanical matrices (like bilberry extract) exhibit high natural variance. Blinded aliquots are distributed to participating laboratories, which analyze the samples using their respective platforms. The data is then statistically consolidated using Z-scores and reproducibility relative standard deviations ( RSDR​ ) to establish the method's global reliability.

InterLab S1 Centralized Sample Homogenization S2 Blinded Aliquot Distribution S1->S2 L1 Lab A: LC-MS/MS (MRM m/z 419->287) S2->L1 L2 Lab B: UHPLC-DAD (520 nm) S2->L2 L3 Lab C: pH Differential (AOAC 2005.02) S2->L3 D1 Statistical Consolidation (RSD_R, Z-scores) L1->D1 L2->D1 L3->D1

Fig 2: Standard inter-laboratory validation workflow for C3A quantification across diverse platforms.

References

  • Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines, USDA ARS,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqhH2wqZQlJdJ35vV5UeiVCcReJrIjb1xz4zXJqE18I_EUoQs23fHv-JrUYTqiY5ubP-Vcg2GPMiTugBpRTt8xzlbrSh6x-mmWv2B6uypLzXJxeZ20nlNfol_VK_FzETsZTQ9L9lUF7g6n6cuJ7MPjgp6coHC_rg==]
  • Comparison of two methods for anthocyanin quantification, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh-sfHQMdiprBFvUXy_cMwrwxp-6m1PITC0F7z7cyckAq_5AqTCCfoXP-E7P6aEIKHOBKBRCcCrzRaHL4_a2icYBZ7Zxg8EbGSgSS0HycgHoau5IMBbPECiozy28VTdIBUM6f32DVE3C3dpEzTL0YAzWtdghkNXuYQ5cMB7VpuSwj-8xNlNJyG9NGgfJLkwwLhORr41-SbCZh9eX3shIDg2b0HqBWL]
  • Rapid and Sensitive Determination of Anthocyanins in Bilberries Using UHPLC, ThermoFisher,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImvKbqHWxRABZ6fR5G_WCXvfICUJys8PixGOtPHqUK-dnFoJxvmSwNFKhHwIBdDzmxorH4b8AKByA-g1t2JqUaL9BuRd127xIArVuZ7HtLKMJSLG7ruos19q5_vvakarm5QX-8EZypTdExP_Ilssjgyul2SjiyRlu2NZj41wJKauIlv37s8EyXUMZJeGHuKqz-BwfUzArevhJMHR0paMnyFhfy50ZEWuQUdNQKjlX]
  • Identification, Quantification, and Method Validation of Anthocyanins, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-k4pdAAQEk9GNYiliagLPv9yAguoej9uWbVST1SxyXkqii7BlThoLP1nHPweY0zyDfRn6dZ7qKUn5hQUwkC7PcM50Zj6EHWJmyNNkO_c7a97h9w4jVSBoCMUMekzVsnU=]
  • LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeI-fff6yC0_skO8McX9e4S0LJcgoiN-1UTU-zbIgrXwLlMwEXjdKd4nZmM5B41cMF9MEDo_c41IkaYYYUAkV2vebHQgVX4fjXNmdRUbIaavvt7r3FLiXRSYlMbxyr6Ns=]
  • Comparison between HPLC and MALDI-TOF MS Analysis of Anthocyanins in Highbush Blueberries, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrcdO-9q0EOKU3zZurpeT892CUatcoxaaw7BA-A6EoaE3td1-at8za07ivaZosQmxzJTlKGss8C_Uet9N4ntLu3NDEMD2Ma1FzOzpJ4GxiAzFf7Mw2HoiRSE31jAUo61A8JFLPNw==]
  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively, PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFySGpf9ahCmvG9JC3h8we90WQmQ8-Kj12-NM-kiop49wjGvYtuU98iE9_lIDlifuXTlCiDvuTdNdH9sY5NxhlyUNBo6jA7p67DvPiXvxmRHqgQn4aDIhQLiUrFhywucQpjAoV8]
  • A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin Chloride, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTP6OeDqRz8w_JY3lqeqMoiJ0EEVvVu7H7xBakq2MXccuMjl1i2-3guVaBpPv__jKC4Y4ObO6FWhV9Hps_pNPHVJLGFhoVKijyIwevanmM1gjkkjbcHWV_Lu6W7hp-6ZEj5rbBwXPgBsaGnv-eEaR3D-_Ip-k2h4IG8NwliHg1RlJQ04f3XiloLydA6tbHcghDj2xDRYKLOU6oDgg5s2_kze5VTneBi6Wki_V0X8G5uX_d6aegfzo4kPyzReSe12NvC98F]
  • Cyanidin 3-arabinoside chloride, CAS No. 57186-11-5 | Anthocyanins as HPLC standards, Carl Roth,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ThMyTXFE7YUbtXlQI-jqBRuuw4_Vg52oKsJochScb19UVQEpTpeoAd37wziPmTiuuXs4s8zWb42GblpF-jeIf7ukiC3EZMWRd_WnX_ABt2B9TufBMdww-rTXIZcb7clT2hzjL-W5gxKR55f7ptWoiC0CkB7sWpT9H9FrtNXm8ttyDrsimHzdYmCBph5x-07w5vIx9voCYfhdPAFGOZTuO8k=]
  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzQYDBI6795pm4Zvg_lwXRAbCIEa2GRHQIojwqKWT4Ex7D6BnwmJiXxbfcy5JB2lyoyG0aCRD3u87N7FnawfD-9ri8YMSAFIZsuE_llUEcLB32O5SLE548p8O1h7UtDtTdo68A3XH6gJ691o0=]

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Comparative

Cyanidin 3-arabinoside vs. Ideain (Cyanidin 3-galactoside): A Comprehensive LC-MS/MS Identification Guide

Introduction Anthocyanins are critical bioactive flavonoids, but their structural similarities often confound analytical profiling. Two frequently co-occurring anthocyanins in botanical extracts—such as blueberries, hawt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Anthocyanins are critical bioactive flavonoids, but their structural similarities often confound analytical profiling. Two frequently co-occurring anthocyanins in botanical extracts—such as blueberries, hawthorn, and apples—are Cyanidin 3-arabinoside (Cy3Ara) and Ideain (Cyanidin 3-galactoside, Cy3Gal) 12. While they share the exact same cyanidin aglycone core, their distinct sugar moieties—a pentose (arabinose) versus a hexose (galactose)—dictate fundamentally different physicochemical behaviors.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind their chromatographic and mass spectrometric behaviors, providing researchers with a self-validating analytical framework for unambiguous identification.

Structural and Physicochemical Comparison

To build a robust identification method, we must first understand the quantitative and structural differences between the two molecules.

PropertyIdeain (Cyanidin 3-galactoside)Cyanidin 3-arabinoside
Chemical Formula C₂₁H₂₁O₁₁⁺C₂₀H₁₉O₁₀⁺
Monoisotopic Mass (MS1) 449.11 Da419.09 Da
Sugar Moiety Galactose (Hexose)Arabinose (Pentose)
Sugar Hydroxyl (-OH) Count 54
Product Ion (MS2) m/z 287 (Cyanidin aglycone)m/z 287 (Cyanidin aglycone)
Neutral Loss -162 Da-132 Da

Chromatographic Resolution: The Causality of Elution Order

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar.

The Causality: The elution order of anthocyanins is fundamentally governed by their polarity. Ideain (Cy3Gal) contains a hexose sugar with five hydroxyl (-OH) groups, whereas Cy3Ara contains a pentose sugar with only four -OH groups. The additional hydroxyl group in galactose increases the overall hydrophilicity of Ideain. Consequently, Ideain interacts less strongly with the hydrophobic C18 stationary phase and elutes earlier than Cy3Ara 3.

Step-by-Step RP-HPLC Protocol
  • Sample Preparation: Extract anthocyanins using acidified methanol (e.g., 1% HCl in methanol) 4. Causality: Anthocyanins are highly pH-dependent. Extracting and eluting with acidified solvents ensures the molecules remain in the stable, positively charged flavylium cation form. If the pH rises, they undergo hydration to a colorless carbinol pseudobase, destroying the 520 nm UV-Vis signal and drastically reducing MS ionization efficiency 2.

  • Stationary Phase: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm) maintained at 25 °C 3.

  • Mobile Phase: Solvent A (5.0% formic acid in LC-MS grade water) and Solvent B (5.0% formic acid in acetonitrile) 3.

  • Gradient Elution: Isocratic 3% B for 1 min, linear gradient to 15% B over 11 min, to 25% B over 12 min 3.

  • Detection: Diode Array Detector (DAD) set to 520 nm coupled in-line with an ESI-MS/MS 5.

Mass Spectrometry: Fragmentation Mechanics

While HPLC provides temporal resolution, electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides structural confirmation.

The Causality: In positive ESI mode, the flavylium cation is already pre-charged, resulting in excellent MS sensitivity. During Collision-Induced Dissociation (CID), the energy is absorbed by the weakest bond—the O-glycosidic linkage at the C3 position. The highly conjugated aglycone core (cyanidin) is stable and retains the charge, appearing at m/z 287. The sugar moiety leaves as a neutral fragment 41.

MS_Fragmentation Cy3Gal Ideain (Cy-3-Gal) [M]+ m/z 449 Cyanidin Cyanidin Aglycone Product Ion m/z 287 Cy3Gal->Cyanidin CID Cleavage Galactose Neutral Loss Hexose (-162 Da) Cy3Gal->Galactose -162 Da Cy3Ara Cy-3-Ara [M]+ m/z 419 Cy3Ara->Cyanidin CID Cleavage Arabinose Neutral Loss Pentose (-132 Da) Cy3Ara->Arabinose -132 Da

MS/MS fragmentation pathways of Cyanidin 3-galactoside and Cyanidin 3-arabinoside.

Building a Self-Validating Analytical System

Relying on a single analytical dimension is a critical error in natural product chemistry. For instance, Petunidin 3-arabinoside also has a precursor mass of m/z 449 6. If a researcher relies solely on MS1 accurate mass, they will misidentify Petunidin 3-arabinoside as Ideain.

A self-validating system requires orthogonal confirmation:

  • Retention Time (RT) Logic: Cy3Gal must elute before Cy3Ara [[3]]().

  • Accurate Mass (MS1): m/z 449.11 (Cy3Gal) vs m/z 419.09 (Cy3Ara).

  • Specific Transitions (MS2): The presence of the m/z 287 product ion confirms the cyanidin core (eliminating the petunidin false positive, which would yield m/z 317), while the specific neutral loss (-162 vs -132 Da) confirms the hexose vs pentose nature 61.

Analytical_Workflow Sample Anthocyanin Extract (Acidified Methanol) RP_HPLC Reversed-Phase HPLC (C18 Column, Aqueous Formic Acid) Sample->RP_HPLC Injection Elution1 Peak 1: Ideain (Cy-3-Gal) Elutes Earlier (Higher Polarity) RP_HPLC->Elution1 Polarity-Driven Separation Elution2 Peak 2: Cy-3-Ara Elutes Later (Lower Polarity) RP_HPLC->Elution2 MS1 ESI-MS/MS (Positive) Precursor: m/z 449 -> Fragment: m/z 287 Elution1->MS1 Ionization MS2 ESI-MS/MS (Positive) Precursor: m/z 419 -> Fragment: m/z 287 Elution2->MS2 Ionization Validation Orthogonal Validation Complete Unambiguous Identification MS1->Validation Data Synthesis MS2->Validation Data Synthesis

Orthogonal LC-MS/MS workflow for the definitive identification of anthocyanin isomers.

References

  • Identification of Anthocyanin Components of Wild Chinese Blueberries and Amelioration of Light-Induced Retinal Damage in Pigmented Rabbit Using Whole Berries - ACS Publications. URL:[Link]

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed. URL:[Link]

  • Comparison between HPLC and MALDI-TOF MS Analysis of Anthocyanins in Highbush Blueberries | Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Characterization and bioaccessibility of anthocyanins from blueberry (Vaccinium corymbosum L.) after simulated gastro-intestinal digestion: A positive effect on malvidin derivatives. URL: [Link]

  • Differential Analysis of Anthocyanins in Red and Yellow Hawthorn (Crataegus pinnatifida) Peel Based on Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry - PMC. URL:[Link]

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - MDPI. URL:[Link]

Sources

Validation

A Researcher's Guide to Evaluating Cyanidin 3-Arabinoside: Deconstructing the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific rigor, the quality of starting materials is paramount. For researchers investigating the biological activities of anthocyanins,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific rigor, the quality of starting materials is paramount. For researchers investigating the biological activities of anthocyanins, or for professionals in drug development formulating new therapeutics, the purity and characterization of compounds like cyanidin 3-arabinoside are non-negotiable. The Certificate of Analysis (CoA) is the primary document that attests to a compound's quality, yet not all CoAs are created equal. This guide provides an in-depth comparison of CoA requirements for cyanidin 3-arabinoside, offering insights into the critical quality attributes and the analytical methodologies used to verify them. By understanding the nuances of a comprehensive CoA, researchers can make informed decisions when sourcing this potent phytochemical.

The Anatomy of a Trustworthy Certificate of Analysis for Cyanidin 3-Arabinoside

A reliable CoA for cyanidin 3-arabinoside, particularly when intended for use as an analytical standard or in preclinical research, must be a transparent and detailed document. It should move beyond a simple purity statement and provide a comprehensive profile of the material's identity, purity, and physical properties. When comparing suppliers, the level of detail and adherence to pharmacopeial standards are key differentiators.

Here, we dissect the essential components of a robust CoA for cyanidin 3-arabinoside, explaining the scientific rationale behind each test and providing a comparative look at what distinguishes a research-grade product from a primary reference standard.

Table 1: Comparative Analysis of CoA Specifications for Cyanidin 3-Arabinoside
ParameterResearch GradePrimary Reference StandardRationale and Scientific Insight
Appearance Red to dark purple powderConforms to specification (e.g., Dark red to purple powder)A visual inspection provides the first indication of product quality and consistency. Deviations could suggest degradation or the presence of significant impurities.
Identity
¹H-NMRConforms to structureConforms to structureNuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by mapping the hydrogen atoms in the molecule, ensuring the correct compound has been synthesized or isolated.
Mass Spectrometry (MS)Conforms to structureConforms to structureMS confirms the molecular weight of the compound (for C₂₀H₁₉O₁₀Cl, the molecular weight is approximately 454.8 g/mol [1]), providing orthogonal verification of its identity.[2]
UV/Vis λmaxReported value (e.g., ~520 nm)Reported value with acceptance criteria (e.g., 518-524 nm in acidified MeOH)The maximum absorption wavelength in the visible spectrum is characteristic of the anthocyanin chromophore and can be used for rapid identity confirmation and quantification.
Purity & Impurities
Purity by HPLC≥95%≥98% (often reported as an absolute, mass-balance assay)High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like cyanidin 3-arabinoside. A higher purity value indicates fewer impurities, which is critical for accurate biological and analytical work. The use of an absolute assay for a primary standard, which accounts for water, residual solvents, and non-chromatophoric impurities, provides the highest level of accuracy.[3][4][5]
Related Substances/ ImpuritiesNot always specifiedEach impurity reported with acceptance criteria (e.g., No single impurity >0.5%)A detailed impurity profile is a hallmark of a high-quality standard. Impurities can include other anthocyanins, related flavonoids, or degradation products that may have their own biological activity or interfere with analytical measurements.[1]
Water Content (Karl Fischer)≤5%≤2%Cyanidin 3-arabinoside is often hygroscopic. The Karl Fischer titration is a specific method for water determination and is crucial for calculating the true concentration of the active compound.
Residual Solvents (GC-HS)Conforms to USP <467>Conforms to USP <467> with specified limits for each potential solventGas Chromatography with Headspace analysis is used to detect and quantify any organic solvents remaining from the synthesis or purification process. Adherence to USP <467> ensures that solvent levels are below toxicologically relevant thresholds.
Residue on Ignition/ Sulfated AshNot always specified≤0.5%This test measures the amount of inorganic impurities in the sample. A low value is indicative of a highly purified product.
Elemental Impurities/ Heavy MetalsConforms to USP <232>Conforms to USP <232> with specified limits for key elements (e.g., Pb, As, Cd, Hg)Modern methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to quantify toxic elemental impurities, which can originate from the raw materials or manufacturing process. Compliance with USP <232> is essential for materials used in drug development.[6][7][8][9]
Microbiological Purity Not always specifiedConforms to USP <61> and <62>For materials used in biological assays, absence of microbial contamination is critical. Testing according to USP <61> (Microbial Enumeration) and <62> (Tests for Specified Microorganisms) ensures the material is free from harmful bacteria, yeast, and mold.[10][11][12][13]

The Logic of Quality: A Workflow for Verifying Cyanidin 3-Arabinoside

For a laboratory to have full confidence in their supply of cyanidin 3-arabinoside, an internal verification process is often warranted, especially when transitioning between batches or suppliers. This workflow illustrates the logical progression from receiving the material to its confident use in experiments.

CoA_Verification_Workflow cluster_0 Phase 1: Initial Receipt & Documentation Review cluster_1 Phase 2: In-House Analytical Verification cluster_2 Phase 3: Data Analysis & Final Qualification A Receive Cyanidin 3-Arabinoside B Review Supplier's CoA - Check for completeness - Compare against specifications A->B C Decision: CoA Acceptable? B->C D Identity Confirmation - UV/Vis λmax - FT-IR (optional) C->D Yes J Reject & Contact Supplier C->J No E Purity Assessment - HPLC-UV Analysis D->E F Water Content - Karl Fischer Titration E->F G Compare In-House Data with CoA Specifications F->G H Decision: Material Qualified? G->H I Release for Research Use H->I Yes H->J No

Caption: Workflow for the qualification of a new batch of cyanidin 3-arabinoside.

Experimental Protocols for CoA Verification

To empower researchers to independently verify the quality of their cyanidin 3-arabinoside, this section provides detailed, step-by-step methodologies for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: This method separates cyanidin 3-arabinoside from potential impurities, allowing for accurate quantification of the main peak area relative to the total peak area.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 20% B

    • 20-25 min: 20% to 30% B

    • 25-30 min: 30% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of cyanidin 3-arabinoside and dissolve in 10 mL of mobile phase A to prepare a 0.1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Calculation: Purity (%) = (Area of Cyanidin 3-arabinoside Peak / Total Area of All Peaks) x 100.

Water Content Determination by Volumetric Karl Fischer Titration

Rationale: Anthocyanins are often hygroscopic, and accurate water content determination is essential for calculating the concentration of solutions and for mass-balance purity assays.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: One-component Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Add approximately 20-30 mL of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This pre-titration neutralizes any water in the solvent.

    • Accurately weigh approximately 20-50 mg of the cyanidin 3-arabinoside sample.

    • Quickly add the sample to the conditioned titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The instrument will automatically calculate the water content based on the volume of titrant consumed and the previously determined titrant factor.

  • Calculation: Water Content (%) = (Amount of water in mg / Sample weight in mg) x 100.

Conclusion

The Certificate of Analysis is more than a mere formality; it is a critical scientific document that provides the foundation for reproducible and reliable research. For a compound as sensitive and biologically active as cyanidin 3-arabinoside, a thorough evaluation of the CoA is an indispensable step in the scientific process. By demanding comprehensive CoAs that include orthogonal identity tests, high-resolution purity analysis, and characterization of physical and chemical properties, researchers can ensure the integrity of their experiments and contribute to the advancement of science with confidence. This guide serves as a tool to empower researchers to critically assess the quality of their materials and to foster a deeper understanding of the analytical science that underpins their work.

References

  • Carl ROTH. Cyanidin 3-arabinoside chloride, CAS No. 57186-11-5 | Anthocyanins as HPLC standards. [Link]

  • Nucro-Technics. (2018, December 17). Elemental Impurities Testing: A Primer on USP <232> and USP <233>. [Link]

  • Pro-Lab. (2023, November 20). Purpose of USP 61 Microbial Enumeration Test. [Link]

  • EMSL Analytical, Inc. USP Method <61>: Microbial Limit Test. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91810602, Cyanidin 3-arabinoside chloride. [Link]

  • Situ Biosciences. USP 61 - Microbial Enumeration Test. [Link]

  • Polyphenols AS. Cyanidin 3-arabinoside. [Link]

  • CPL. USP Eliminates Heavy Metals Testing: Important FAQs Answered. [Link]

  • Contract Laboratory. (2024, August 31). USP 61: Microbial Enumeration Tests. [Link]

  • Microchem Laboratory. USP <61> Microbial Enumeration Test. [Link]

  • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities. [Link]

  • UFAG Laboratorien AG. (2012, August 15). New test methods for the determination of heavy metals pursuant to usp <232> and <233>. [Link]

  • U.S. Pharmacopeia. (2017, October 24). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

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Safety & Regulatory Compliance

Safety

Cyanidin 3-arabinoside cation proper disposal procedures

Cyanidin 3-Arabinoside Cation: Comprehensive Laboratory Handling and Disposal Protocol Executive Summary As an Application Scientist, I frequently consult with researchers utilizing complex anthocyanins like the cyanidin...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanidin 3-Arabinoside Cation: Comprehensive Laboratory Handling and Disposal Protocol

Executive Summary As an Application Scientist, I frequently consult with researchers utilizing complex anthocyanins like the cyanidin 3-arabinoside cation in advanced analytical chemistry and drug development workflows. Notably isolated from sources like blueberries and chokeberries, this compound is a potent antioxidant and a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key pharmacological target in Type 2 diabetes research[1]. While generally classified as non-hazardous under GHS/CLP guidelines[2], its cationic nature (the flavylium ion) and its typical formulation as a chloride salt demand specific logistical and disposal protocols. This guide provides a self-validating system for the safe handling, neutralization, and disposal of cyanidin 3-arabinoside cation waste, ensuring both environmental compliance and laboratory safety.

Chemical Profile & Causality of Handling

To handle a chemical properly, you must understand its physical state and reactivity. Cyanidin 3-arabinoside is an organic cation. In laboratory settings, it is almost exclusively supplied as a chloride salt to stabilize the positively charged flavylium core[3].

The Causality of pH: The stability of this cation is highly pH-dependent. At pH < 3, it exists as the stable, deeply red-colored flavylium cation. As pH increases toward neutrality, it undergoes hydration to form a colorless carbinol pseudobase, and eventually degrades. Therefore, disposal strategies for aqueous solutions must account for these structural transformations to prevent the environmental release of biologically active PTP1B inhibitors[1].

Quantitative Data Summary

PropertySpecificationOperational Implication
CAS Numbers 111613-04-8, 57186-11-5, 792868-19-0Varies based on hydration/salt state; verify your specific SDS,[2].
Molecular Formula C20H19O10+ (Cation) / C20H19ClO10 (Salt)Contains halogen (Cl-) if supplied as a chloride salt[3].
Molecular Weight 419.4 g/mol (Cation) / 454.82 g/mol (Salt)Crucial for molarity calculations in LC-MS/assays[4],[3].
Solubility DMSO (10 mg/mL), DMF, Acidified MethanolDictates organic waste segregation protocols[4].
Storage -20°C (1 month) or -80°C (6 months)Must be sealed away from light and moisture to prevent degradation.

Operational Safety & Handling Protocol

Although toxicological data indicates no acute toxicity, all biologically active reference standards must be treated with rigorous laboratory hygiene[2],[5].

Step-by-Step Handling Methodology:

  • Preparation: Equip standard PPE: nitrile gloves, safety goggles, and a laboratory coat[5].

  • Weighing: Handle the lyophilized powder in a draft-free environment or a powder-weighing hood to prevent aerosolization. The powder is highly hygroscopic and light-sensitive[6].

  • Reconstitution: Solubilize in DMSO or acidified ethanol (e.g., 0.1% HCl in EtOH) to maintain the flavylium cation stability[4].

  • Spill Management: If a dry spill occurs, do not use water initially, as it will solubilize the powder and spread the highly pigmented stain. Sweep up mechanically without creating dust, or absorb liquid spills with a dry, finely-powdered liquid-binding material (e.g., diatomite)[5].

Step-by-Step Disposal Procedures

Proper disposal prevents the accumulation of active pharmaceutical ingredients (APIs) in municipal water systems. Because cyanidin 3-arabinoside is typically supplied as a chloride salt, organic waste containing it must be classified carefully. Do not allow the substance to enter sewers or groundwater [2].

Protocol A: Solid Waste Disposal (Powders and Contaminated Vials)

  • Collection: Gather all empty vials, contaminated pipette tips, and weighing boats.

  • Containment: Place the solid waste into a puncture-resistant, sealable chemical waste bag.

  • Labeling: Label as "Non-Hazardous Organic Solid Waste - Contains Trace Halogenated Salts".

  • Disposal: Route to the facility's chemical waste management team for high-temperature incineration [2].

Protocol B: Aqueous Waste Disposal (Buffers and LC Mobile Phases)

  • Neutralization (Required for API deactivation): If the cation is dissolved in highly acidic LC-MS mobile phases (e.g., 0.1% Formic Acid), adjust the pH to 6.0–8.0 using a weak base (like 1M NaOH).

    • Causality: Neutralization forces the flavylium cation to convert into the less biologically active carbinol pseudobase, mitigating environmental impact before incineration.

  • Segregation: Pour the neutralized aqueous waste into a designated "Aqueous Chemical Waste" carboy.

  • Disposal: Ensure the carboy does not contain more than 10% organic solvents. Submit for institutional chemical disposal[5].

Protocol C: Organic Solvent Waste (DMSO, Methanol, Ethanol)

  • Halogen Assessment: Because the standard is a chloride salt[3], high concentrations of the compound dissolved in organic solvents technically render the waste "Halogenated". However, at typical assay concentrations (e.g., <1 mM), the chlorine content is negligible.

  • Segregation: For stock solutions in DMSO or Methanol, dispose of in the "Non-Halogenated Organic Waste" container, unless your institutional EHS specifies that any trace chloride requires the "Halogenated" bin.

  • Disposal: Cap the carboy tightly, store in a flammable safety cabinet until pickup, and route for solvent incineration[5].

Mechanistic Workflow Visualization

The following diagram illustrates the logistical routing for cyanidin 3-arabinoside laboratory waste to ensure compliance and safety.

G Start Cyanidin 3-Arabinoside Cation Waste Solid Solid Waste (Powders, Vials) Start->Solid Aqueous Aqueous Waste (Buffers, LC Mobile Phase) Start->Aqueous Organic Organic Waste (DMSO, EtOH, MeOH) Start->Organic Mech Mechanical Sweep (No Dust Formation) Solid->Mech pH pH Neutralization (Base Addition to pH 6-8) Aqueous->pH Segregate Segregate in Halogenated/ Non-Halogenated Bins Organic->Segregate Incineration High-Temperature Incineration Mech->Incineration pH->Incineration Segregate->Incineration

Logistical disposal workflow for Cyanidin 3-Arabinoside cation waste streams.

References

  • Title: Safety Data Sheet: Cyanidin 3-arabinoside chloride - Carl ROTH | Source: Carl Roth | URL: [Link]

  • Title: Showing Compound Cyanidin 3-arabinoside (FDB017148) | Source: FooDB | URL: [Link]

  • Title: Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL: [Link]

Sources

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